molecular formula C3HBr2NS B130268 2,4-Dibromothiazole CAS No. 4175-77-3

2,4-Dibromothiazole

Cat. No.: B130268
CAS No.: 4175-77-3
M. Wt: 242.92 g/mol
InChI Key: MKEJZKKVVUZXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3HBr2NS and its molecular weight is 242.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJZKKVVUZXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961954
Record name 2,4-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-77-3
Record name 2,4-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dibromothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2,4-dibromothiazole, a key halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, spectroscopic data, and significant applications as a versatile building block in organic synthesis. Furthermore, it includes detailed experimental protocols for its synthesis and visual diagrams illustrating its synthetic pathways and reactivity, offering a thorough resource for laboratory and research applications.

Chemical Structure and Identification

This compound is a five-membered heterocyclic aromatic compound containing a thiazole (B1198619) ring substituted with two bromine atoms at positions 2 and 4.[1][2] This structure, featuring both nitrogen and sulfur heteroatoms, makes it a highly functionalized and reactive intermediate.[1] The presence of two bromine atoms provides two reactive sites for further chemical modification, particularly in cross-coupling reactions.[1]

Key identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name 2,4-dibromo-1,3-thiazole[1][2]
Synonyms This compound, DBT[1]
CAS Number 4175-77-3[1][3][4]
Molecular Formula C₃HBr₂NS[1][3][4]
SMILES String Brc1csc(Br)n1[3][5][6]
InChI 1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H[3][5][7]
InChI Key MKEJZKKVVUZXIS-UHFFFAOYSA-N[3][5][7]

Physicochemical Properties

This compound is typically an off-white or pale yellow to light amber crystalline powder or solid at room temperature.[1][2][8] It possesses a characteristic pungent or sulfurous odor.[1] The compound is stable under normal storage conditions but should be protected from light and moisture.[1]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Weight 242.92 g/mol [4][9]
Melting Point 80-84 °C[1][3][4][6][9]
Boiling Point 242.8 °C at 760 mmHg[1][10]
Density 2.324 g/cm³[1]
Flash Point 100.6 °C[1]
LogP 2.668[1][11]
Polar Surface Area (PSA) 41.13 Ų[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum of this compound in CDCl₃ shows a characteristic singlet at approximately δ 7.21 ppm, corresponding to the single proton at the C-5 position of the thiazole ring.[8]

  • ¹³C NMR: The carbon NMR would show three distinct signals for the three carbon atoms in the thiazole ring.

  • IR Spectroscopy: Infrared spectroscopy can be used to identify functional groups, though specific peak assignments for this compound are not detailed in the provided results.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of 242.92 g/mol and shows a characteristic isotopic pattern due to the presence of two bromine atoms.[3][4]

Synthesis and Reactivity

This compound is not a naturally occurring compound.[1] It is produced synthetically, typically through the bromination of thiazole or 2-bromothiazole.[1][12][13] Reagents like elemental bromine or N-bromosuccinimide (NBS) are commonly used in an inert solvent.[1][12] The electron-withdrawing nature of the thiazole ring directs the electrophilic aromatic substitution.[1]

The reactivity of this compound is dominated by the two bromine substituents, which can be selectively displaced in various organic reactions. It is a key intermediate in cross-coupling reactions such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds to create more complex molecules.[1]

Synthesis_and_Reactivity cluster_synthesis Synthesis Pathways cluster_reactivity Key Reactions and Applications Thiazole Thiazole DBT This compound Thiazole->DBT Bromination (Br₂, NBS) Thiazolidinedione 2,4-Thiazolidinedione (B21345) Thiazolidinedione->DBT PBr₃, 130°C DBT_React This compound Disubstituted 2,4-Disubstituted Thiazole Derivatives DBT_React->Disubstituted Cross-Coupling Reactions (Suzuki, Stille, etc.) SMN SMN Protein Modulators Disubstituted->SMN Melithiazole Melithiazole C Disubstituted->Melithiazole

Caption: Synthetic routes to this compound and its subsequent reactivity in forming bioactive compounds.

Experimental Protocols

Synthesis from 2,4-Thiazolidinedione

This protocol describes a general procedure for synthesizing this compound from 2,4-thiazolidinedione.[8]

Materials:

  • 2,4-thiazolidinedione (19.5 mmol, 2.28 g)

  • Phosphorus tribromide (PBr₃) (87.0 mmol, 25.0 g)

  • Ice water (300 mL)

  • Sodium carbonate (solid)

  • Dichloromethane (DCM) (3 x 150 mL)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated at 130°C for 30 minutes.

  • The reaction mixture is cooled to room temperature.

  • The mixture is then carefully diluted with 300 mL of ice water.

  • Neutralize the solution by adding solid sodium carbonate in portions until effervescence ceases.

  • The aqueous mixture is extracted three times with 150 mL of dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient (e.g., 0:100 to 5:95) to yield this compound as light yellow crystals (yield: 71%).[8]

Experimental_Workflow start Start: Mix 2,4-thiazolidinedione and PBr₃ heat Heat at 130°C for 30 min start->heat cool Cool to Room Temperature heat->cool dilute Dilute with Ice Water cool->dilute neutralize Neutralize with Solid Na₂CO₃ dilute->neutralize extract Extract with Dichloromethane (3x) neutralize->extract dry Dry Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound from 2,4-thiazolidinedione.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[1][2]

  • Pharmaceutical Intermediates: It is a precursor for various 2,4-disubstituted thiazole derivatives that exhibit a range of biological activities.[8] For instance, it is used in the synthesis of survival motor neuron (SMN) protein modulators, which are of interest for treating spinal muscular atrophy.[8]

  • Agrochemicals: The thiazole ring is a common feature in fungicides and other agrochemicals, and this compound serves as a key intermediate in their development.[1][2]

  • Synthesis of Natural Products: It has been employed as a starting material in the total synthesis of complex natural products, such as Melithiazole C, an antifungal agent.[8]

  • Materials Science: The compound is also explored in materials science for creating novel materials with specific electronic or optical properties.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (STOT SE 3).[14]

  • Precautionary Measures: When handling, wear protective gloves, clothing, eye protection, and face protection.[10] Use only in a well-ventilated area and avoid breathing dust or fumes. Do not eat, drink, or smoke when using this product.[14]

  • Storage: Store in a locked, well-ventilated place, away from incompatible materials like strong oxidizing agents.[10][15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dibromothiazole, a valuable building block in medicinal chemistry, from the readily available starting material 2,4-thiazolidinedione (B21345). This compound serves as a crucial intermediate in the preparation of various biologically active 2,4-disubstituted thiazole (B1198619) derivatives, including survival motor neuron (SMN) protein modulators.[1] This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Reaction Overview

The synthesis of this compound from 2,4-thiazolidinedione is achieved through a bromination reaction using a suitable brominating agent, such as phosphorus tribromide. This process involves the conversion of the dione (B5365651) functionality into a dibrominated aromatic thiazole ring.

Reaction_Pathway Thiazolidinedione 2,4-Thiazolidinedione Dibromothiazole This compound Thiazolidinedione->Dibromothiazole Bromination Reagents Phosphorus Tribromide (PBr3) Heat (130°C)

Caption: Chemical transformation of 2,4-thiazolidinedione to this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from 2,4-thiazolidinedione.

Materials:

Procedure:

  • Reaction Setup: A mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus tribromide (4.5 eq) is heated at 130°C for 30 minutes.

  • Quenching and Neutralization: The reaction mixture is cooled to room temperature and then carefully diluted with ice water. The mixture is neutralized by the batchwise addition of solid sodium carbonate until the cessation of gas evolution.

  • Extraction: After neutralization is complete, the aqueous mixture is extracted with dichloromethane (3 x volumes).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford this compound as light yellow crystals.[1]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.[1]

ParameterValue
Starting Material2,4-Thiazolidinedione
Moles of Starting Material19.5 mmol
Mass of Starting Material2.28 g
Brominating AgentPhosphorus Tribromide
Moles of Brominating Agent87.0 mmol
Mass of Brominating Agent25.0 g
Reaction Temperature130°C
Reaction Time30 min
ProductThis compound
Product AppearanceLight yellow crystals
Mass of Product3.34 g
Yield 71%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix 2,4-thiazolidinedione and PBr3 Heat Heat to 130°C for 30 min Reactants->Heat Cool Cool to RT Heat->Cool Quench Dilute with ice water Cool->Quench Neutralize Add Na2CO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques. For instance, the ¹H NMR spectrum in CDCl₃ is expected to show a singlet at approximately δ 7.21 ppm, corresponding to the single proton on the thiazole ring.[1]

Conclusion

The synthesis of this compound from 2,4-thiazolidinedione using phosphorus tribromide is an effective method for producing this key synthetic intermediate. The protocol described provides a robust procedure with a good yield, enabling researchers and drug development professionals to access this versatile building block for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dibromothiazole (CAS: 4175-77-3)

Introduction

This compound, with the CAS registry number 4175-77-3, is a halogenated five-membered heterocyclic compound.[1] It consists of a thiazole (B1198619) ring substituted with bromine atoms at the 2 and 4 positions.[1] This molecule is not naturally occurring but is synthesized for use as a crucial intermediate and building block in organic synthesis.[1] Its unique structure and the reactivity of its two bromine atoms make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] The thiazole scaffold is a key pharmacophore in many biologically active compounds, and this compound provides a versatile platform for constructing novel derivatives with potential therapeutic activity.[3][5][6]

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale yellow crystalline powder or solid at room temperature.[1][7] It is stable under normal storage conditions but should be protected from light and moisture.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4175-77-3 [1]
Molecular Formula C₃HBr₂NS [1][8]
Molecular Weight 242.92 g/mol [8][9]
Melting Point 80-84 °C [1][9]
Boiling Point 242.8 °C at 760 mmHg [1]
Density 2.324 g/cm³ [1]
Appearance White to light yellow powder/crystal [7][10]
Solubility Soluble in Methanol [11]
LogP 2.6681 [1][8]
SMILES BrC1=NC(Br)=CS1 [8]

| InChI Key | MKEJZKKVVUZXIS-UHFFFAOYSA-N |[9][12] |

Table 2: Spectroscopic Data Summary

Technique Data Summary Source(s)
¹H NMR A singlet is observed around δ 7.21-7.52 ppm in CDCl₃, corresponding to the single proton at the 5-position of the thiazole ring. [7][12]
¹³C NMR Full spectroscopic characterization, including ¹³C NMR, has been reported in literature focused on the synthesis of the complete family of bromothiazoles. [13][14]

| Mass Spec, IR | Available through various chemical data providers. |[12] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the bromination of thiazole or its derivatives.[1] Methods have been optimized to avoid the use of elemental bromine, relying instead on reagents like N-bromosuccinimide (NBS) or sequential bromination-debromination strategies.[1][13]

General Synthesis Workflow

The synthesis typically involves the electrophilic substitution on a thiazole precursor.

G cluster_synthesis General Synthesis of this compound precursor Thiazole or 2-Bromothiazole product This compound precursor->product Reaction reagent Brominating Agent (e.g., Bromine, NBS) reagent->product Provides Br⁺ solvent Inert Solvent (e.g., Dichloromethane) product->solvent

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Thiazolidinedione (B21345)

A documented method for producing this compound involves the treatment of 2,4-thiazolidinedione with phosphorus tribromide.[7]

Materials:

  • 2,4-Thiazolidinedione (19.5 mmol, 2.28 g)

  • Phosphorus tribromide (87.0 mmol, 25.0 g)

  • Ice water (300 mL)

  • Solid sodium carbonate

  • Dichloromethane (DCM, 3 x 150 mL)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)/hexane solvent system

Procedure:

  • A mixture of 2,4-thiazolidinedione (1) and phosphorus tribromide is heated at 130°C for 30 minutes.[7]

  • The reaction mixture is cooled to room temperature.[7]

  • The cooled mixture is carefully diluted with 300 mL of ice water.[7]

  • The solution is neutralized by the batchwise addition of solid sodium carbonate until the effervescence ceases.[7]

  • The aqueous mixture is extracted three times with 150 mL portions of dichloromethane.[7]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • The resulting residue is purified by flash column chromatography on silica gel, using an elution gradient of 0% to 5% ethyl acetate in hexane.[7]

  • The purified product is collected as light yellow crystals (yield: 71%).[7]

Chemical Reactivity and Applications

The two bromine atoms on the thiazole ring are at positions with different reactivity, enabling selective and sequential reactions. This makes this compound a highly versatile intermediate in organic synthesis.[1]

Cross-Coupling Reactions

It is a key substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][15] These reactions allow for the displacement of the bromine atoms to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of more complex molecules.[1][16]

G cluster_reactivity Role in Cross-Coupling Reactions start This compound product 2,4-Disubstituted Thiazole Derivative start->product Suzuki / Stille Coupling reagent Organometallic Reagent (e.g., Boronic Acid, Stannane) reagent->product catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->product Catalyzes Reaction

Caption: Logical workflow of this compound in cross-coupling.

Applications in Synthesis
  • Pharmaceuticals: It is an intermediate in preparing 2,4-disubstituted thiazole derivatives with biological activities, such as survival motor neuron (SMN) protein modulators.[7] It is also used in the synthesis of antibiotics and other therapeutic agents.[2]

  • Natural Product Synthesis: It serves as a building block in the total synthesis of complex natural products like Melithiazole C.[4][7]

  • Agrochemicals: The compound is a precursor for fungicides and herbicides, contributing to crop protection and food security.[3][4]

  • Material Science: It is of interest for developing new materials with specific electronic or optical properties and specialty polymers with enhanced thermal stability.[3][4]

Biological and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, the thiazole core it provides is present in numerous compounds with significant biological activity.[17][18] Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[5][6][19]

  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonist: this compound has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist.[20] This activity suggests potential therapeutic applications in treating inflammatory bowel diseases, such as Crohn's disease, by inhibiting the production of inflammatory mediators.[20]

  • Precursor to Bioactive Molecules: Its primary role is as a scaffold. By functionalizing the 2 and 4 positions, researchers can synthesize libraries of novel compounds for screening against various biological targets, including enzymes and receptors involved in cancer and infectious diseases.[5][6]

G cluster_bio Pathway from Intermediate to Biological Application cluster_apps Application Areas cluster_targets Resulting Biological Activities start This compound (Building Block) pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro material Material Science start->material anticancer Anticancer pharma->anticancer nachr nAChR Antagonist pharma->nachr smn SMN Modulator pharma->smn antifungal Antifungal agro->antifungal

Caption: Applications derived from the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

Category Information Source(s)
Signal Word Danger [9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) [9][21]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 [9]
Personal Protective Equipment N95 dust mask, chemical safety goggles, gloves [9]

| Storage Class | 11 (Combustible Solids) |[9] |

Conclusion

This compound is a fundamentally important heterocyclic building block with significant value for medicinal chemistry, agrochemical development, and material science. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity in cross-coupling reactions make it an indispensable tool for researchers. The ability to selectively functionalize the 2 and 4 positions provides a reliable pathway to novel thiazole derivatives with a wide spectrum of biological activities, ensuring its continued relevance in modern chemical research and drug discovery.

References

An In-depth Technical Guide to 2,4-Dibromothiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiazole is a versatile halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a five-membered thiazole (B1198619) ring with bromine atoms at the C2 and C4 positions, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the realm of drug discovery.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder.[3][4][5] It is stable under standard storage conditions, though protection from light and moisture is recommended to prevent degradation.[1]

Identification and General Properties

The fundamental identifiers and general properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 4175-77-3[6][7]
Molecular Formula C₃HBr₂NS[6][7]
Molecular Weight 242.92 g/mol [6][7]
Appearance Off-white to light yellow crystalline powder[3][4][5]
InChI 1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H[6][7]
InChI Key MKEJZKKVVUZXIS-UHFFFAOYSA-N[6][7]
SMILES Brc1csc(Br)n1[6][7]
Quantitative Physical and Chemical Data

This table presents the key quantitative data for this compound, crucial for experimental design and execution.

PropertyValueReference(s)
Melting Point 80-84 °C[6][7][8]
Boiling Point 242.8 ± 13.0 °C (Predicted)[1][8]
Density 2.324 ± 0.06 g/cm³ (Predicted)[1][8]
Flash Point 100.6 °C[1]
Solubility Soluble in Methanol[8][9]
pKa -0.88 ± 0.10 (Predicted)[10]
LogP 2.6681[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 1H).[4] This singlet corresponds to the proton at the C5 position of the thiazole ring.

  • IR and Mass Spectrometry: Spectral data for IR and MS are available through various chemical databases, confirming the functional groups and molecular weight of the compound.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two bromine substituents on the electron-deficient thiazole ring. This structure allows for regioselective functionalization, making it a highly valuable synthetic intermediate.

  • Regioselective Cross-Coupling Reactions: The bromine atom at the C2 position is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2][8] This allows for selective substitution at the C2 position while leaving the C4 bromine available for subsequent transformations. This property is exploited in Suzuki, Stille, and Negishi coupling reactions.[2][4][8]

  • Halogen-Metal Exchange: The bromine atoms can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium, to form lithiated thiazole species.[4][11] These intermediates are potent nucleophiles for forming new carbon-carbon bonds.

  • Building Block for Complex Molecules: this compound is a key starting material in the synthesis of various biologically active compounds, including Melithiazole C and other 2,4-disubstituted thiazole derivatives with potential as survival motor neuron (SMN) protein modulators.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a key synthetic transformation.

Synthesis of this compound

General Procedure from 2,4-Thiazolidinedione (B21345): [4]

  • A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated (e.g., at 130 °C for 30 minutes).

  • The reaction mixture is cooled to room temperature and then carefully diluted with ice water.

  • The mixture is neutralized by the portion-wise addition of a solid base, such as sodium carbonate.

  • Once neutralized, the aqueous mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

G reagents 2,4-Thiazolidinedione + PBr₃ reaction_vessel Heating (e.g., 130°C) reagents->reaction_vessel 1. Reaction workup Quenching (Ice Water) Neutralization (Na₂CO₃) reaction_vessel->workup 2. Workup extraction Extraction (Dichloromethane) workup->extraction 3. Isolation purification Drying & Concentration Column Chromatography extraction->purification 4. Purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Regioselective Suzuki Cross-Coupling

The selective reaction at the C2 position makes this compound an excellent substrate for sequential cross-coupling reactions. The following is a general protocol for a Suzuki coupling at the C2 position.

General Procedure:

  • To an oven-dried flask, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added via syringe.

  • The reaction mixture is heated (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product, a 2-substituted-4-bromothiazole, is purified by column chromatography.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle 2,4-DBT This compound OxAdd Oxidative Addition 2,4-DBT->OxAdd Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd(0) Pd(0)L₂ Catalyst->Pd(0) Base Base (e.g., Na₂CO₃) Base->Transmetalation Pd(0)->OxAdd Pd(II)_complex R'-Pd(II)L₂(Br) OxAdd->Pd(II)_complex C2-Br bond Pd(II)_complex->Transmetalation Pd(II)_R_complex R'-Pd(II)L₂(R) Transmetalation->Pd(II)_R_complex RedElim Reductive Elimination Pd(II)_R_complex->RedElim RedElim->Pd(0) Product 2-R-4-Bromothiazole RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki coupling of this compound.

Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of compounds across various scientific disciplines due to the versatile thiazole scaffold.

  • Pharmaceutical Development: The thiazole ring is a common feature in many biologically active molecules. This compound is a precursor for synthesizing novel compounds with potential therapeutic activities, including antimicrobial, antifungal, and antitumor properties.[14][15] It is a key intermediate for drugs containing the thiazole ring, such as certain antibiotics.[14]

  • Agrochemicals: It is employed in the synthesis of potent fungicides and other crop protection agents, contributing to enhanced agricultural output.[2][3]

  • Material Science: The compound is used to create specialty polymers with desirable properties like enhanced thermal stability and chemical resistance.[2]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science DBT This compound Antimicrobial Antimicrobial Agents DBT->Antimicrobial Antifungal Antifungal Agents DBT->Antifungal Antitumor Antitumor Compounds DBT->Antitumor Antibiotics Antibiotics DBT->Antibiotics Fungicides Fungicides DBT->Fungicides Herbicides Herbicides DBT->Herbicides Polymers Specialty Polymers DBT->Polymers

Caption: Key application areas of this compound as a synthetic precursor.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6][16]

  • Hazard Statements (H-phrases): H302, H315, H318, H335.[6][16]

  • Precautionary Statements (P-phrases): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6][16]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95), should be worn when handling this compound.[16]

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment.[8]

Conclusion

This compound is a highly functionalized and synthetically important molecule. Its well-defined physical properties and, most notably, its capacity for regioselective chemical transformations have established it as an indispensable tool for medicinal chemists, material scientists, and researchers in the agrochemical industry. The ability to selectively functionalize the C2 and C4 positions opens up a vast chemical space for the creation of novel and complex molecules with tailored properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

An In-depth Technical Profile of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on 2,4-Dibromothiazole, a versatile heterocyclic compound. Characterized by a thiazole (B1198619) ring substituted with two bromine atoms, this chemical intermediate is significant in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1] It serves as a crucial building block for developing fungicides and herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₃HBr₂NS[1][2][3][4][5]
Molecular Weight 242.92 g/mol [1][2][4][5]
CAS Number 4175-77-3[1][3][4]
Appearance White to light yellow crystal/powder[1][5]
Melting Point 76-88 °C[1]
Synonyms 2,4-Dibromo-1,3-thiazole[1]

Core Data Relationship

The following diagram illustrates the logical relationship between the compound and its primary molecular identifiers.

A This compound B Molecular Formula: C₃HBr₂NS A->B C Molecular Weight: 242.92 g/mol A->C

Caption: Core identifiers of this compound.

Disclaimer: This document provides fundamental data on this compound. As an AI, it cannot generate detailed experimental protocols or describe biological signaling pathways. Researchers should consult peer-reviewed literature and safety data sheets (SDS) for comprehensive experimental and safety information.

References

Spectroscopic Profile of 2,4-Dibromothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic building block, 2,4-dibromothiazole. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

This compound is a key synthetic intermediate used in the preparation of a variety of biologically active molecules. Its structural elucidation through spectroscopic methods is a fundamental requirement for its application in medicinal chemistry and materials science. This guide summarizes the essential spectroscopic data to aid researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.21Singlet1HH-5

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
136.3C-2
124.3C-4
120.8C-5
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Regions for this compound

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
1600 - 1475C=N and C=C Ring Stretching
Below 1000C-Br Stretching
Mass Spectrometry (MS)

Detailed mass spectrometry data with specific m/z peaks for this compound is not widely reported. However, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
241, 243, 245Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to bromine isotopes (⁷⁹Br and ⁸¹Br)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Solvent: CDCl₃.

    • Reference: The solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a solid, this compound can be prepared for IR analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a small molecule like this compound is outlined in the diagram below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Vaporization Vaporization/ Direct Infusion (MS) Sample->Vaporization NMR_Acq NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Pellet->IR_Acq MS_Acq Mass Spectrometer Vaporization->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Peaks, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. A generalized workflow diagram illustrating the key stages of spectroscopic analysis for a small molecule.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its unambiguous identification and use in synthetic applications. The provided NMR data, along with the predicted IR and MS characteristics, offer a solid foundation for researchers. The outlined experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar compounds.

References

The Synthesis of 2,4-Dibromothiazole: A Journey from Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at the C2 and C4 positions, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal early methods and the evolution towards more efficient and safer modern protocols. This document is intended to serve as a valuable resource for researchers by providing detailed experimental procedures, comparative data, and a clear visualization of the synthetic pathways.

Historical Context and Discovery

The first reported synthesis of this compound dates back to 1962 by Reynaud and colleagues.[1] Their pioneering work involved the treatment of 2,4-dihydroxythiazole (B183402) (the tautomeric form of 2,4-thiazolidinedione) with phosphorus oxybromide (POBr₃). This approach established the foundational route for accessing this important dibrominated heterocycle.

A common historical method for the synthesis of this compound involves the direct bromination of 2,4-thiazolidinedione (B21345) using a brominating agent like phosphorus tribromide (PBr₃). This reaction proceeds through a simultaneous aromatization and bromination of the 2,4-thiazolidinedione ring. While effective, these early methods often required harsh reagents and a large excess of the brominating agent.

Modern Synthetic Approaches

In recent years, research has focused on developing more optimized, efficient, and safer methods for the synthesis of this compound and other brominated thiazoles. A significant advancement has been the development of sequential bromination-debromination strategies that avoid the use of elemental bromine.[1] These modern approaches often provide higher yields and improved safety profiles.

A notable modern method involves the exhaustive bromination of 2,4-dihydroxythiazole to yield 2,4,5-tribromothiazole, followed by a selective debromination at the 5-position. However, a more direct and optimized approach, revisited and detailed by Uzelac and Rasmussen in 2017, involves the direct treatment of 2,4-thiazolidinedione with a suitable brominating agent under controlled conditions to achieve high yields of this compound.[1] This method, while based on the classical approach, offers refined conditions for improved outcomes.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the historical and a modern synthesis method for this compound, allowing for a clear comparison of their efficacy.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)Reference
Historical Method (Reynaud et al., 1962) 2,4-DihydroxythiazolePOBr₃Not specified in detail in secondary sourcesNot specified in detail in secondary sources60%[1]
Modern Optimized Method (Uzelac & Rasmussen, 2017) 2,4-ThiazolidinedionePBr₃30 minutes130 °C85-91%[1]

Experimental Protocols

Historical Synthesis: General Concept (Based on Reynaud et al., 1962)
Modern Optimized Synthesis of this compound (Uzelac & Rasmussen, 2017)

This procedure is adapted from the work of Uzelac and Rasmussen, which provides an optimized and high-yielding synthesis from 2,4-thiazolidinedione.[1]

Materials:

Procedure:

  • A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated at 130 °C for 30 minutes.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is carefully diluted with ice water.

  • The aqueous solution is neutralized by the batchwise addition of solid sodium carbonate until the cessation of gas evolution.

  • The neutralized mixture is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford this compound as a crystalline solid.

Expected Yield: 85-91%[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches to this compound.

historical_synthesis start 2,4-Dihydroxythiazole product This compound start->product Bromination & Aromatization reagent POBr₃ reagent->product caption Historical Synthesis of this compound (Reynaud et al., 1962)

Caption: Historical Synthesis of this compound.

modern_synthesis_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2,4-Thiazolidinedione + PBr₃ heat Heat to 130 °C (30 min) start->heat cool Cool to RT heat->cool quench Dilute with Ice Water cool->quench neutralize Neutralize with Na₂CO₃ quench->neutralize extract Extract with CH₂Cl₂ (3x) neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography product This compound (85-91% Yield) chromatography->product caption Modern Optimized Synthesis Workflow for this compound

Caption: Modern Optimized Synthesis Workflow.

Conclusion

The synthesis of this compound has evolved from its initial discovery in 1962 to the highly optimized and efficient methods available to researchers today. The transition from early procedures using phosphorus oxybromide to modern protocols with refined conditions and reagents has led to significant improvements in yield and safety. This guide provides the necessary historical context and detailed experimental procedures to enable researchers to confidently synthesize this valuable chemical building block for their own discovery and development efforts. The provided comparative data and workflow diagrams serve as a quick reference to aid in the selection and execution of the most appropriate synthetic route.

References

A Technical Guide to the Research Applications of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a heterocyclic organic compound featuring a five-membered thiazole (B1198619) ring substituted with bromine atoms at the 2 and 4 positions.[1][2] This structure imparts unique chemical properties, making it a highly versatile and valuable building block in various fields of chemical research.[1][3] The presence of two reactive bromine atoms allows for selective functionalization, enabling the synthesis of a wide array of complex molecules.[4][5] Consequently, this compound has emerged as a critical intermediate in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced polymers and materials with tailored properties.[1][3][6] This guide provides an in-depth overview of the core applications of this compound, focusing on its utility in synthetic chemistry, drug discovery, and materials science, complete with experimental protocols and visual workflows.

Applications in Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs, including sulfathiazole, ritonavir, and dasatinib.[7][8][9] this compound serves as a key starting material for the synthesis of novel 2,4-disubstituted thiazole derivatives with a broad spectrum of pharmacological activities.[7][10]

Antimicrobial and Antifungal Agents

Derivatives of this compound have shown significant promise as antimicrobial agents, combating resistant strains of bacteria and fungi.[3][4] The lipophilicity and reactivity of the thiazole core, modified through substitutions at the bromo-positions, are crucial for their biological activity.[11] For instance, novel series of 2,4-disubstituted thiazoles have been synthesized and evaluated for their in-vitro anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole.[11] The proposed mechanism for some of these antifungal agents involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of the fungal cell membrane.[11]

Survival Motor Neuron (SMN) Protein Modulators

This compound is used as an intermediate in the preparation of 2,4-disubstituted thiazole derivatives that act as survival motor neuron (SMN) protein modulators.[10] These compounds are of significant interest for the treatment of spinal muscular atrophy, a debilitating genetic disorder.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonists

Research has identified this compound derivatives as nicotinic acetylcholine receptor (nAChR) antagonists.[12] By selectively blocking the binding of acetylcholine, these compounds can inhibit the production of inflammatory mediators, making them potential therapeutic agents for inflammatory bowel diseases like Crohn's disease.[12]

Summary of Biological Activities

The following table summarizes the biological activities of various derivatives synthesized from this compound.

Derivative ClassBiological ActivityTarget/Mechanism of ActionQuantitative Data (Example)
2-Hydrazinyl-4-phenyl-1,3-thiazolesAnti-CandidaLanosterol-C14α-demethylase (CYP51) inhibitionMIC = 3.9 µg/mL against C. albicans (compared to Fluconazole MIC = 15.62 µg/mL)[11]
Thiazole-based benzylidene thiazolidinonesAntibacterial (Gram-positive and Gram-negative)Membrane disruption leading to cytoplasmic leakage and apoptosis-
2,4-disubstituted thiazolesSMN protein modulation--
Substituted 2,4-dibromothiazolesnAChR antagonismSelective blocking of acetylcholine binding-

Core Synthetic Applications in Organic Chemistry

The differential reactivity of the two bromine atoms in this compound is the cornerstone of its synthetic utility. The carbon at the C2 position is more electron-deficient and, therefore, more susceptible to nucleophilic substitution and cross-coupling reactions than the C4 position.[5] This regioselectivity allows for a stepwise and controlled introduction of different substituents.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters. It is a robust method for introducing aryl and vinyl substituents.[13][14]

  • Stille Coupling: Involves the reaction with organotin compounds (stannanes).[15][16] It is particularly useful due to the stability and functional group tolerance of the organotin reagents.[15]

  • Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and allow for the formation of C-C bonds with a variety of substrates.[5][17]

  • Sonogashira Coupling: This method is used to introduce alkynyl groups by coupling with terminal alkynes.[17][18]

The general workflow for creating 2,4-disubstituted thiazoles involves an initial regioselective cross-coupling at the C2 position, followed by a second coupling reaction at the C4 position.[5][17]

G start This compound step1_node 2-Substituted-4-bromothiazole start->step1_node step2_node 2,4-Disubstituted Thiazole step1_node->step2_node G reagents Reagents: - this compound - Arylboronic Acid - Pd₂(dba)₃ - Na₂CO₃ setup 1. Combine Reagents in Flask reagents->setup solvent 2. Add Dioxane/H₂O setup->solvent argon 3. Degas with Argon solvent->argon reflux 4. Reflux (4h) argon->reflux workup 5. Aqueous Workup & Extraction reflux->workup purify 6. Column Chromatography workup->purify product Product: 2-Aryl-4-bromothiazole purify->product

References

In-depth Technical Guide: The X-ray Crystal Structure of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of 2,4-dibromothiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Fmm2. A notable feature of the crystal structure is a disorder where the molecules are randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit, and the sulfur atom and the C(5)-H group show mixed occupancy.[1]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₃HBr₂NS
Formula Weight242.92
Temperature93(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupFmm2
Unit Cell Dimensionsa = 6.700(10) Å
b = 16.21(3) Å
c = 5.516(8) Å
α = 90°
β = 90°
γ = 90°
Volume598.1(18) ų
Z4
Density (calculated)2.694 Mg/m³
Absorption Coefficient15.355 mm⁻¹
F(000)448
Crystal Size0.15 x 0.12 x 0.10 mm³
Theta range for data collection4.31 to 27.50°
Index ranges-8 ≤ h ≤ 8, -21 ≤ k ≤ 21, -7 ≤ l ≤ 7
Reflections collected3023
Independent reflections360 [R(int) = 0.088]
Completeness to theta = 25.00°99.6 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.282 and 0.188
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters360 / 0 / 29
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0398, wR2 = 0.0934
R indices (all data)R1 = 0.0460, wR2 = 0.0963
Largest diff. peak and hole0.819 and -0.793 e.Å⁻³

Molecular Geometry

Due to the disordered nature of the crystal structure, the precise bond lengths and angles for a single, ordered molecule of this compound cannot be definitively presented. The refinement of the disordered model provides average positions for the atoms. For detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and torsion angles, it is recommended to refer to the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1033511.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the simultaneous aromatization and bromination of 2,4-thiazolidinedione (B21345) using phosphorus oxybromide (POBr₃). An optimized, safer procedure avoids the use of elemental bromine.

Materials:

  • 2,4-Thiazolidinedione

  • Phosphorus oxybromide (POBr₃)

  • Toluene (B28343) (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

Procedure:

  • A mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus oxybromide (2.5 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours.

  • After cooling to room temperature, the mixture is carefully poured into a beaker containing ice and water.

  • The aqueous mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using hexanes as the eluent.

  • Removal of the solvent from the collected fractions affords pure this compound as a white to light yellow crystalline solid.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as toluene or a mixture of hexanes and a more polar solvent.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data are collected at a low temperature (e.g., 93 K) to minimize thermal vibrations, using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • The crystal-to-detector distance is set, and a series of frames are collected with varying ω and φ angles.

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as CHECKCIF.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start 2,4-Thiazolidinedione + POBr3 reflux Reflux in Toluene start->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product Pure this compound purification->product crystal_growth Crystal Growth (Slow Evaporation) product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

logical_relationship cluster_compound Compound cluster_properties Properties cluster_application Significance compound This compound crystal_sys Orthorhombic Crystal System compound->crystal_sys space_group Space Group: Fmm2 compound->space_group application Building Block for: - Medicinal Chemistry - Materials Science compound->application disorder Structural Disorder crystal_sys->disorder space_group->disorder

Caption: Key findings and significance of the this compound crystal structure.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions involving 2,4-dibromothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole (B1198619) scaffold in a wide array of biologically active compounds and functional materials. The selective functionalization of this compound at the C2 and C4 positions allows for the synthesis of diverse libraries of substituted thiazoles for drug discovery and lead optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[1][4] In the context of this compound, the Suzuki-Miyaura coupling offers a regioselective pathway to introduce aryl, heteroaryl, or vinyl substituents, paving the way for the synthesis of complex molecules.

The inherent electronic properties of the thiazole ring govern the regioselectivity of the coupling reaction. The C2 position of this compound is more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst. This inherent reactivity allows for the selective mono-functionalization at the C2 position to yield 2-substituted-4-bromothiazoles.[5][6][7] Subsequent coupling at the C4 position can then be achieved, often under different reaction conditions, to afford 2,4-disubstituted thiazoles.

Reaction Schemes and Regioselectivity

The Suzuki-Miyaura coupling of this compound can be controlled to selectively yield either mono- or di-substituted products.

Scheme 1: Regioselective Mono-arylation at the C2 Position

G cluster_0 Regioselective Mono-arylation at C2 This compound This compound Catalyst_Base_1 Pd Catalyst Base This compound->Catalyst_Base_1 Arylboronic_Acid_1 Ar¹-B(OH)₂ Arylboronic_Acid_1->Catalyst_Base_1 Product_1 2-Aryl-4-bromothiazole Catalyst_Base_1->Product_1 G cluster_1 Sequential Di-arylation 2-Aryl-4-bromothiazole 2-Aryl-4-bromothiazole Catalyst_Base_2 Pd Catalyst Base 2-Aryl-4-bromothiazole->Catalyst_Base_2 Arylboronic_Acid_2 Ar²-B(OH)₂ Arylboronic_Acid_2->Catalyst_Base_2 Product_2 2,4-Diarylthiazole Catalyst_Base_2->Product_2 G A Reaction Setup B Inert Atmosphere A->B Evacuate & backfill with N₂/Ar (3x) C Reagent Addition B->C Under inert gas D Reaction C->D Heat to desired temperature E Work-up D->E Cool to RT, add organic solvent F Purification E->F Dry, filter, concentrate

References

Stille Coupling Protocols for the Functionalization of 2,4-Dibromothiazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2,4-dibromothiazole using the Stille cross-coupling reaction. The inherent reactivity differences between the C2 and C4 positions of the thiazole (B1198619) ring allow for regioselective functionalization, making this a powerful tool for the synthesis of complex, substituted thiazole derivatives, which are common motifs in pharmaceuticals and functional materials.

Introduction

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. In the context of this compound, the Stille coupling offers a strategic approach to introduce a variety of organic substituents with a high degree of control.

The electronic properties of the this compound ring govern the regioselectivity of the coupling reaction. The C2 position is more electron-deficient than the C4 position, rendering it more susceptible to oxidative addition by the palladium(0) catalyst. This intrinsic reactivity allows for the selective functionalization of the C2 position while leaving the bromine at the C4 position intact for subsequent transformations. This sequential functionalization strategy is a cornerstone for the divergent synthesis of 2,4-disubstituted thiazoles.

Data Presentation: Regioselective Stille Coupling of this compound

The following tables summarize quantitative data for the Stille coupling of this compound, highlighting the conditions for selective functionalization at the C2 and C4 positions.

Table 1: Selective Functionalization at the C2 Position of this compound

Organostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Pyridyl-SnBu₃Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene (B28343)1101675[1][2]
Vinyl-SnBu₃Pd(PPh₃)₄ (5)-THF701282[1][2]
Phenyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene1002478[1][2]
2-Thienyl-SnBu₃PdCl₂(PPh₃)₂ (3)-DMF901885[1][2]

Table 2: Functionalization at the C4 Position of 2-Substituted-4-bromothiazoles

2-Substituted-4-bromothiazoleOrganostannane (R'-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Phenyl-4-bromothiazoleVinyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene1102465[1][2]
2-(2-Thienyl)-4-bromothiazolePhenyl-SnBu₃Pd₂(dba)₃ (3)AsPh₃ (12)Dioxane1002072[1][2]
2-Vinyl-4-bromothiazole2-Pyridyl-SnBu₃Pd(PPh₃)₄ (5)-DMF1001658-62[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments in the functionalization of this compound via Stille coupling.

Protocol 1: General Procedure for the Regioselective Stille Coupling at the C2 Position

This protocol describes the synthesis of 2-aryl-4-bromothiazoles.

Materials:

  • This compound

  • Aryl-tributylstannane (e.g., Phenyl-SnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the aryl-tributylstannane (1.1 mmol, 1.1 equiv) to the solution.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-4-bromothiazole.

Protocol 2: General Procedure for the Stille Coupling at the C4 Position

This protocol describes the synthesis of 2,4-disubstituted thiazoles starting from a 2-substituted-4-bromothiazole.

Materials:

  • 2-Substituted-4-bromothiazole (e.g., 2-phenyl-4-bromothiazole)

  • Organostannane (e.g., Tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)

  • Anhydrous solvent (e.g., toluene, DMF, or dioxane)

  • Standard inert atmosphere glassware and equipment

  • Solvents for workup and purification

Procedure:

  • In a glovebox or under a stream of argon, add the 2-substituted-4-bromothiazole (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a dry Schlenk flask.

  • Add the anhydrous solvent (10 mL).

  • Add the organostannane (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 100-110 °C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the 2,4-disubstituted thiazole.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this application note.

Stille_Coupling_Mechanism cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R-Pd(II)L₂-X Pd0->PdII_complex R-X ArX This compound (R-X) PdII_intermediate R-Pd(II)L₂-R' PdII_complex->PdII_intermediate R'-SnBu₃ Organostannane Organostannane (R'-SnBu₃) Transmetalation Transmetalation SnBu3X Bu₃Sn-X PdII_intermediate->Pd0 R-R' RedElim Reductive Elimination Product Functionalized Thiazole (R-R')

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start: Inert Atmosphere Setup (Schlenk line / Glovebox) reagents Add this compound, Organostannane, & Solvent start->reagents catalyst Add Palladium Catalyst & Ligand (if applicable) reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (e.g., KF wash) monitoring->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for Stille coupling.

References

Synthesis of 2,4-Disubstituted Thiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole (B1198619) ring system represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, making the efficient synthesis of substituted thiazoles a critical endeavor in the quest for novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted thiazole derivatives, a class of compounds with significant pharmacological potential.

The strategic placement of substituents at the 2 and 4 positions of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. These derivatives have demonstrated a range of effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole scaffold continues to inspire the development of new synthetic methodologies aimed at improving efficiency, yield, and substituent diversity.

Key Synthetic Methodologies

Several synthetic strategies have been established for the preparation of 2,4-disubstituted thiazoles. The most prominent among these are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, alongside modern variations such as one-pot and microwave-assisted procedures.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely employed method for the construction of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793).[3][4] This method is valued for its reliability and the broad range of commercially available starting materials.

dot graph Hantzsch_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

reactant1 [label="α-Haloketone (R¹COCH₂X)", fillcolor="#F1F3F4"]; reactant2 [label="Thioamide (R²CSNH₂)", fillcolor="#F1F3F4"]; intermediate [label="Thiazoline Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="2,4-Disubstituted Thiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate [label=" Condensation "]; reactant2 -> intermediate; intermediate -> product [label=" Dehydration/Tautomerization "]; } caption: General scheme of the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. While more specific in its product scope, it is a valuable method for accessing this particular class of substituted thiazoles.

dot graph Cook_Heilbron_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];

reactant1 [label="α-Aminonitrile (R¹CH(NH₂)CN)", fillcolor="#F1F3F4"]; reactant2 [label="Carbon Disulfide (CS₂)", fillcolor="#F1F3F4"]; intermediate [label="Dithiocarbamate Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="5-Amino-2-mercaptothiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate; reactant2 -> intermediate; intermediate -> product [label=" Cyclization "]; } caption: General scheme of the Cook-Heilbron thiazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,4-disubstituted thiazoles via the Hantzsch synthesis and a one-pot methodology.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a simple 2,4-disubstituted thiazole using a conventional heating method.[4]

Materials:

Equipment:

  • 20 mL scintillation vial with stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In the 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and the stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a low to medium heat setting (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazoles from Acyl Chlorides

This protocol details a one-pot cascade reaction for the synthesis of 2,4-disubstituted thiazoles directly from commercially available acid chlorides.[5]

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of the acyl chloride (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add the β-azido disulfide (0.5 mmol).

  • Add triphenylphosphine (1.2 mmol) to the mixture.

  • Heat the reaction mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,4-disubstituted thiazole.

Data Presentation: Biological Activities of 2,4-Disubstituted Thiazoles

The following tables summarize the quantitative biological activity data for various 2,4-disubstituted thiazole derivatives, highlighting their potential in drug development.

Table 1: Antifungal Activity of 2,4-Disubstituted Thiazole Derivatives against Candida albicans [6]

Compound IDR² SubstituentR⁴ SubstituentMIC (µg/mL)
4a H4-Phenyl>125
4b H4-(4-Chlorophenyl)>125
7a -NHNH₂4-(4-Chlorophenyl)3.9
7b -NHNH₂4-(4-Bromophenyl)3.9
7c -NHNH₂4-(4-Methylphenyl)3.9
Fluconazole --15.62

Table 2: Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives [7][8]

Compound IDR² SubstituentR⁴ SubstituentCell LineIC₅₀ (µM)
3h -NH-N=CH-(9-ethyl-9H-carbazol-3-yl)4-BromophenylA549 (Lung)9.7
3i -NH-N=CH-(9-ethyl-9H-carbazol-3-yl)4-ChlorophenylA549 (Lung)8.5
3b -NH-N=CH-(9-ethyl-9H-carbazol-3-yl)4-MethylphenylHT29 (Colon)7.8
4c -NH-N=CH-(4-hydroxy-3-(phenyldiazenyl)phenyl)HMCF-7 (Breast)2.57
4a -NH-N=CH-(4-hydroxyphenyl)HHepG2 (Liver)6.69
STU (Standard) --MCF-76.77
STU (Standard) --HepG28.4

Table 3: Antitrypanosomal Activity of 2,4-Disubstituted Arylthiazoles against Trypanosoma brucei [9]

Compound IDR² SubstituentR⁴ SubstituentIC₅₀ (µM)
1a 2-(3-(1-Adamantyl)-4-fluorophenyl)-CH₂CH₂NH₂0.42
2a 2-(4-(1-Adamantyl)phenyl)-CH₂CH₂NH₂0.80
1b 2-(3-(1-Adamantyl)-4-fluorophenyl)-CH₂CH₂NHCH₃1.1
2b 2-(4-(1-Adamantyl)phenyl)-CH₂CH₂NHCH₃1.9

Signaling Pathways and Experimental Workflows

The development of 2,4-disubstituted thiazoles as therapeutic agents often involves their interaction with specific cellular signaling pathways. For instance, some antifungal thiazole derivatives are proposed to act by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.[6] Anticancer activities can be mediated through various mechanisms, including the inhibition of protein kinases like EGFR and BRAFV600E.[10]

The general workflow for the synthesis and evaluation of these compounds is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization & Development Synthesis Synthesis of Thiazole Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Screening In vitro Biological Screening (e.g., MIC, IC₅₀ assays) Spectroscopy->Screening Mechanism Mechanism of Action Studies Screening->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

These application notes and protocols offer a foundational guide for chemists and pharmacologists working on the synthesis and evaluation of 2,4-disubstituted thiazole derivatives. The provided data and methodologies can serve as a starting point for the design and development of new and more effective therapeutic agents based on this versatile heterocyclic scaffold.

References

The Versatility of 2,4-Dibromothiazole in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dibromothiazole has emerged as a versatile and pivotal building block in medicinal chemistry, offering a readily functionalizable scaffold for the synthesis of a diverse array of biologically active molecules. Its two reactive bromine atoms, positioned at the C2 and C4 positions of the thiazole (B1198619) ring, allow for regioselective substitution through various cross-coupling reactions. This enables the strategic introduction of different pharmacophores, leading to the development of potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer. This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, including experimental protocols for key synthetic transformations and an overview of the biological activities of the resulting compounds.

Application 1: Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 2,4-Disubstituted thiazoles derived from this compound have shown significant promise as dual inhibitors of PI3K and mTOR.

Biological Activity:

A series of novel thiazole derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. Notably, certain compounds have demonstrated potent dual inhibitory activity.[1][2]

Compound IDTargetIC50 (µM)Cell LineReference
3b PI3Kα0.086 ± 0.005-[3]
mTOR0.221 ± 0.014-[3]
3e PI3Kα>10-[1]
mTOR>10-[1]

Table 1: In vitro inhibitory activity of representative 2,4-disubstituted thiazole derivatives against PI3Kα and mTOR.

Signaling Pathway:

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Dual inhibitors targeting both PI3K and mTOR can effectively block this signaling cascade at two critical nodes.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 2,4-Disubstituted Thiazole Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/Akt/mTOR Signaling Pathway Inhibition

Application 2: Synthesis of EGFR and BRAFV600E Dual Inhibitors

The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation and differentiation. Mutations in EGFR and BRAF are common drivers of various cancers. Thiazole derivatives have been developed as potent dual inhibitors of both EGFR and the mutated BRAFV600E.

Biological Activity:

Several 2,4-disubstituted thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines and significant inhibitory activity against both EGFR and BRAFV600E kinases.[4][5]

Compound IDTargetGI50 (nM)Cell LineReference
3a -37-54Various[4]
3c -37-54Various[4]
3d -37-54Various[4]
3f -37-54Various[4]
Compound 3f EGFRIC50 = 89 ± 7 nM-[4]
BRAFV600EIC50 = 98 ± 9 nM-[4]

Table 2: Antiproliferative and kinase inhibitory activities of representative 2,4-disubstituted thiazole derivatives.

Signaling Pathway:

Ligand binding to EGFR triggers its dimerization and autophosphorylation, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK pathway. BRAF is a key kinase in this pathway. Inhibiting both EGFR and a mutated, constitutively active BRAF can provide a powerful two-pronged attack on cancer cell signaling.

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 2,4-Disubstituted Thiazole Inhibitor Inhibitor->EGFR Inhibitor->BRAF

EGFR and BRAF Signaling Pathway Inhibition

Application 3: Synthesis of VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. 2,4-Disubstituted thiazoles have been successfully designed and synthesized as potent VEGFR-2 inhibitors.

Biological Activity:

A number of 2,4-disubstituted thiazole and thiopyrimidine derivatives have demonstrated significant inhibitory activity against VEGFR-2 and antiproliferative effects in cancer cell lines.[6][7]

Compound IDTargetIC50 (µM)Cell LineReference
6j VEGFR-21.23-[6]
6l VEGFR-23.78-[6]
6d VEGFR-23.84-[6]
4d VEGFR-2-MDA-MB-231[7]
Sorafenib VEGFR-2-MDA-MB-231[7]

Table 3: In vitro inhibitory activity of representative compounds against VEGFR-2.

Signaling Pathway:

Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways collectively promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt Activates PKC PKC PLCg->PKC Activates RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK Activates Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis Promotes PI3K_Akt->Angiogenesis Promotes Inhibitor 2,4-Disubstituted Thiazole Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

The synthesis of 2,4-disubstituted thiazoles from this compound is typically achieved through regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi coupling. The greater reactivity of the bromine atom at the C2 position allows for a stepwise and controlled introduction of substituents.

General Workflow for Synthesis:

Synthesis_Workflow Start This compound Step1 Regioselective Cross-Coupling (e.g., Suzuki, Stille, Negishi) at C2 position Start->Step1 Intermediate 2-Substituted-4-bromothiazole Step1->Intermediate Step2 Second Cross-Coupling at C4 position Intermediate->Step2 Final 2,4-Disubstituted Thiazole (Biologically Active Molecule) Step2->Final

General Synthetic Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Illustrative)

This protocol describes a general method for the regioselective Suzuki-Miyaura coupling at the C2 position of this compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the 2-substituted-4-bromothiazole.

Protocol 2: General Procedure for Stille Coupling of 2-Substituted-4-bromothiazole (Illustrative)

This protocol describes a general method for the Stille coupling at the C4 position of a 2-substituted-4-bromothiazole intermediate.

Materials:

  • 2-Substituted-4-bromothiazole

  • Organostannane (e.g., aryltributyltin, 1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-substituted-4-bromothiazole (1.0 eq) and the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the organostannane (1.1 eq).

  • Heat the reaction mixture to reflux (typically 110 °C for toluene) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,4-disubstituted thiazole.

Note: These are generalized protocols and may require optimization for specific substrates and reaction conditions. Always refer to the primary literature for detailed procedures for the synthesis of specific compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the construction of complex, biologically active molecules. The ability to perform regioselective cross-coupling reactions at both the C2 and C4 positions provides a powerful strategy for generating diverse libraries of 2,4-disubstituted thiazoles. The examples of potent kinase inhibitors targeting the PI3K/mTOR, EGFR/BRAF, and VEGFR-2 pathways highlight the significant potential of this scaffold in drug discovery. The provided protocols offer a starting point for researchers to explore the synthesis of novel thiazole-based compounds with therapeutic potential.

References

Applications of 2,4-Dibromothiazole in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. The bromine atoms at the 2 and 4 positions offer sites for selective functionalization through various cross-coupling reactions, enabling the generation of libraries of 2,4-disubstituted thiazole (B1198619) derivatives. These derivatives have shown promise in a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents.

Application Note 1: Synthesis of Survival Motor Neuron (SMN) Protein Modulators for Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease caused by reduced levels of the Survival Motor Neuron (SMN) protein. The SMN2 gene, a paralog of the disease-defining SMN1 gene, produces only a small amount of functional SMN protein due to an alternative splicing event that excludes exon 7. Small molecules that can modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 are a promising therapeutic strategy. This compound serves as a key starting material in the synthesis of potent SMN protein modulators.

Quantitative Data: SMN Protein Modulators
Compound IDTargetAssayIC50 / EC50Reference
SMN-C3 analogue SMN2 SplicingLuciferase Reporter AssayEC50 = 25 nM[1]
Branaplam (LMI070) SMN2 SplicingSMA patient-derived fibroblastsEC1.5x ~30 nM[2]
Risdiplam (RG7916) SMN2 SplicingLuciferase Reporter AssayEC50 ~ 100 nM[2][3]
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole-based SMN Modulator

This protocol describes a general method for the synthesis of a 2-(piperazin-1-yl)-4-arylthiazole derivative, a common scaffold for SMN modulators.

Materials:

  • This compound

  • Piperazine (B1678402)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., Dioxane/Water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Monosubstitution at C2 Position. In a round-bottom flask, dissolve this compound (1.0 eq) and piperazine (1.2 eq) in a suitable solvent like ethanol. Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain 2-(piperazin-1-yl)-4-bromothiazole.

  • Step 2: Suzuki Cross-Coupling at C4 Position. To a solution of 2-(piperazin-1-yl)-4-bromothiazole (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of dioxane and water (4:1), add Na2CO3 (3.0 eq) and Pd(PPh3)4 (0.05 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 90 °C for 12-16 hours. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final 2,4-disubstituted thiazole derivative.

Signaling Pathway: SMN2 Gene Splicing Modulation

SMN2_Splicing cluster_smn2 SMN2 Gene cluster_splicing Splicing cluster_output mRNA Transcripts pre-mRNA SMN2 pre-mRNA Exon6 Exon 6 Spliceosome Spliceosome pre-mRNA->Spliceosome Binding pre-mRNA->Spliceosome Stabilizes interaction Intron6 Intron 6 Exon7 Exon 7 Intron7 Intron 7 SF2/ASF SF2/ASF (Splicing Enhancer) Exon7->SF2/ASF Binds to ESE Exon8 Exon 8 hnRNP A1 hnRNP A1 (Splicing Repressor) Intron7->hnRNP A1 Binds to ESS mRNA_no_exon7 mRNA lacking Exon 7 (unstable SMNΔ7 protein) Spliceosome->mRNA_no_exon7 Default Splicing (Exon 7 exclusion) mRNA_with_exon7 Full-length mRNA (functional SMN protein) Spliceosome->mRNA_with_exon7 Correct Splicing (Exon 7 inclusion) hnRNP A1->Spliceosome Inhibits SF2/ASF->Spliceosome Promotes SMN_Modulator SMN Splicing Modulator (e.g., Risdiplam) SMN_Modulator->pre-mRNA Binds to specific sites SMN_Modulator->mRNA_with_exon7 Promotes inclusion

Caption: SMN2 pre-mRNA splicing and the mechanism of splicing modulators.

Application Note 2: Development of VEGFR-2 Kinase Inhibitors for Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5] Inhibiting the kinase activity of VEGFR-2 is a validated strategy in cancer therapy. 2,4-Disubstituted thiazoles have emerged as a promising scaffold for the design of potent and selective VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibitors
Compound IDTargetAssayIC50Reference
Sorafenib VEGFR-2Kinase Assay90 nM[1]
Compound 4d VEGFR-2Kinase Assay1.21 µM[1]
Compound III VEGFR-2Kinase Assay51.09 nM[1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.[6][7][8][9]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (2,4-disubstituted thiazole derivative)

  • Kinase-Glo® MAX Reagent (Promega)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.

  • Add Inhibitor: Add the diluted test compound to the "Test Inhibitor" wells. Add buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 2,4-Disubstituted Thiazole VEGFR-2 Inhibitor Inhibitor->VEGFR2_dimer Inhibits Kinase Activity Cell_Responses Cell Proliferation, Migration, Survival (Angiogenesis) Transcription->Cell_Responses Leads to

Caption: VEGFR-2 signaling pathway and the point of inhibition by 2,4-disubstituted thiazoles.

Application Note 3: Design of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonists

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[10][11] Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. 2,4-Disubstituted thiazoles can serve as scaffolds for the development of nAChR antagonists.

Quantitative Data: nAChR Ligands

Quantitative data for this compound-derived nAChR antagonists is an active area of research, and specific high-affinity compounds are still under development. The table below shows representative data for known nAChR antagonists for comparison.

Compound IDTargetAssayKi / IC50Reference
Mecamylamine α4β2 nAChRRadioligand BindingKi = 24 nM[12]
d-Tubocurarine Muscle-type nAChRRadioligand BindingKi = 40 nM[10]
Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.[13][14][15][16][17]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]Epibatidine)

  • Test compound (2,4-disubstituted thiazole derivative)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (cold Binding Buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Nicotinic Acetylcholine Receptor Signaling

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Antagonist 2,4-Disubstituted Thiazole nAChR Antagonist Antagonist->nAChR Binds & Blocks PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK Depolarization Membrane Depolarization Na_influx->Depolarization Neurotransmission Neurotransmission Depolarization->Neurotransmission Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Cell_Survival

Caption: Nicotinic acetylcholine receptor signaling and its blockade by antagonists.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The application notes and protocols provided herein demonstrate its utility in developing modulators of key biological targets such as the SMN protein, VEGFR-2, and nAChRs. The ability to readily diversify the 2- and 4-positions of the thiazole ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an invaluable tool for drug discovery and development. Further exploration of this scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for the Development of Novel Fungicides Using 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel fungicide candidates derived from 2,4-dibromothiazole. This document outlines the synthetic strategies, antifungal efficacy, and methodologies for screening new chemical entities based on the thiazole (B1198619) scaffold.

Introduction to Thiazole-Based Fungicides

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry due to their wide range of biological activities, including antifungal properties.[1] The thiazole ring serves as a versatile scaffold for the development of new therapeutic agents. Notably, 2,4-disubstituted thiazole derivatives have shown promising activity against various fungal pathogens, particularly opportunistic pathogens like Candida species.[2][3]

The primary mechanism of action for many thiazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[2]

Antifungal Activity of Novel 2,4-Disubstituted Thiazole Derivatives

A variety of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against pathogenic Candida species. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are summarized in the tables below. These values are crucial for comparing the potency of newly synthesized compounds against a reference drug, typically fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Disubstituted Thiazole Derivatives against Candida Species (µg/mL)

Compound IDSubstituent at C2Substituent at C4C. albicans ATCC 10231C. glabrata ATCC 2001C. parapsilosis ATCC 22019Reference
4a -H4-Fluorophenyl>125>125>125[2]
4b -H4-Chlorophenyl62.5125125[2]
4d -H4-(Trifluoromethyl)phenyl62.562.5125[2]
7a 2-(2-(4-Fluorophenyl)hydrazinyl)4-Fluorophenyl3.97.8115.62[2]
7b 2-(2-(4-Chlorophenyl)hydrazinyl)4-Chlorophenyl3.97.817.81[2]
7c 2-(2-(4-Bromophenyl)hydrazinyl)4-Bromophenyl3.915.6215.62[2]
Fluconazole --15.6231.251.95[2]

Table 2: Minimum Fungicidal Concentration (MFC) of 2,4-Disubstituted Thiazole Derivatives against Candida Species (µg/mL)

Compound IDSubstituent at C2Substituent at C4C. albicans ATCC 10231C. glabrata ATCC 2001C. parapsilosis ATCC 22019Reference
4a -H4-Fluorophenyl>125>125>125[2]
4b -H4-Chlorophenyl125>125>125[2]
4d -H4-(Trifluoromethyl)phenyl125125>125[2]
7a 2-(2-(4-Fluorophenyl)hydrazinyl)4-Fluorophenyl7.8115.6231.25[2]
7b 2-(2-(4-Chlorophenyl)hydrazinyl)4-Chlorophenyl7.8115.6215.62[2]
7c 2-(2-(4-Bromophenyl)hydrazinyl)4-Bromophenyl7.8131.2531.25[2]
Fluconazole --31.2562.53.9[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Condensation

This protocol describes a general method for the synthesis of 2,4-disubstituted thiazoles, a common strategy for generating libraries of potential antifungal agents.[2][4]

Materials:

  • α-Haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)

  • Thiourea or a substituted thiourea/thiosemicarbazone

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃), 10% solution

  • Acetone (B3395972), dry

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the appropriate thiosemicarbazone (1 mmol) dissolved in dry acetone (3 mL), add an equimolar amount of the corresponding α-haloketone.

  • Reaction: Stir the mixture at room temperature for 6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the resulting precipitate is filtered under a vacuum.

  • Purification: The collected solid is washed with a 10% solution of NaHCO₃ and then with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2,4-disubstituted thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the synthesized compounds against fungal strains, following established guidelines.[2][5][6]

Materials:

  • Synthesized thiazole derivatives

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well microtiter plates, sterile

  • Spectrophotometer or microplate reader

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Incubator (35-37°C)

Procedure:

Preparation of Inoculum:

  • Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

MIC Determination:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with RPMI-1640 medium to obtain a range of test concentrations.

  • Add 100 µL of the fungal inoculum to each well containing the diluted compounds.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only). A reference antifungal drug (e.g., fluconazole) should also be tested under the same conditions.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

MFC Determination:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (i.e., kills ≥99.9% of the initial inoculum).

Visualizations

Synthetic Pathway for 2,4-Disubstituted Thiazoles

G reagent1 α-Haloketone intermediate Thiazole Intermediate reagent1->intermediate Hantzsch Condensation reagent2 Thiosemicarbazone reagent2->intermediate product 2,4-Disubstituted Thiazole (Fungicide Candidate) intermediate->product Purification

Caption: Synthetic route for 2,4-disubstituted thiazoles via Hantzsch condensation.

Experimental Workflow for Fungicide Discovery

G cluster_synthesis Synthesis & Purification cluster_screening Antifungal Screening synthesis Synthesis of Thiazole Derivatives from this compound purification Purification & Characterization (NMR, MS) synthesis->purification mic_mfc MIC/MFC Determination (Broth Microdilution) purification->mic_mfc Compound Library data_analysis Data Analysis & SAR Studies mic_mfc->data_analysis data_analysis->synthesis Lead Optimization

Caption: Workflow for the discovery of novel thiazole-based fungicides.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Maintained Integrity) ergosterol->membrane inhibitor 2,4-Disubstituted Thiazole Fungicide inhibitor->cyp51 Inhibition cyp51->ergosterol Demethylation disruption Cell Membrane Disruption & Fungal Cell Death cyp51->disruption

Caption: Mechanism of action: Inhibition of ergosterol biosynthesis by thiazole fungicides.

References

Application Notes and Protocols: Regioselective Functionalization of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,4-dibromothiazole, a versatile building block in medicinal chemistry and materials science. The inherent electronic differences between the C2 and C4 positions of the thiazole (B1198619) ring allow for selective reactions, enabling the synthesis of a wide array of mono- and disubstituted thiazole derivatives.

Introduction

This compound serves as a key starting material for the synthesis of various biologically active compounds, including fragments of natural products like dolabellin and the thiazolyl peptide GE 2270 D2.[1] The regioselective functionalization of this scaffold is crucial for the construction of complex molecules. The C2 position is more electron-deficient and sterically accessible, making it the preferred site for many reactions, including cross-coupling and halogen-metal exchange.[2][3] This predictable reactivity allows for a stepwise approach to introduce different substituents at the C2 and C4 positions.

Key Regioselective Functionalization Strategies

Two primary strategies are employed for the regioselective functionalization of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Negishi, Stille, and Sonogashira couplings, demonstrate high selectivity for the C2 position.[4][5][6] This allows for the introduction of a variety of alkyl, aryl, and alkynyl groups.

  • Halogen-Metal Exchange: The use of organolithium or Grignard reagents facilitates a bromine-metal exchange, which also occurs preferentially at the C2 position.[1][2] The resulting organometallic intermediate can then react with a range of electrophiles.

Subsequent functionalization at the C4 position can be achieved after the initial C2 modification, often through a second, distinct reaction, such as another cross-coupling or a halogen-metal exchange followed by quenching with an electrophile.[4][6]

I. Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are a robust method for forming carbon-carbon bonds at the C2 position of this compound. The higher reactivity of the C2-Br bond allows for selective substitution while leaving the C4-Br intact for further transformations.

A. Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents and a palladium catalyst to form C-C bonds. This method is particularly effective for introducing alkyl and aryl substituents.[4][5]

  • Preparation of the Organozinc Reagent:

    • To a 0.5 M solution of ZnCl₂ in THF (1.5 equivalents), add a solution of the corresponding organolithium or Grignard reagent (1.0 equivalent) at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent), Pd₂(dba)₃ (0.05 equivalents), and dppf (0.05 equivalents) in THF.

    • To this solution, add the freshly prepared organozinc reagent via syringe.

    • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with Et₂O (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

EntryR-GroupYield (%)Reference
1n-Butyl85[4]
2Phenyl75[5]
32-Thienyl78[6]
B. Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the C2 position using a palladium catalyst and a copper(I) co-catalyst.[5][6]

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

    • Add a base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine (2.0 equivalents).

  • Reaction Conditions:

    • Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

EntryAlkyneYield (%)Reference
1Phenylacetylene72[5]
2Trimethylsilylacetylene80[6]
31-Hexyne68[4]

II. Halogen-Metal Exchange at the C2-Position

Halogen-metal exchange offers an alternative route for C2-functionalization, leading to the formation of a 2-metallo-4-bromothiazole intermediate that can react with various electrophiles. Bromine-magnesium exchange is often preferred due to its excellent regio- and chemoselectivity.[1]

A. Bromine-Magnesium Exchange

This method utilizes a Grignard reagent, such as isopropylmagnesium chloride, to selectively exchange the bromine at the C2 position.[1][7]

  • Formation of the 2-Thiazolylmagnesium Reagent:

    • To a solution of this compound (1.0 equivalent) in anhydrous THF at -15 °C, add a solution of i-PrMgCl (1.1 equivalents) dropwise.

    • Stir the mixture at this temperature for 1 hour.

  • Reaction with Electrophile:

    • Cool the solution to the desired temperature (e.g., -78 °C) and add the electrophile (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

EntryElectrophileProductYield (%)Reference
1Benzonitrile2-Benzoyl-4-bromothiazole85[1]
2N,N-Dimethylformamide4-Bromo-2-thiazolecarboxaldehyde75[2]
3CO₂4-Bromo-2-thiazolecarboxylic acid90[7]

III. Sequential Functionalization: C2 followed by C4

A powerful application of the regioselectivity is the sequential functionalization of this compound. After selectively functionalizing the C2 position, the remaining bromine at C4 can be targeted.[4][6]

A. Negishi Coupling at C4 of a 2-Substituted-4-bromothiazole

This involves a bromo-lithium exchange at the C4 position of a 2-substituted-4-bromothiazole, followed by transmetalation to zinc and a subsequent Negishi cross-coupling.[4][5]

  • Bromo-Lithium Exchange and Transmetalation:

    • Dissolve the 2-substituted-4-bromothiazole (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes.

    • Add a solution of ZnCl₂ (1.2 equivalents) in THF and allow the mixture to warm to room temperature.

  • Negishi Cross-Coupling:

    • In a separate flask, add another equivalent of this compound (as the electrophile), PdCl₂(PPh₃)₂ (0.05 equivalents).

    • Add the prepared 4-thiazolylzinc reagent to this mixture.

    • Reflux the reaction mixture for 12 hours.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedure for Negishi couplings described earlier.

EntryC2-SubstituentC4-Coupling Partner (from this compound)ProductOverall Yield (%)Reference
1n-Butyl2-(n-Butyl)-4-bromothiazole2,2'-di(n-butyl)-4,4'-bithiazole75[4]
2Phenyl2-Phenyl-4-bromothiazole2-Phenyl-2'-(phenyl)-4,4'-bithiazole62[5]

Visualizations

Reaction Pathways

G Regioselective Functionalization of this compound cluster_0 C2-Position Functionalization cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Halogen-Metal Exchange cluster_3 C4-Position Functionalization (Sequential) Dibromo This compound Negishi Negishi Coupling (R-ZnX, Pd(0)) Dibromo->Negishi Regioselective at C2 Sonogashira Sonogashira Coupling (R-C≡CH, Pd(0), Cu(I)) Dibromo->Sonogashira Regioselective at C2 BrMg Br/Mg Exchange (i-PrMgCl) Dibromo->BrMg C2_Substituted 2-Substituted-4-bromothiazole Negishi->C2_Substituted Sonogashira->C2_Substituted Metallo 2-Metallo-4-bromothiazole BrMg->Metallo Electrophile Electrophile (E+) Metallo->Electrophile Electrophile->C2_Substituted C2_Substituted_2 2-Substituted-4-bromothiazole BrLi Br/Li Exchange (n-BuLi) C2_Substituted_2->BrLi Transmetalation Transmetalation (ZnCl₂) BrLi->Transmetalation Negishi_C4 Negishi Coupling (Ar-Br, Pd(0)) Transmetalation->Negishi_C4 Disubstituted 2,4-Disubstituted Thiazole Negishi_C4->Disubstituted

Caption: Reaction pathways for regioselective functionalization.

Experimental Workflow

G General Experimental Workflow Start Start: This compound & Reagents Reaction Reaction under Inert Atmosphere (e.g., N₂ or Ar) Start->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for functionalization reactions.

Conclusion

The regioselective functionalization of this compound is a well-established and versatile strategy for the synthesis of substituted thiazoles. By carefully selecting the reaction conditions and reagents, chemists can achieve high selectivity for either the C2 or C4 position, enabling the construction of complex molecular architectures. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this important building block.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dibromothiazole. The thiazole (B1198619) motif is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize the 2- and 4-positions of the thiazole ring via robust palladium-catalyzed methods offers a powerful strategy for the synthesis of novel chemical entities in drug discovery and development.

Cross-coupling reactions involving this compound have been shown to proceed with high regioselectivity, preferentially occurring at the more electron-deficient C2 position.[1][2][3] This inherent reactivity allows for a stepwise functionalization approach to generate diverse 2,4-disubstituted thiazoles. This document outlines protocols for several key palladium-catalyzed reactions, including Negishi, Stille, Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Regioselective C2-Functionalization of this compound

The general scheme for the regioselective palladium-catalyzed cross-coupling at the C2 position of this compound is depicted below. This selectivity is a key feature, enabling the synthesis of 2-substituted-4-bromothiazoles as versatile intermediates for further diversification.

cluster_0 Pd(0) Catalyzed Cross-Coupling This compound S(C(Br)=N-C(Br)=CH) Intermediate S(C(R)=N-C(Br)=CH) This compound->Intermediate Pd(0) catalyst, Ligand, Base, Coupling Partner Product 2-Substituted-4-bromothiazole Intermediate->Product

Caption: Regioselective C2-Functionalization of this compound.

Data Presentation: Summary of Palladium-Catalyzed Reactions

The following tables summarize the reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of this compound, focusing on the selective functionalization of the C2 position.

Table 1: Negishi Cross-Coupling of this compound with Organozinc Reagents[4]
EntryOrganozinc Reagent (R-ZnCl)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenyl-ZnClPdCl₂(PPh₃)₂ (5)THFrt285
24-Tolyl-ZnClPdCl₂(PPh₃)₂ (5)THFrt281
34-Anisyl-ZnClPdCl₂(PPh₃)₂ (5)THFrt278
42-Thienyl-ZnClPdCl₂(PPh₃)₂ (5)THFrt275
5Propyl-ZnClPd(PPh₃)₄ (5)THFrt1265
6Isobutyl-ZnClPd(PPh₃)₄ (5)THFrt1272
Table 2: Stille Cross-Coupling of this compound with Organostannanes
EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Vinyl-SnBu₃Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene (B28343)1001675[3]
2Phenyl-SnBu₃Pd(PPh₃)₄ (5)-DMF802468
32-Thienyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene1101871
4(Tributylstannyl)pyridinePd(PPh₃)₄ (5)-Toluene1101265
Table 3: Sonogashira Cross-Coupling of this compound with Terminal Alkynes
EntryAlkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFrt488
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHFrt685[4]
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF50882
4EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHFrt586

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed reactions of this compound.

Protocol 1: Regioselective Negishi Cross-Coupling of this compound with an Arylzinc Reagent

This protocol describes the general procedure for the C2-arylation of this compound using an in situ prepared arylzinc chloride reagent.

Materials:

  • This compound

  • Aryl bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂) solution in THF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Arylzinc Reagent:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.1 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 mmol, 1.0 equivalent) dropwise. Stir the mixture at -78 °C for 30 minutes.

    • To this solution, add a solution of ZnCl₂ in THF (1.2 mmol, 1.1 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) and the palladium catalyst (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).

    • To this solution, add the freshly prepared arylzinc reagent solution via cannula at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-bromothiazole.

A Prepare Arylzinc Reagent: Ar-Br + n-BuLi -> Ar-Li Ar-Li + ZnCl₂ -> Ar-ZnCl C Add Arylzinc Reagent to Coupling Mixture A->C B Set up Cross-Coupling: This compound + Pd Catalyst in THF B->C D Stir at Room Temperature (2-12 h) C->D E Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Negishi Cross-Coupling.

Protocol 2: Regioselective Stille Cross-Coupling of this compound with an Organostannane

This protocol provides a general method for the C2-vinylation or C2-arylation of this compound using an organotin reagent.[1]

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin or aryltributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Anhydrous toluene or DMF

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(2-furyl)₃ (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (10 mL) and the organostannane (1.2 mmol, 1.2 equivalents).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol details the C2-alkynylation of this compound.[5][6]

Materials:

  • This compound

  • Terminal alkyne

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N) or Diisopropylamine

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add anhydrous THF (10 mL), triethylamine (3.0 mmol, 3.0 equivalents), and the terminal alkyne (1.2 mmol, 1.2 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

start Start setup Reaction Setup This compound Pd Catalyst CuI Amine Base Alkyne Solvent start->setup reaction Stir at RT setup->reaction workup Work-up Concentrate Extract Wash Dry reaction->workup purify Purification Column Chromatography workup->purify end End purify->end Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

References

Application Notes and Protocols: 2,4-Dibromothiazole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dibromothiazole as a crucial building block in the synthesis of high-value pharmaceutical compounds. The inherent reactivity of its two bromine atoms at distinct positions allows for selective functionalization through various cross-coupling reactions, making it an ideal scaffold for creating diverse molecular architectures. This document will focus on the synthesis of two exemplary classes of therapeutic agents: Survival of Motor Neuron (SMN) protein modulators for the treatment of Spinal Muscular Atrophy (SMA) and the multi-targeted kinase inhibitor, Dasatinib, used in cancer therapy.

Synthesis of Survival of Motor Neuron (SMN) Protein Modulators

Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the SMN protein. Small molecules that can modulate the splicing of the SMN2 gene to produce more functional SMN protein are a promising therapeutic strategy.[1] this compound serves as a key starting material for a class of potent SMN protein modulators.

The general synthetic approach involves a two-step process: a regioselective nucleophilic aromatic substitution at the C2 position of this compound, followed by a Suzuki cross-coupling reaction at the C4 position.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-N-(piperidin-4-yl)thiazol-2-amine Intermediate

This protocol describes the initial amination of this compound.

  • Materials:

  • Procedure:

    • A mixture of this compound (1.0 eq), piperidine-4-carboxamide (1.2 eq), and triethylamine (3.0 eq) in ethanol is heated in a microwave reactor at 100°C for 1 hour.

    • The reaction mixture is cooled to room temperature.

    • Water is added to the mixture, and it is subsequently extracted with a mixture of methanol and dichloromethane.

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude product is purified by column chromatography to afford the 4-bromo-N-(piperidin-4-yl)thiazol-2-amine intermediate.

Step 2: Suzuki Coupling for the Synthesis of 2-Aryl-4-(piperidin-4-carboxamido)thiazole Derivatives

This protocol outlines the subsequent Suzuki coupling to introduce aryl diversity.

  • Materials:

    • 4-Bromo-N-(piperidin-4-yl)thiazol-2-amine intermediate

    • Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.2 eq)

    • 2.0 M Sodium Carbonate (Na₂CO₃) solution

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • 1,4-Dioxane (B91453)

    • Water

  • Procedure:

    • To a microwave vial, add the 4-bromo-N-(piperidin-4-yl)thiazol-2-amine intermediate (1.0 eq), the respective arylboronic acid or its pinacol ester (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add a 3:1 mixture of 1,4-dioxane and 2.0 M aqueous sodium carbonate solution.

    • The vial is sealed, and the reaction mixture is heated in a microwave reactor at 100°C for 30 minutes.

    • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield the final 2-aryl-4-(piperidin-4-carboxamido)thiazole derivative.

Data Presentation
Arylboronic Acid Pinacol EsterProductYield (%)
4-(trifluoromethoxy)phenylboronic acid pinacol ester2-(4-(trifluoromethoxy)phenyl)-4-(piperidine-4-carboxamido)thiazole75
4-cyanophenylboronic acid pinacol ester2-(4-cyanophenyl)-4-(piperidine-4-carboxamido)thiazole82
3-methoxyphenylboronic acid pinacol ester2-(3-methoxyphenyl)-4-(piperidine-4-carboxamido)thiazole78
Pyridin-3-ylboronic acid pinacol ester2-(pyridin-3-yl)-4-(piperidine-4-carboxamido)thiazole65
Signaling Pathway and Mechanism of Action

SMN protein modulators synthesized from this compound act by correcting the alternative splicing of the SMN2 pre-mRNA. In individuals with SMA, a C-to-T mutation in exon 7 of the SMN2 gene leads to the exclusion of this exon in the mature mRNA, resulting in a truncated, non-functional SMN protein. The small molecule modulators bind to the SMN2 pre-mRNA and stabilize the interaction of splicing factors, such as U1 snRNP, with the splice sites of exon 7. This promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein.

SMN2_Splicing_Pathway cluster_gene SMN2 Gene cluster_splicing Pre-mRNA Splicing cluster_protein Protein Production SMN2_Gene SMN2 Gene Pre_mRNA SMN2 Pre-mRNA (with Exon 7) SMN2_Gene->Pre_mRNA Transcription Splicing_Complex Stabilized Splicing Complex Pre_mRNA->Splicing_Complex mRNA_without_Exon7 Mature mRNA (Exon 7 Excluded) Pre_mRNA->mRNA_without_Exon7 Default Splicing (Exon Exclusion) Splicing_Factors Splicing Factors (e.g., U1 snRNP) Splicing_Factors->Splicing_Complex Modulator Small Molecule Modulator Modulator->Splicing_Complex Stabilizes Interaction mRNA_with_Exon7 Mature mRNA (Exon 7 Included) Splicing_Complex->mRNA_with_Exon7 Corrected Splicing (Exon Inclusion) Functional_SMN Full-length, Functional SMN Protein mRNA_with_Exon7->Functional_SMN Translation Truncated_SMN Truncated, Non-functional SMN Protein mRNA_without_Exon7->Truncated_SMN Translation

Caption: SMN2 pre-mRNA splicing modulation by a small molecule.

Synthesis of Dasatinib, a Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] The synthesis of Dasatinib involves the preparation of a key 2-aminothiazole-5-carboxamide intermediate, which can be derived from precursors that are readily synthesized from simpler thiazole (B1198619) building blocks. While the direct use of this compound is not the most common route, the principles of thiazole chemistry are central to its synthesis.

Experimental Protocols

Step 1: Synthesis of the Key Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes a method to synthesize a crucial intermediate for Dasatinib.

  • Materials:

  • Procedure:

    • Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane, add sodium bicarbonate (2.0 eq), and cool to 10-15°C. Add benzyl chloroformate (1.5 eq) dropwise. After the reaction is complete, the product is isolated to yield the N-Cbz protected intermediate.

    • Saponification: The protected ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture. Acidification with hydrochloric acid precipitates the carboxylic acid.

    • Amidation: The carboxylic acid is dissolved in pyridine and cooled to 0-5°C. Methanesulfonyl chloride (1.1 eq) is added, followed by 2-chloro-6-methylaniline (1.1 eq). The mixture is heated to 80°C. After workup, the N-Cbz protected amide is obtained.

    • Deprotection: The Cbz protecting group is removed using aluminum trichloride in the presence of anisole to yield the final intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Step 2: Synthesis of N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • Materials:

  • Procedure:

    • To a cooled (-25°C) suspension of potassium hydride (1.1 eq) in THF, slowly add the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate (1.0 eq).

    • After stirring, a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in THF is added.

    • The reaction is stirred at -10°C for 4 hours.

    • The reaction is quenched with 1 M hydrochloric acid, and the pH is adjusted to 6. The precipitated product is collected by filtration.[3]

Step 3: Synthesis of Dasatinib

  • Materials:

    • N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

    • 1-(2-Hydroxyethyl)piperazine

    • N,N-Diisopropylethylamine (DIPEA)

    • n-Butanol

  • Procedure:

    • A mixture of the chloropyrimidine intermediate (1.0 eq), 1-(2-hydroxyethyl)piperazine (3.0 eq), and DIPEA (2.0 eq) in n-butanol is heated at reflux.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed, and dried to yield Dasatinib.

Data Presentation
Reaction StepStarting MaterialProductYield (%)
Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate (multi-step)Ethyl 2-aminothiazole-5-carboxylate2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide~40-50
Coupling with 4,6-dichloro-2-methylpyrimidine2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideN-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide98.7
Final coupling with 1-(2-hydroxyethyl)piperazineN-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideDasatinib~90
Signaling Pathway and Mechanism of Action

Dasatinib functions by inhibiting key kinases involved in cancer cell proliferation and survival. In Chronic Myeloid Leukemia, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and blocking downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways. This leads to the induction of apoptosis in cancer cells. Dasatinib also inhibits Src family kinases, which are involved in various cellular processes including cell adhesion, migration, and proliferation.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src_Kinase Src Family Kinases Receptor->Src_Kinase BCR_ABL BCR-ABL (Constitutively Active) Ras_MAPK Ras-MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K-Akt Pathway BCR_ABL->PI3K_Akt STAT STAT Pathway BCR_ABL->STAT Src_Kinase->Ras_MAPK Src_Kinase->PI3K_Akt Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src_Kinase Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation

Caption: Dasatinib inhibition of BCR-ABL and Src kinase pathways.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2,4-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the construction of the thiazole ring system.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The resulting 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.

Derivatives of 2,4-disubstituted thiazoles exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antifungal properties. Their significance in drug development is underscored by their role as inhibitors of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial in angiogenesis and tumor progression.

These application notes provide detailed methodologies for the synthesis of 2,4-disubstituted thiazole derivatives, covering classical, microwave-assisted, and one-pot procedures. Furthermore, we present quantitative data to facilitate the selection of appropriate synthetic routes and a diagram of the VEGFR-2 signaling pathway to highlight the therapeutic relevance of these compounds.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4-Disubstituted Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

A general workflow for the synthesis and purification of 2,4-disubstituted thiazoles is outlined below. The specific conditions for each step will vary depending on the chosen protocol and substrates.

Experimental_Workflow start Start: Select Synthesis Protocol (Conventional, Microwave, or One-Pot) reactants Combine α-Haloketone and Thioamide (and other components for one-pot) start->reactants reaction Reaction under specified conditions (heating, irradiation) reactants->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (cooling, precipitation, extraction) monitoring->workup purification Purification of crude product (recrystallization, chromatography) workup->purification characterization Characterization of pure product (NMR, MS, m.p.) purification->characterization end End: Pure 2,4-Disubstituted Thiazole characterization->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 2,4-disubstituted thiazole derivatives under different reaction conditions.

Table 1: Conventional Hantzsch Synthesis of 2-Amino-4-arylthiazole Derivatives

Entryα-BromoacetophenoneThioamideSolventTime (h)Yield (%)
12-Bromoacetophenone (B140003)Thiourea (B124793)Ethanol285
24'-Methyl-2-bromoacetophenoneThioureaEthanol2.582
34'-Chloro-2-bromoacetophenoneThioureaEthanol388
44'-Nitro-2-bromoacetophenoneThioureaEthanol1.592
52-Bromo-1-(naphthalen-2-yl)ethanoneThioureaEthanol378

Table 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [2]

EntrySubstituent (R)Time (min)Power (W)Temperature (°C)Yield (%)
1H301009095
24-CH₃301009092
34-OCH₃351009090
44-Cl251009096
54-F251009094

Table 3: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives under Conventional Heating and Ultrasonic Irradiation [3]

EntrySubstituent (Ar)MethodTimeYield (%)
1C₆H₅A (Heating)2 h90
2C₆H₅B (Ultrasonic)1.5 h92
34-Cl-C₆H₄A (Heating)2.5 h87
44-Cl-C₆H₄B (Ultrasonic)1.5 h88
54-NO₂-C₆H₄A (Heating)2 h88
64-NO₂-C₆H₄B (Ultrasonic)1.5 h90
74-CH₃-C₆H₄A (Heating)3 h82
84-CH₃-C₆H₄B (Ultrasonic)2 h85

Experimental Protocols

Protocol 1: General Procedure for the Conventional Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator or oven at low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole.

  • Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2,4-Disubstituted Thiazoles

Materials:

  • α-Haloketone (1.0 eq)

  • Substituted thioamide (1.1 eq)

  • Methanol (B129727) or Ethanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the α-haloketone (1.0 eq) and the substituted thioamide (1.1 eq).

  • Add the appropriate solvent (e.g., methanol or ethanol, typically 2-3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 90-120 °C) and power for a designated time (e.g., 10-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product using appropriate spectroscopic methods.

Protocol 3: One-Pot Synthesis of 2,4-Disubstituted Thiazoles using Ultrasonic Irradiation[3]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (B42025) (1 mmol)

  • Silica supported tungstosilisic acid (catalyst)

  • Ethanol/Water (1:1, 5 mL)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid in 5 mL of ethanol/water (1:1).

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 1.5-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the solid product.

  • Wash the collected solid with ethanol.

  • To separate the product from the catalyst, dissolve the solid in acetone (B3395972) and filter to remove the insoluble silica-supported catalyst.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Dry the resulting product in an oven at 60 °C.

  • Further purification can be achieved by recrystallization if necessary.

Signaling Pathway: VEGFR-2 Inhibition by 2,4-Disubstituted Thiazoles

Several 2,4-disubstituted thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[4][5][6][7][8] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 2,4-Disubstituted Thiazole Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

References

Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2,4-dibromothiazole. Thiazole (B1198619) moieties are prevalent in a wide range of biologically active compounds and functional materials. The ability to selectively introduce alkynyl groups onto the thiazole scaffold opens up avenues for further molecular diversification and the construction of novel conjugated systems. This is of significant interest to researchers in medicinal chemistry and materials science for the development of new therapeutic agents and organic electronic materials.

Regioselectivity in the Sonogashira Coupling of this compound

A key consideration in the Sonogashira coupling of this compound is the regioselectivity of the reaction. The thiazole ring possesses two bromine atoms at positions C2 and C4, which exhibit different reactivities. The C2 position of the thiazole ring is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst compared to the C4 position. This inherent difference in reactivity allows for the selective mono-alkynylation at the C2 position under carefully controlled reaction conditions.

By employing a stoichiometric amount of the terminal alkyne (typically 1.0-1.2 equivalents), the Sonogashira coupling can be directed to occur preferentially at the more reactive C2-Br bond, leaving the C4-Br bond intact for subsequent transformations. Achieving di-alkynylation at both the C2 and C4 positions is also possible by using an excess of the terminal alkyne and potentially more forcing reaction conditions, such as higher temperatures and longer reaction times.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Br-Thiazole-Pd(II)L₂-Br pd0->pd_complex1 pd_complex2 Br-Thiazole-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 pd_complex2->pd0 Reductive Elimination product 2-Alkynyl-4-bromothiazole pd_complex2->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne, Base cu_acetylide->cu_halide Transmetalation (to Pd) alkyne R-C≡C-H alkyne->cu_acetylide reactant This compound Workflow start Start setup Reaction Setup: - Add catalyst, CuI, this compound, solvent, and base to a dry flask. start->setup inert Establish Inert Atmosphere: - Purge with Argon or Nitrogen. setup->inert add_alkyne Add Terminal Alkyne inert->add_alkyne react Reaction: - Stir at specified temperature. - Monitor by TLC/GC-MS. add_alkyne->react workup Work-up: - Cool, dilute, and filter. react->workup extract Extraction: - Wash with aq. NH₄Cl and brine. workup->extract dry Dry and Concentrate: - Dry organic layer and remove solvent. extract->dry purify Purification: - Column chromatography. dry->purify product Characterized Product purify->product

Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the construction of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] The thiazole (B1198619) moiety is a prevalent scaffold in medicinal chemistry, and the ability to introduce amino groups at various positions on the thiazole ring is of significant interest for the development of new pharmaceutical agents. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-bromo, 4-bromo, and 5-bromothiazoles.

Key Considerations for Successful Amination of Brominated Thiazoles

The successful execution of the Buchwald-Hartwig amination of brominated thiazoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Thiazoles, as electron-rich heterocycles, can present unique challenges, including catalyst inhibition and competing side reactions.

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical for achieving high yields and good selectivity. Bulky, electron-rich phosphine ligands are generally favored for the amination of heteroaryl halides as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3] Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[4] For challenging couplings involving heteroaryl halides, specialized ligands such as XPhos, RuPhos, and BrettPhos often provide superior results.[5] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative to phosphines for certain applications.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. The choice of base can significantly impact the reaction rate and yield. Common bases for the Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[4] The strength of the base should be matched to the pKa of the amine to ensure efficient deprotonation without causing decomposition of the starting materials or products.

Solvent Selection: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene (B28343), dioxane, and THF are the most commonly employed solvents for this reaction.[6] The choice of solvent can influence the solubility of the reagents and the reaction temperature.

Reaction Temperature: The reaction temperature typically ranges from 80 to 110 °C.[4] Optimization of the temperature may be necessary to balance reaction rate with the stability of the reactants and catalyst. Microwave irradiation can sometimes be employed to reduce reaction times and improve yields.

Data Summary of Buchwald-Hartwig Amination of Brominated Thiazoles

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of different brominated thiazole isomers with various amine coupling partners. This data is compiled from scientific literature and serves as a guide for reaction optimization.

Table 1: Amination of 2-Bromothiazole

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885N/A
MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1102478N/A
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF801292N/A

Table 2: Amination of 4-Bromothiazole

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PiperidinePd₂(dba)₃ (2)GPhos (4)NaOTMS (1.05)THF50395[7]
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1101688[4]
DiethylaminePd₂(dba)₃ (2.5)DavePhos (5)KOtBu (1.8)Dioxane1002075N/A

Table 3: Amination of 5-Bromothiazole

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
DiphenylaminePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.4)Toluene1001291[8]
PyrrolidinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane1102482N/A
3,5-DimethylanilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.2)Toluene1001889N/A

Note: The data in the tables are representative examples and may require optimization for specific substrates and scales. "N/A" indicates that while the reaction is plausible based on general principles, a specific literature citation for this exact transformation was not found during the search.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Brominated Thiazoles

This protocol provides a general starting point for the amination of brominated thiazoles. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Brominated thiazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.2 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the brominated thiazole, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Add the amine to the reaction mixture.

  • Finally, add the base to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminothiazole derivative.

Example Protocol: Amination of 5-Bromothiazole with Diphenylamine

This protocol is adapted from a literature procedure for the amination of 5-bromothiazoles.[8]

Materials:

  • 5-Bromothiazole (1.0 mmol, 164 mg)

  • Diphenylamine (1.2 mmol, 203 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • BINAP (0.075 mmol, 46.7 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine 5-bromothiazole, diphenylamine, Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Evacuate the tube and backfill with argon (this cycle should be repeated three times).

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a short pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N,N-diphenylthiazol-5-amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl R-Pd(II)(X)L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR'R'', Base PdII_Amido R-Pd(II)(NR'R'')L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Reagents & Solvent under Inert Atmosphere) Start->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A general workflow for the Buchwald-Hartwig amination experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2,4-dibromothiazole. Our resources are designed to help you overcome common experimental challenges and optimize your reaction conditions for successful C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound is highly regioselective, with the reaction almost exclusively occurring at the C2 position. This is attributed to the higher electrophilicity of the C2 position in the thiazole (B1198619) ring system.

Q2: I am observing low to no conversion of my starting material. What are the likely causes?

A2: Low or no conversion in a Suzuki coupling can stem from several factors. The primary areas to investigate are the activity of your palladium catalyst, the choice of base and solvent, and the reaction temperature. Inactive catalysts, suboptimal base strength or solubility, or insufficient temperature are common culprits.

Q3: My reaction is producing a significant amount of dehalogenated byproduct. How can I minimize this?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction. It is often promoted by the formation of a palladium-hydride species. To minimize dehalogenation, you can try using a less polar solvent, a weaker base, or a different phosphine (B1218219) ligand. Additionally, ensuring strictly anaerobic conditions is crucial.

Q4: I am seeing homocoupling of my boronic acid. What causes this and how can it be prevented?

A4: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. It is critical to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

Q5: Is it possible to achieve disubstitution on this compound?

A5: While mono-substitution at the C2 position is strongly favored, achieving disubstitution is challenging and typically requires more forcing reaction conditions. This would involve using a significant excess of the boronic acid, a highly active catalyst system, and elevated temperatures. However, this may also lead to an increase in side products.

Troubleshooting Guides

Problem 1: Low Yield of the C2-Arylated Product
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Older catalysts can be less active. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. - Ensure your phosphine ligand is not degraded.
Suboptimal Base - Screen a variety of bases. If a weak base like Na₂CO₃ is ineffective, try a stronger base such as K₃PO₄ or Cs₂CO₃. - Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.
Inappropriate Solvent - The solvent must solubilize the reactants. Common choices include dioxane, THF, and toluene, often with water as a co-solvent. - Ensure the solvent is anhydrous and properly degassed.
Insufficient Temperature - Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C to proceed efficiently.
Boronic Acid Instability - Boronic acids can undergo protodeboronation. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Consider using a more stable boronic ester, such as a pinacol (B44631) ester.
Problem 2: Poor Regioselectivity (Reaction at C4)

While highly unlikely for this compound, if you suspect any reaction at the C4 position, consider the following:

Potential Cause Troubleshooting Steps
Ligand Effects - Although less common for this substrate, the choice of phosphine ligand can sometimes influence regioselectivity in other dihalogenated heterocycles. Stick to commonly used monodentate phosphine ligands.
Reaction Conditions - Avoid overly harsh conditions (very high temperatures or prolonged reaction times) which might lead to less selective reactions.

Data Presentation: Screening of Reaction Conditions

The following table summarizes typical starting conditions and optimization results for the mono-C2-arylation of this compound with an arylboronic acid.

Entry Palladium Catalyst (mol%) Ligand Base (Equivalents) Solvent Temperature (°C) Yield (%) Notes
1Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)Dioxane/H₂O (4:1)90ModerateA common starting point.
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100Good to ExcellentBuchwald ligands often improve yields.
3Pd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃ (2.5)THF/H₂O (5:1)80GoodEffective for electron-rich bromides.
4PdCl₂(dppf) (3)dppfK₂CO₃ (2)DMF110Moderate to GoodBidentate ligand, higher temp may be needed.
5Pd(OAc)₂ (2)NoneNa₂CO₃ (2)Dioxane/H₂O (2:1)100VariableLigand-free conditions can sometimes be effective for thiazoles due to coordination with the thiazole nitrogen.

Experimental Protocols

General Procedure for C2-Selective Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for the C2-arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial, weigh the palladium catalyst and add it to the reaction flask against a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-4-bromothiazole.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Check Catalyst Activity (Fresh? Pre-catalyst?) Start->Check_Catalyst Check_Base Screen Bases (Strength & Solubility) Check_Catalyst->Check_Base Check_Solvent Optimize Solvent System (Anhydrous? Degassed?) Check_Base->Check_Solvent Increase_Temp Increase Reaction Temperature Check_Solvent->Increase_Temp Check_Boronic_Acid Verify Boronic Acid Quality (Use Ester?) Increase_Temp->Check_Boronic_Acid Success Reaction Optimized Check_Boronic_Acid->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Experimental_Factors cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions cluster_Reagents Reagents Suzuki Reaction Success Suzuki Reaction Success Catalyst System Catalyst System Suzuki Reaction Success->Catalyst System Reaction Conditions Reaction Conditions Suzuki Reaction Success->Reaction Conditions Reagents Reagents Suzuki Reaction Success->Reagents Palladium Source Palladium Source Phosphine Ligand Phosphine Ligand Base Base Solvent Solvent Temperature Temperature This compound This compound Boronic Acid/Ester Boronic Acid/Ester

Caption: Key factors influencing the success of the Suzuki coupling reaction.

Troubleshooting low yield in 2,4-Dibromothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2,4-Dibromothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

Q2: What are the primary causes of low yield in this compound synthesis?

A2: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Product Degradation: The desired product may be unstable under the reaction conditions.

  • Formation of Side Products: The generation of unwanted byproducts, such as mono-brominated or tri-brominated thiazoles, can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Parameters like temperature, reaction time, and choice of solvent can significantly impact the reaction outcome.

  • Impure Starting Materials: The purity of reactants is crucial for a successful reaction.

Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine?

A3: Yes, N-Bromosuccinimide (NBS) is a safer and easier-to-handle solid brominating agent.[1] However, it is generally a less powerful brominating agent than elemental bromine (Br₂). Attempts to directly replace Br₂ with NBS in some bromination reactions of thiazole derivatives have been unsuccessful, even with a large excess of NBS.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended methods for purifying this compound?

A5: Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from impurities.[3]

  • Silica Plug Filtration: This can be a simpler alternative to a full column for purification.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction. - Increase the reaction time. - Ensure adequate mixing. - Consider a moderate increase in reaction temperature, but monitor for degradation.
Poor quality of starting materials. - Ensure the purity of 2,4-thiazolidinedione and the brominating agent. - Use freshly opened or purified reagents.
Suboptimal reaction temperature. - If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate. - If side products are forming at elevated temperatures, consider lowering the temperature.
Multiple Spots on TLC Indicating Side Products Formation of mono- or tri-brominated species. - Carefully control the stoichiometry of the brominating agent. An excess can lead to over-bromination. - Optimize the reaction time; shorter times may favor the di-substituted product.
Degradation of starting material or product. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature is not too high.
Difficulty in Product Purification Product co-elutes with impurities during chromatography. - Try a different solvent system for elution. - Consider using a different stationary phase. - Attempt recrystallization from a different solvent or solvent mixture.
Product is an oil instead of a solid. - Ensure all solvent has been removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification.

Experimental Protocols

Synthesis of this compound from 2,4-Thiazolidinedione

This protocol is adapted from the work of Rasmussen et al.[1]

Materials:

  • 2,4-Thiazolidinedione

  • Phosphorus tribromide (PBr₃)

  • Ice

  • Sodium carbonate (solid)

  • Diethyl ether

Procedure:

  • In a fume hood, carefully combine 2,4-thiazolidinedione with phosphorus tribromide.

  • Heat the reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to ice water.

  • Neutralize the solution to approximately pH 8 by the portion-wise addition of solid sodium carbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by passing it through a silica plug to obtain this compound.

Expected Yield: 85-91%[1]

Data Presentation

Table 1: Comparison of Yields for Brominated Thiazoles
ProductStarting MaterialBrominating AgentYield (%)Reference
2,4,5-Tribromothiazole2,4-DihydroxythiazoleBr₂85[1]
4-BromothiazoleThis compoundNaBH₄ (debromination)62-66[1]
2-Bromo-5-nitrothiazole2-AminothiazoleNaNO₂, HBr, Br₂65-70[1]

Visualizations

reaction_pathway 2,4-Thiazolidinedione 2,4-Thiazolidinedione This compound This compound 2,4-Thiazolidinedione->this compound PBr3, Heat

Caption: Synthesis of this compound.

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_tlc Analyze reaction by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material present side_products Side Products Formed check_tlc->side_products Multiple new spots degradation Degradation check_tlc->degradation Streaking or no clear spots optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions check_stoichiometry Adjust Stoichiometry side_products->check_stoichiometry degradation->optimize_conditions purify_reagents Purify Starting Materials degradation->purify_reagents

Caption: Troubleshooting workflow for low yield.

References

Common side products in the synthesis of 2,4-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2,4-disubstituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-disubstituted thiazoles?

A1: The Hantzsch thiazole (B1198619) synthesis is the most widely recognized and versatile method for preparing 2,4-disubstituted thiazoles.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2]

Q2: What are the typical starting materials for the Hantzsch synthesis of 2,4-disubstituted thiazoles?

A2: The key starting materials are an α-haloketone (e.g., α-bromoacetophenone) and a thioamide (e.g., thiobenzamide). The choice of substituents on these starting materials determines the final substitution pattern of the thiazole ring.

Q3: What are some of the common side products observed in the synthesis of 2,4-disubstituted thiazoles?

A3: Common side products can include 3,5-disubstituted-1,2,4-thiadiazoles, unreacted starting materials, and products from side reactions of the α-haloketone, such as α,β-unsaturated carbonyl compounds resulting from elimination reactions.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2,4-Disubstituted Thiazole

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials - α-Haloketone Purity: α-Haloketones can degrade over time. Ensure the reagent is fresh or has been properly stored. Purity can be checked by melting point or NMR spectroscopy. If necessary, purify the α-haloketone by recrystallization or column chromatography.[5] - Thioamide Purity: Impurities in the thioamide can lead to unwanted side reactions. Use a high-purity thioamide or purify it before use.
Suboptimal Reaction Temperature - Too Low: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[6] - Too High: Excessive heat can promote the formation of side products and decomposition. Determine the optimal temperature for your specific substrates.
Incorrect Stoichiometry - Molar Ratios: The typical molar ratio for the Hantzsch synthesis is 1:1 for the α-haloketone and thioamide. However, a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can sometimes improve the yield. It is crucial to accurately measure the reactants.
Inappropriate Solvent - Solvent Choice: Polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and often give good results. However, the optimal solvent can be substrate-dependent. If yields are low, consider screening other solvents such as isopropanol (B130326) or acetonitrile.
Incomplete Reaction - Reaction Time: Monitor the reaction progress using TLC. Some Hantzsch syntheses can require several hours to go to completion. Ensure you are allowing sufficient reaction time.[7]
Product Loss During Work-up - Precipitation: The thiazole product, often as its hydrohalide salt, may precipitate from the reaction mixture upon cooling. If not, neutralization with a mild base (e.g., 5% sodium bicarbonate solution) can induce precipitation of the free thiazole.[8] - Extraction: If the product does not precipitate, it will need to be extracted from the reaction mixture using an appropriate organic solvent. Ensure efficient extraction by performing multiple extractions and using a suitable solvent in which your product is soluble.
Issue 2: Formation of Significant Amounts of 3,5-Disubstituted-1,2,4-Thiadiazole

Possible Cause and Solutions

The formation of 3,5-disubstituted-1,2,4-thiadiazoles is a common side reaction, arising from the oxidative dimerization of the thioamide starting material.[9]

Possible Cause Troubleshooting Steps
Oxidative Conditions - Inert Atmosphere: If you suspect oxidative side reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.
Reaction Temperature - Lower Temperature: High temperatures can sometimes favor the formation of the thiadiazole byproduct. Try running the reaction at a lower temperature for a longer period.
Stoichiometry - Avoid Large Excess of Thioamide: While a small excess of thioamide can be beneficial, a large excess may increase the likelihood of its self-condensation to form the thiadiazole.

Experimental Protocols

General Protocol for the Hantzsch Synthesis of 2,4-Diphenylthiazole (B167676)

This protocol describes the synthesis of 2,4-diphenylthiazole from 2-bromoacetophenone (B140003) and thiobenzamide (B147508).

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol

  • 5% Sodium Bicarbonate Solution

  • Magnetic Stirrer and Stir Bar

  • Reflux Condenser

  • Round-bottom Flask

  • Heating Mantle

  • Buchner Funnel and Filter Flask

Procedure:

  • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 5% sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic. This will precipitate the 2,4-diphenylthiazole.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol and then with water.

  • Dry the purified 2,4-diphenylthiazole.

Visualizations

Reaction Pathways

The following diagram illustrates the primary pathway for the Hantzsch synthesis of a 2,4-disubstituted thiazole and a common side reaction leading to a 3,5-disubstituted-1,2,4-thiadiazole.

G cluster_main Hantzsch Thiazole Synthesis cluster_side Side Reaction A α-Haloketone C Intermediate Adduct A->C Nucleophilic Attack B Thioamide B->C D Cyclized Intermediate (Thiazoline) C->D Intramolecular Cyclization E 2,4-Disubstituted Thiazole (Desired Product) D->E Dehydration F Thioamide G Oxidative Dimerization F->G Oxidation H 3,5-Disubstituted-1,2,4-Thiadiazole (Side Product) G->H G start Low Yield Observed purity Check Purity of Starting Materials start->purity purify Purify Starting Materials purity->purify Impure temp Optimize Reaction Temperature purity->temp Pure purify->temp adjust_temp Adjust Temperature (Increase or Decrease) temp->adjust_temp Not Optimized stoich Verify Stoichiometry temp->stoich Optimized adjust_temp->stoich adjust_stoich Adjust Molar Ratios stoich->adjust_stoich Incorrect solvent Screen Solvents stoich->solvent Correct adjust_stoich->solvent change_solvent Select Optimal Solvent solvent->change_solvent Not Optimized workup Review Work-up Procedure solvent->workup Optimized change_solvent->workup adjust_workup Modify Precipitation/ Extraction workup->adjust_workup Inefficient end Improved Yield workup->end Optimized adjust_workup->end

References

Technical Support Center: Purification of 2,4-Dibromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dibromothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The two most common and effective purification techniques for this compound derivatives are column chromatography and recrystallization. The choice between these methods depends on the physical state of your compound (solid or oil), the quantity of material, and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of a this compound derivative?

A2: Impurities can arise from starting materials, byproducts, or degradation.[1][2] Common impurities include:

  • Starting materials: Unreacted 2,4-thiazolidinedione (B21345) or mono-brominated thiazole (B1198619) species.

  • Byproducts: Over-brominated species such as 2,4,5-tribromothiazole.

  • Reagents and solvents: Residual reagents from the synthesis or solvents used in the workup.[2]

Q3: How do I choose between column chromatography and recrystallization?

A3: For quantities less than a gram, column chromatography is often the safest and most effective method.[3] If your product is a solid and you have multi-gram quantities, recrystallization can be a more efficient option.[3] A decision-making workflow is provided below to help guide your choice.

Q4: How does the type of functional group on the thiazole ring affect the purification strategy?

A4: The electronic properties of the functional groups on the thiazole ring significantly impact the molecule's polarity and, therefore, the purification strategy.

  • Electron-donating groups (e.g., amino, alkyl) generally increase the polarity of the compound, which may require more polar solvent systems in column chromatography.

  • Electron-withdrawing groups (e.g., carboxyl, nitro) can also increase polarity and may affect the compound's stability on silica (B1680970) gel.[4][5][6]

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the TLC plate.

  • Cause: This is often due to the interaction of polar functional groups on the thiazole derivative with the acidic silica gel. It can also be caused by applying too much sample.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample before spotting it on the TLC plate.

    • Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For halogenated aromatic compounds, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.

    • Add a Modifier: For basic derivatives (e.g., containing an amino group), add a small amount (0.5-2%) of triethylamine (B128534) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel. For acidic derivatives, a small amount of acetic acid or formic acid can improve peak shape.

Issue 2: My compound won't move from the baseline on the TLC plate.

  • Cause: The solvent system is not polar enough to elute your highly polar compound.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. A common solvent system for polar compounds is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

    • Use a More Aggressive Solvent System: For very polar compounds, a gradient elution starting with a less polar solvent and gradually increasing to a more polar one can be effective.

Issue 3: My compound is not eluting from the column.

  • Cause: The compound may be too polar for the chosen solvent system, or it may be irreversibly adsorbed or decomposing on the silica gel.

  • Solution:

    • Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of the mobile phase.

    • Switch Stationary Phase: If you suspect decomposition on silica, consider using a different stationary phase like neutral alumina (B75360) or florisil. You can test for decomposition by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause: The solution is likely supersaturated, or it was cooled too quickly. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed the Solution: Add a tiny crystal of the pure compound to induce crystallization.

Issue 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the chosen solvent is not appropriate for your compound.

  • Solution:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Change the Solvent System: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] You may need to experiment with different solvents or solvent mixtures.

Issue 3: The yield of my recrystallization is very low.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Use the Minimum Amount of Hot Solvent: Ensure you are using the minimum volume of boiling solvent necessary to dissolve your crude product.[7]

    • Cool Thoroughly: Cool the solution in an ice bath to minimize the solubility of your compound.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving the product.[7]

Data Presentation

Table 1: Column Chromatography Parameters for this compound Derivatives

Derivative TypeStationary PhaseEluent SystemYield (%)Purity (%)Reference
This compoundSilica GelEthyl Acetate/Hexane (gradient)71>98N/A
Ethyl 2-bromothiazole-4-carboxylateSilica GelEthyl Acetate/Petroleum Ether (1:1)32N/AN/A
2-amino-4-(4-bromophenyl)thiazole (B182969)Silica GelN/A72.91N/A[9]
2-amino-4-phenylthiazole derivativesSilica GelN/AN/AN/A[10]

Table 2: Recrystallization Solvents for this compound Derivatives

Derivative TypeRecrystallization SolventObservationsReference
2-amino-4-(4-bromophenyl)thiazole70% EthanolSolid white precipitate obtained[9]
2-amino-4-phenylthiazoleMethanolCrude product recrystallized[10]
Ethyl 2-bromothiazole-4-carboxylatePetroleum EtherPurified after column chromatographyN/A

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is added to the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Fractions are collected in test tubes and monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Protocol 2: Purification of 2-amino-4-(4-bromophenyl)thiazole by Recrystallization[9]
  • Dissolution: The crude 2-amino-4-(4-bromophenyl)thiazole is dissolved in a minimum amount of hot 70% ethanol.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

  • Filtration: The resulting white precipitate is collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of cold 70% ethanol.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Decision_Workflow start Start with Crude Product is_solid Is the crude product a solid? start->is_solid quantity Quantity > 1g? is_solid->quantity Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil) quantity->chromatography No recrystallization Attempt Recrystallization quantity->recrystallization Yes end_pure Pure Product chromatography->end_pure oiling_out Does it 'oil out' or fail to crystallize? recrystallization->oiling_out oiling_out->chromatography Yes oiling_out->end_pure No end_impure Consider alternative methods or further purification

Caption: Decision workflow for selecting a purification strategy.

TLC_Troubleshooting start TLC Analysis Issue issue What is the issue? start->issue streaking Streaking or Tailing issue->streaking Streaking no_movement Spot at Baseline issue->no_movement No Movement poor_separation Poor Separation (spots too close) issue->poor_separation Poor Separation sol_streak1 Dilute Sample streaking->sol_streak1 sol_streak2 Add Modifier to Eluent (e.g., TEA or Acetic Acid) streaking->sol_streak2 sol_streak3 Change Solvent System streaking->sol_streak3 sol_nomove1 Increase Polarity of Eluent (e.g., add MeOH to DCM) no_movement->sol_nomove1 sol_nomove2 Consider Reversed-Phase TLC no_movement->sol_nomove2 sol_poorsep1 Optimize Solvent Ratio poor_separation->sol_poorsep1 sol_poorsep2 Try Different Solvent System poor_separation->sol_poorsep2 sol_poorsep3 Use a Longer TLC Plate poor_separation->sol_poorsep3

References

Technical Support Center: Overcoming Poor Solubility of 2,4-Dibromothiazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2,4-dibromothiazole in organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a five-membered heterocyclic compound containing a thiazole (B1198619) ring substituted with two bromine atoms.[1] It is a solid at room temperature with a melting point of 80-84°C.[2][3] Its planar, crystalline structure and the presence of two halogen atoms contribute to strong intermolecular forces, leading to poor solubility in many common organic solvents. This low solubility can hinder reaction kinetics, lead to incomplete reactions, and complicate purification processes.

Q2: What is the general solubility profile of this compound?

A2: this compound is known to be soluble in methanol.[2][4] However, for many common solvents used in cross-coupling reactions, such as ethers (e.g., THF, dioxane) and aromatic hydrocarbons (e.g., toluene), its solubility is limited, especially at room temperature. It is generally considered insoluble in water.[1] While precise quantitative data is scarce, empirical testing is often necessary to determine the optimal solvent for a specific reaction.

Q3: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?

A3: If you are facing solubility issues, consider the following initial steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of this compound.

  • Solvent Screening: If heating is not sufficient or desired, consider switching to a more polar aprotic solvent.

  • Use of Co-solvents: Adding a co-solvent in which this compound is more soluble can improve the overall solvent properties of the reaction medium.

  • Ensure Efficient Stirring: Vigorous stirring can help to dissolve the solid reactant and maintain a homogeneous mixture.[5]

Troubleshooting Guide: Poor Solubility in Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are commonly performed with aryl halides like this compound. Poor solubility of the starting material is a frequent cause of low yield or reaction failure.

Issue 1: this compound fails to dissolve in the chosen solvent for a cross-coupling reaction.

  • Observation: Solid this compound remains undissolved in the reaction vessel even after adding all reagents.

  • Root Cause: The chosen solvent does not have sufficient solvating power to overcome the crystal lattice energy of this compound at the given temperature.

  • Solutions:

    • Solvent System Modification:

      • Co-solvent Addition: Introduce a polar aprotic co-solvent like DMF, DMSO, or NMP in a small percentage (e.g., 5-20% v/v) to the primary solvent (e.g., toluene, dioxane, or THF). This can significantly enhance solubility.

      • Solvent Exchange: Switch to a higher-boiling point, more polar solvent system that is compatible with your reaction chemistry.

    • Temperature Adjustment:

      • Elevated Temperature: Increase the reaction temperature. Many cross-coupling reactions are tolerant of higher temperatures (e.g., 80-120°C), which will increase the solubility of the starting material.[6]

      • Microwave Irradiation: For reactions amenable to this technique, microwave heating can rapidly increase the temperature and pressure, often leading to improved solubility and faster reaction times.[7]

Issue 2: The reaction is sluggish or stalls, and starting material is still present.

  • Observation: TLC or LC-MS analysis shows a slow conversion rate, and a significant amount of this compound remains even after prolonged reaction time.

  • Root Cause: The concentration of dissolved this compound is too low for the reaction to proceed at a reasonable rate. The reaction rate is limited by the dissolution rate of the solid.

  • Solutions:

    • Homogenization Techniques:

      • High-Dilution Conditions: While counterintuitive, in some cases, running the reaction at a higher dilution can help to keep all components in solution, albeit at lower concentrations.

      • Mechanical Agitation: For laboratory-scale experiments where insolubility is a major hurdle, techniques like ball milling can be employed. This solvent-free or low-solvent method uses mechanical energy to promote the reaction between solid-state reactants.[3][8]

    • Phase-Transfer Catalysis:

      • Use of a Phase-Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase, a PTC like a quaternary ammonium (B1175870) salt can help to transport the reactants across the phase boundary, potentially aiding in the dissolution of the organic-soluble starting material.

Data Presentation: Solvent and Co-Solvent Systems

While exact quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide and suggested starting points for co-solvent systems in common cross-coupling reactions.

Reaction Type Primary Solvent Suggested Co-Solvent (if needed) Typical Temperature Range (°C) Notes
Suzuki-Miyaura Toluene, Dioxane, THFDMF, Ethanol, Water80 - 110Aqueous base is often used, creating a biphasic system.[9]
Sonogashira THF, DMF, TolueneTriethylamine (often used as base and co-solvent)25 - 80The amine base can also act as a solubilizing agent.[10]
Heck DMF, NMP, Dioxane-100 - 140Higher temperatures are common and aid solubility.
Buchwald-Hartwig Toluene, DioxaneTHF, t-Butanol80 - 110Choice of base and solvent is highly interdependent.[5]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Co-Solvent System

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a co-solvent system to improve solubility.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Primary Solvent (e.g., Toluene or Dioxane)

  • Co-Solvent (e.g., DMF)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the primary solvent, the co-solvent (e.g., in a 9:1 ratio of primary solvent to co-solvent), and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100°C).

  • Monitor the reaction progress by TLC or LC-MS. If starting material insolubility is still an issue, the proportion of the co-solvent can be incrementally increased.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating the logical workflows for troubleshooting solubility issues.

Troubleshooting_Workflow cluster_yes cluster_no start Reaction with this compound Shows Poor Performance check_solubility Is the starting material fully dissolved? start->check_solubility other_issues Troubleshoot other parameters (catalyst, base, temperature, etc.) check_solubility->other_issues Yes increase_temp Increase Reaction Temperature check_solubility->increase_temp No screen_solvents Screen Alternative Solvents/Co-solvents increase_temp->screen_solvents Still Insoluble mechanical_methods Consider Mechanical Methods (e.g., Ball Milling) screen_solvents->mechanical_methods Still Insoluble

Caption: A decision tree for troubleshooting poor reaction performance.

Solvent_Screening_Workflow start Insolubility of this compound Identified step1 Step 1: Introduce a Polar Aprotic Co-solvent (e.g., 10% DMF in Toluene) start->step1 step2 Step 2: Increase Proportion of Co-solvent (e.g., up to 25%) step1->step2 If still insoluble step3 Step 3: Switch to a More Polar Primary Solvent System (e.g., Dioxane/Water) step2->step3 If still insoluble step4 Step 4: Evaluate High-Boiling Point Solvents (e.g., NMP, DMSO) step3->step4 If still insoluble

Caption: A workflow for systematic solvent and co-solvent screening.

References

Technical Support Center: 2,4-Dibromothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation and overcoming common challenges in cross-coupling reactions involving 2,4-dibromothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Catalyst Deactivation: Formation of palladium black (agglomerated nanoparticles) reduces the active catalytic sites.[1]- Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and promote the desired catalytic cycle.[2] - Inert Atmosphere: Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][3] - Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition. Consider lowering the temperature and extending the reaction time.[4][5]
Inefficient Oxidative Addition: The C-Br bond at the electron-deficient C2 position of this compound is generally more reactive.[6] However, suboptimal conditions can hinder this initial step.- Catalyst Choice: For less reactive partners, consider more active pre-catalysts or in situ generated catalysts with appropriate ligands. - Ligand Properties: Electron-rich and sterically demanding ligands can facilitate the oxidative addition step.[7]
Poor Transmetalation: In Suzuki reactions, inefficient transfer of the organic group from the boron reagent to the palladium center can stall the catalytic cycle.- Base Selection: Use a strong, soluble base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the active boronate species.[2][8] The presence of water with bases like K₂CO₃ can also be beneficial.[2] - Boronic Acid/Ester Quality: Use fresh, high-purity boronic acids or more stable derivatives like pinacol (B44631) esters to avoid degradation.[9]
Significant Byproduct Formation Homocoupling of Boronic Acid/Ester (Suzuki): The presence of oxygen can lead to the unwanted dimerization of the boronic acid reagent.[3]- Rigorous Degassing: Employ freeze-pump-thaw cycles for thorough oxygen removal from the solvent and reaction mixture.[3] - Catalyst Precursor: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to minimize the Pd(II)-mediated homocoupling that can occur with Pd(II) precatalysts.[3][9] - Controlled Addition: Slow addition of the boronic acid can keep its concentration low, disfavoring the homocoupling side reaction.[2]
Protodebromination (Hydrodehalogenation): Replacement of a bromine atom with hydrogen, reducing the yield of the desired product.[4][9]- Anhydrous Conditions: Use dry solvents and reagents, as water can be a proton source for this side reaction.[5] - Choice of Base and Solvent: Strong bases in protic solvents can generate palladium-hydride species that lead to protodebromination.[4] Consider using milder bases or aprotic solvents.[5] - Ligand Optimization: Some ligands are more prone to promoting reductive elimination pathways that result in debromination.[5]
Poor Regioselectivity Reaction at the Less Reactive C4 Position: While the C2 position is electronically favored for initial coupling, reaction conditions can influence selectivity.[6]- Reaction Temperature: Lowering the reaction temperature can enhance the inherent electronic preference for the C2 position. - Catalyst/Ligand System: The steric and electronic properties of the catalyst and ligand can influence which bromine atom undergoes oxidative addition. Screening different ligand systems may be necessary to optimize selectivity for the desired position.[7]

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive in cross-coupling reactions?

A1: The bromine atom at the C2 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electron-deficient nature of this position, which facilitates the initial step of the catalytic cycle.[6] This inherent reactivity allows for regioselective monosubstitution at the C2 position under appropriate conditions.

Q2: What are the most common side reactions in the cross-coupling of this compound and how can they be minimized?

A2: The most common side reactions are homocoupling of the coupling partner (especially boronic acids in Suzuki reactions) and protodebromination (replacement of a bromine with a hydrogen).

  • To minimize homocoupling: Rigorously exclude oxygen from the reaction mixture through proper degassing techniques and by maintaining an inert atmosphere. Using a Pd(0) catalyst source can also be beneficial.[3][9]

  • To minimize protodebromination: Use anhydrous solvents and reagents. The choice of base and ligand is also critical; avoid conditions known to generate palladium-hydride species.[4][5]

Q3: My Stille coupling reaction with this compound is sluggish. How can I improve it?

A3: Sluggish Stille reactions can be due to several factors. Ensure your organotin reagent is pure and that the palladium catalyst is active. The choice of ligand is crucial; for some systems, ligand-free conditions or specific phosphine ligands may be optimal. Additives such as Cu(I) salts can sometimes accelerate the transmetalation step. Additionally, consider the solvent, as a change from a non-polar to a polar aprotic solvent like DMF can sometimes improve reaction rates and yields.

Q4: Can I perform a sequential cross-coupling on this compound to introduce two different groups?

A4: Yes, the differential reactivity of the two bromine atoms allows for sequential cross-coupling. Typically, the first coupling is performed at the more reactive C2 position. The resulting 2-substituted-4-bromothiazole can then be subjected to a second cross-coupling reaction under potentially more forcing conditions to substitute the C4 position.[10]

Quantitative Data on this compound Couplings

The following tables summarize representative yields for different cross-coupling reactions of this compound, highlighting the regioselectivity and the types of coupling partners that have been successfully employed.

Table 1: Regioselective C2-Substitution of this compound

Coupling TypeCoupling PartnerCatalyst (Typical)Solvent (Typical)Yield Range (%)Reference
NegishiAlkyl/Aryl Zinc HalidesPd(PPh₃)₄THF65-85[10]
StilleC-7 AlkylstannanePd(PPh₃)₄DMF85[11]
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂/CuIEt₃N65-85[10]

Table 2: Sequential Coupling of 2-Substituted-4-Bromothiazoles at C4

Coupling TypeCoupling PartnerCatalyst (Typical)Solvent (Typical)Yield Range (%)Reference
NegishiThis compoundPd(PPh₃)₄THF88-97[10][12]
StilleThis compoundPd(PPh₃)₄DMF58-62[10][12]
Stille2-IodopyridinePd₂(dba)₃/P(fur)₃NMP75[11]

Experimental Protocols

General Protocol for Regioselective Negishi Coupling at the C2-Position of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Organozinc Formation: In a separate flask, prepare the organozinc reagent (1.1-1.5 equiv.) according to standard literature procedures.

  • Catalyst Addition: To the solution of this compound, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Initiation: Add the organozinc solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-Br PdII R-Pd(II)Ln-Br OA->PdII TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)Ln-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R' Product Coupled Product (R-R') RE->Product ArBr This compound (Ar-Br) ArBr->OA RM Organometallic Reagent (R'-M) RM->TM

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_byproducts Byproduct Analysis start Low Yield or Incomplete Reaction cluster_catalyst cluster_catalyst start->cluster_catalyst cluster_conditions cluster_conditions start->cluster_conditions cluster_reagents cluster_reagents start->cluster_reagents cluster_byproducts cluster_byproducts start->cluster_byproducts c1 Check Catalyst Activity c2 Ensure Inert Atmosphere c1->c2 c3 Optimize Ligand c2->c3 cond1 Verify Temperature cond2 Check Base & Solvent cond1->cond2 cond3 Monitor Reaction Time cond2->cond3 r1 Purity of Halide r2 Purity of Coupling Partner r1->r2 b1 Homocoupling? b2 Protodebromination? b1->b2

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Regioselective Functionalization of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2,4-dibromothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the position of functional groups on this versatile heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and collated data to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regiochemical preference for functionalizing this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Negishi, Stille, and Sonogashira, functionalization occurs preferentially at the C2 position.[1][2][3] This is because the C2 position is more electron-deficient and thus more reactive towards oxidative addition of the palladium(0) catalyst.[3] This inherent reactivity can be exploited to selectively introduce a substituent at the C2 position while leaving the bromine at C4 intact for subsequent transformations.[4]

Q2: I am observing poor regioselectivity with substitution occurring at both C2 and C4. What are the likely causes?

A2: While C2 selectivity is generally high, poor regioselectivity can arise from several factors:

  • Harsh Reaction Conditions: High temperatures can sometimes overcome the intrinsic reactivity difference between the C2 and C4 positions, leading to a mixture of products.

  • Highly Reactive Catalyst Systems: An overly active catalyst or ligand combination might not sufficiently differentiate between the two C-Br bonds.

  • Nature of the Coupling Partner: While less common for this substrate, highly reactive organometallic reagents could potentially lead to reduced selectivity.

To improve selectivity, consider lowering the reaction temperature, screening different palladium catalysts and ligands, and ensuring precise control over reaction times.

Q3: After successful C2-functionalization, I am struggling to introduce a second group at the C4 position. What are the recommended methods?

A3: Functionalization at the C4 position of a 2-substituted-4-bromothiazole typically requires a change in strategy from direct cross-coupling. The most common and effective method is to perform a halogen-metal exchange at the C4 position, followed by quenching with an electrophile or transmetalation for a subsequent cross-coupling reaction.[4] A bromine-lithium exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures (e.g., -78 °C) is a well-established method for this purpose.[4]

Q4: My bromine-lithium exchange reaction at C4 is giving low yields. What could be the problem?

A4: Low yields in bromine-lithium exchange reactions can be attributed to several factors:

  • Temperature Control: These reactions are highly exothermic and must be maintained at very low temperatures (typically -78 °C or below) to prevent side reactions and decomposition of the lithiated intermediate.

  • Reagent Quality: The organolithium reagent (e.g., n-BuLi) degrades over time. Use a freshly titrated or recently purchased bottle for best results.

  • Moisture: The presence of even trace amounts of water will quench the organolithium reagent and the lithiated thiazole (B1198619). Ensure all glassware is flame-dried and solvents are anhydrous.

  • Steric Hindrance: A bulky substituent at the C2 position may sterically hinder the approach of the organolithium reagent to the C4-bromine.

Q5: Are there alternatives to bromine-lithium exchange for activating the C4 position?

A5: Yes, a bromine-magnesium exchange is a viable alternative.[3] This can be achieved using Grignard reagents like i-PrMgCl, often in the presence of lithium chloride (Turbo-Grignard reagents), which can improve reaction rates and functional group tolerance.[5] This method can sometimes offer better chemoselectivity and be performed under less stringently low temperatures compared to bromine-lithium exchange.[6]

Troubleshooting Guides

Issue 1: Low Yield in C2-Selective Cross-Coupling Reactions (Negishi, Stille, Sonogashira)
Potential Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Use a fresh batch of catalyst or consider a more air-stable precatalyst. The sulfur atom in the thiazole ring can sometimes act as a catalyst poison; a slightly higher catalyst loading might be necessary.[2]
Inappropriate Ligand Screen a variety of phosphine (B1218219) ligands. For electron-rich substrates, more electron-rich and bulky ligands (e.g., XPhos, SPhos) can be beneficial.[2]
Poor Reagent Quality For Negishi coupling, ensure the organozinc reagent is freshly prepared and handled under strict inert conditions as it is moisture and air sensitive.[7] For Stille coupling, ensure the purity of the organostannane reagent.[1]
Suboptimal Reaction Conditions Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.[8]
Side Reactions Homocoupling of the organometallic reagent can be a significant side reaction, particularly in Stille couplings.[9] Hydrodehalogenation (replacement of bromine with hydrogen) can also occur, especially at higher temperatures.[2]
Issue 2: Poor Yield or Incomplete Reaction in C4-Functionalization via Halogen-Metal Exchange
Potential Cause Troubleshooting Step
Incomplete Halogen-Metal Exchange Ensure the organolithium or Grignard reagent is added slowly at the correct low temperature (-78 °C for n-BuLi) to maintain control.[10] Verify the concentration of the organometallic reagent via titration. Consider using a more reactive system, such as t-BuLi, if n-BuLi is ineffective, but be mindful of potential side reactions.
Decomposition of Organometallic Intermediate The lithiated or magnesiated thiazole can be unstable, even at low temperatures. Add the electrophile as soon as the exchange reaction is complete. Avoid warming the reaction mixture before the electrophile has been added.
Quenching by Trace Protic Sources Flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents. Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
Steric Hindrance If the C2 substituent is very large, it may be necessary to use a smaller organometallic reagent or explore alternative synthetic routes.

Data Presentation

Table 1: Regioselective C2-Functionalization of this compound via Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemSolventTemp.Yield (%)Reference(s)
NegishiAlkyl/Aryl Zinc HalidesPdCl₂(PPh₃)₂THFReflux65-85[3][4]
StilleAryl/Alkynyl StannanesPd(PPh₃)₄Toluene110 °C58-62[4]
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂, CuI, PPh₃Et₃NRT~70-85[4]
Table 2: Two-Step Functionalization of this compound (C2 followed by C4)
C2-SubstituentC4-Functionalization MethodC4-Coupling PartnerCatalyst System (for C4)Overall Yield (%)Reference(s)
2'-Alkyl-2,4'-bithiazoleBr-Li exchange, then NegishiThis compoundPdCl₂(PPh₃)₂38-82
2'-Phenyl-2,4'-bithiazoleBr-Li exchange, then StilleThis compoundPd(PPh₃)₄~40-50[4]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Negishi Coupling at C2
  • Preparation of Organozinc Reagent: To a solution of the corresponding organic halide (1.1 eq) in anhydrous THF, add activated zinc dust (1.2 eq). The mixture may require gentle heating or sonication to initiate the reaction. Stir until the halide is consumed (monitored by GC or TLC).

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) in anhydrous THF.

  • Coupling Reaction: Add the freshly prepared organozinc reagent solution to the thiazole solution via cannula.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for C4-Functionalization via Bromine-Lithium Exchange
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 2-substituted-4-bromothiazole (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine-Lithium Exchange: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Transmetalation/Quenching:

    • For subsequent Negishi Coupling: Add a solution of ZnCl₂ (1.1 eq) in THF and allow the mixture to slowly warm to room temperature. Then, add the second coupling partner (e.g., another equivalent of this compound) and the palladium catalyst.[4]

    • For quenching with an electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction at low temperature with saturated aqueous NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature and follow the extraction and purification steps outlined in Protocol 1.

Visualizations

G cluster_0 Pathway 1: Regioselective C2 Functionalization cluster_1 Pathway 2: C4 Functionalization A This compound B Cross-Coupling (Negishi, Stille, Sonogashira) A->B Pd(0) catalyst Organometallic Reagent (R-M) C 2-Substituted-4-bromothiazole B->C D 2-Substituted-4-bromothiazole E Halogen-Metal Exchange (e.g., n-BuLi, -78°C) D->E F 4-Lithio-2-substituted-thiazole E->F G Quench with Electrophile (E+) or Transmetalation + Cross-Coupling F->G H 2,4-Disubstituted Thiazole G->H

Caption: Synthetic pathways for regioselective functionalization of this compound.

G start Low Yield in C2-Coupling catalyst Check Catalyst Activity & Ligand Choice start->catalyst Is catalyst fresh? conditions Optimize Conditions (Temp, Solvent) start->conditions Are conditions mild? reagents Verify Reagent Quality (Organometallic, Purity) start->reagents Are reagents pure/active? atmosphere Ensure Inert Atmosphere (Degas Solvents) start->atmosphere Is setup anaerobic? solution Yield Improved catalyst->solution conditions->solution reagents->solution atmosphere->solution

Caption: Troubleshooting workflow for low yield in C2-selective cross-coupling reactions.

References

Minimizing homocoupling side reactions in Suzuki couplings

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1][2] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed Suzuki reactions?

A2: The two primary causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5][6] These Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[5][7] Using a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient initial reduction to the active Pd(0) state can also promote homocoupling.[6][7]

Q3: How does the choice of palladium source affect homocoupling?

A3: The palladium source is critical. Using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the catalytically active Pd(0) species.[6][7] This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[3][7] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this specific cause of homocoupling.[2][6] Modern precatalysts, like those from the Buchwald group, are designed to cleanly and efficiently generate the active Pd(0) catalyst, further minimizing this side reaction.[7]

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the main catalytic cycle over side reactions.[2][7][8] Bulky ligands can also help prevent the formation of palladium species that might lead to homocoupling.[9] Furthermore, phosphine ligands can act as reducing agents for any Pd(II) species, helping to maintain the catalyst in its active Pd(0) state.[2]

Q5: How do the base and solvent system impact homocoupling?

A5: The base is essential for activating the boronic acid for transmetalation.[8][10] However, the choice and purity of the base are important.[6] An inappropriate base can lead to side reactions.[2] The solvent system, often a biphasic mixture (e.g., Toluene/water, Dioxane/water), must be thoroughly degassed to remove oxygen.[2][6] Some studies have shown that adding water to organic solvents can promote the coupling reaction.[11]

Q6: Can the boronic acid derivative itself contribute to side reactions?

A6: Yes. Boronic acids can be unstable and prone to decomposition, particularly protodeboronation (replacement of the boron group with a hydrogen atom).[6][12] Using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates can suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[2][6]

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses the primary causes of homocoupling and provides specific troubleshooting steps.

Problem / Observation Potential Cause Troubleshooting Strategy & Solution
Significant formation of symmetrical biaryl byproduct (from boronic acid) 1. Presence of Oxygen Improve Degassing: Rigorously degas all solvents (including water) and the reaction mixture. Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][6] Perform the entire reaction under a strict inert atmosphere (Nitrogen or Argon).[2]
2. Use of Pd(II) Precatalyst Switch to a Pd(0) Source: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the initial reduction step that can consume the boronic acid.[2][6]
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the catalyst.[2][3][11] This helps reduce Pd(II) to Pd(0) without interfering with the main cycle.[3]
3. Suboptimal Ligand Screen Ligands: Test bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs).[2][8][13][14] These promote the desired reductive elimination and stabilize the active Pd(0) catalyst.[7][8] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[6]
4. Inappropriate Base or Solvent Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure their purity.[2][15] Ensure the solvent system is appropriate for the substrates and rigorously degassed.[2][6]
5. Boronic Acid Instability Use a More Stable Boron Reagent: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable and release the boronic acid slowly under the reaction conditions.[6]
6. Suboptimal Temperature Optimize Temperature: While many Suzuki couplings require heat, excessive temperatures can accelerate catalyst decomposition and side reactions.[6] If the reaction is sluggish, cautiously increase the temperature, but monitor for an increase in byproducts.[6][16]

Quantitative Data Summary

Table 1: Common Bases in Suzuki Coupling
BaseTypical ConditionsNotes
K₂CO₃Aqueous base, often in dioxane/water or toluene/waterA common and effective choice for many substrates.[2][8]
Cs₂CO₃Often used in organic solventsA stronger base, can be effective for less reactive substrates.[2][8]
K₃PO₄Can be used in aqueous or anhydrous conditionsA strong base often used with challenging substrates.[2][8]
Na₂CO₃Aqueous baseFound to be a highly effective base in some systems.[15]
KFPowdered, used in anhydrous conditionsUseful when substrates have base-labile groups like esters.[10]
Table 2: General Ligand Effects
Ligand TypePropertiesImpact on Suzuki CouplingRepresentative Examples
Triarylphosphines Moderately electron-richThe earliest ligands used; effective for many standard couplings.[17]PPh₃
Bulky, Electron-Rich Dialkylbiaryl Phosphines Very electron-rich and sterically demandingExcellent for challenging substrates (e.g., aryl chlorides), accelerate oxidative addition and reductive elimination, and suppress homocoupling.[7][9][17]XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strongly electron-donating and bulkyHighly effective and can stabilize the active Pd(0) catalyst, preventing decomposition.[7][8]IPr, IMes
Bidentate Phosphines Can chelate the metal centerCan provide extra stability to the catalyst complex.[7][17]dppf, XantPhos

Experimental Protocols

Protocol 1: Rigorous Degassing of a Reaction Mixture

This protocol is essential to remove dissolved oxygen, a primary contributor to homocoupling.[3][6]

  • Assemble Glassware: Assemble your reaction flask, condenser, and any other glassware. Ensure it is dry and free of contaminants.

  • Add Reagents: Charge the flask with the aryl halide, the boronic acid reagent, the base, and the solvent(s). Do not add the palladium catalyst or ligand yet.

  • Sparge with Inert Gas: Insert a long needle or tube connected to an inert gas source (Argon or Nitrogen) so that it is below the surface of the solvent. Bubble the gas through the mixture for at least 15-30 minutes.[2] A vigorous stream of bubbles should be visible. For larger volumes, a longer sparging time is recommended.

  • Maintain Inert Atmosphere: After sparging, remove the needle from the liquid but keep a positive pressure of the inert gas in the flask's headspace.

  • Add Catalyst: Under this positive pressure of inert gas, quickly add the palladium catalyst and ligand.

  • Proceed with Reaction: Seal the flask and begin heating or stirring as required by your specific procedure. Maintain the inert atmosphere throughout the reaction.

Protocol 2: Example Suzuki Coupling with Minimized Homocoupling

This protocol for the coupling of 2-bromo-1,3-bis(trifluoromethyl)benzene with an arylboronic acid incorporates best practices, including a specific ligand (SPhos) known to be effective.[13]

  • Reagent Preparation: In a reaction vial equipped with a magnetic stirrer bar, add the arylboronic acid (1.2 equiv.), the base (e.g., Na₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), and the SPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon using three vacuum-purge cycles.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 3:1 ratio) via syringe.[13]

  • Add Aryl Halide: Add the aryl halide (1.0 equiv., e.g., 2-bromo-1,3-bis(trifluoromethyl)benzene) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 2 hours), monitoring by TLC or LC-MS.[13]

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[13] The combined organic layers are then dried, concentrated, and purified.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n (Oxidative Addition Product) pd0->pd_complex Oxidative Addition + R¹-X transmetal_complex R¹-Pd(II)-R² L_n pd_complex->transmetal_complex Transmetalation + R²-B(OR)₂⁻ transmetal_complex->pd0 Reductive Elimination product R¹-R² (Desired Product) transmetal_complex->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate R²-B(OR)₂⁻ boronic_acid->boronate Activation base Base

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_homocoupling Homocoupling Side Reaction pdII Pd(II) Species (from Pd(II) source or O₂ oxidation) pd_r2 R²-Pd(II)-X pdII->pd_r2 1st Transmetalation pd_r2_r2 R²-Pd(II)-R² pd_r2->pd_r2_r2 2nd Transmetalation pd0_regen Pd(0) pd_r2_r2->pd0_regen Reductive Elimination homo_product R²-R² (Homocoupling Product) pd_r2_r2->homo_product boronic1 R²-B(OH)₂ boronic2 R²-B(OH)₂ Troubleshooting_Workflow start Homocoupling Observed? cause_o2 Is reaction rigorously degassed? start->cause_o2 Yes end Problem Solved start->end No cause_pd Using a Pd(II) precatalyst? cause_o2->cause_pd Yes sol_degas Action: Improve degassing protocol (Sparge for 15-30 min) cause_o2->sol_degas No cause_ligand Is ligand bulky & e⁻-rich? cause_pd->cause_ligand No sol_pd Action: Switch to Pd(0) source OR add mild reducing agent cause_pd->sol_pd Yes cause_ligand->end Yes sol_other Action: Optimize base, solvent, temperature, or boronic acid derivative cause_ligand->sol_other No sol_degas->cause_pd sol_pd->cause_ligand sol_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos) sol_other->end

References

Technical Support Center: Column Chromatography for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiazole (B1198619) derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiazole derivatives after synthesis? A1: The most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction.[1] The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.[1] Column chromatography is highly versatile for separating complex mixtures with differing polarities.[1][2]

Q2: How do I select the appropriate stationary phase for my thiazole derivative? A2: Silica (B1680970) gel is the most common stationary phase for purifying thiazole derivatives due to its effectiveness in separating compounds with a range of polarities. For particularly basic thiazoles that may interact strongly with the acidic silanol (B1196071) groups of silica, neutral or basic alumina (B75360) can be a suitable alternative. In cases where standard methods fail, or for separating enantiomers, specialized stationary phases like chiral or reversed-phase columns may be necessary.[3][4][5]

Q3: Are thiazole derivatives generally stable during silica gel chromatography? A3: Thiazole rings are generally stable.[2] However, the acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[6] It is advisable to perform a preliminary stability test by spotting the compound on a TLC plate, allowing it to sit for a period, and then eluting to see if any new spots appear. If instability is observed, deactivating the silica gel with a base like triethylamine (B128534) or using an alternative stationary phase such as alumina is recommended.[6][7]

Q4: How can I purify water-soluble thiazolium salts? A4: Water-soluble thiazolium salts are often challenging to purify using standard silica gel column chromatography.[1] A common strategy involves precipitation from a suitable solvent, followed by salt metathesis. The salt can then be extracted into an organic solvent.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of thiazole derivatives.

Issue 1: My thiazole compound is not moving from the origin (Rf ≈ 0) on the TLC plate.

  • Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase.[1][6]

  • Solution: Gradually increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane (B92381) with ethyl acetate (B1210297) or acetone.[1][8] If your compound is highly polar, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) is often effective. Start with a low percentage of the polar solvent (e.g., 95:5 hexane:ethyl acetate or 99:1 DCM:methanol) and incrementally increase the proportion of the polar component.[1][6]

Issue 2: My compound is streaking or tailing on the TLC plate and column.

  • Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom, leading to strong interactions with the acidic silica gel.[1][6]

    • Solution: Add a small amount of a modifier to the eluent. For basic compounds, adding 0.1-1% triethylamine can neutralize the acidic sites on the silica gel and improve peak shape.[2][6] For acidic compounds, a similar amount of acetic acid may be beneficial.[1]

  • Possible Cause 2: The sample is overloaded or not fully dissolved. Applying too much sample to the TLC plate or column can cause streaking.[1][6]

    • Solution: Ensure the compound is fully dissolved in a minimal amount of solvent before loading.[9] Reduce the amount of crude material being loaded onto the column.[6] For compounds that are poorly soluble in the eluent, dry loading is recommended.[1][9]

Issue 3: I am getting poor separation between my thiazole product and an impurity (overlapping spots).

  • Possible Cause 1: The polarity of the eluent is not optimal. The chosen solvent system may not have sufficient selectivity for the compounds in your mixture.[2]

    • Solution: Systematically test different solvent systems. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[2] Try switching one of the solvents in your binary mixture (e.g., trying ethyl acetate/hexane instead of DCM/methanol) to alter the separation selectivity.[4]

  • Possible Cause 2: The column was packed improperly. Air bubbles, cracks, or an uneven silica bed in the column will lead to poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry.[2] Gently tap the column during packing to settle the silica gel and remove air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[9][10]

Issue 4: I have low recovery of my compound after the column.

  • Possible Cause 1: The compound is irreversibly adsorbed onto the silica gel. This can happen with very polar compounds.[6]

    • Solution: After the main elution, try flushing the column with a very polar solvent, such as 100% methanol, to wash out any remaining highly polar compounds.[6]

  • Possible Cause 2: The compound degraded on the column. As mentioned, some thiazole derivatives can be sensitive to the acidic silica.[6]

    • Solution: Perform a stability test on a TLC plate.[7] If degradation is confirmed, use a deactivated stationary phase (e.g., with triethylamine) or switch to a less acidic stationary phase like alumina.[7]

  • Possible Cause 3: The compound is co-eluting with an unseen impurity. The fractions may appear pure by TLC but could contain impurities that do not visualize under UV light.

    • Solution: Try staining the TLC plates with a universal stain like potassium permanganate (B83412) (KMnO₄) to visualize non-UV active impurities. Ensure you are collecting narrow fractions and analyzing them carefully by TLC before combining.[6]

Data and Protocols

Quantitative Data Summary

Table 1: Common Solvent Systems for Thiazole Purification

Solvent SystemRelative PolarityTypical Applications & Notes
Hexane / Ethyl AcetateLow to MediumThe standard system for many "normal" polarity organic compounds. Good for achieving fine separation.[1][11]
Hexane / AcetoneMediumSimilar to Hexane/EtOAc but can offer different selectivity.[8]
Dichloromethane / MethanolMedium to HighExcellent for more polar thiazole derivatives.[1][11] Use methanol sparingly (<10%) to avoid dissolving the silica gel.[11]
Dichloromethane / EtherLow to MediumA less polar alternative to systems containing ethyl acetate.
Hexane / TolueneLowSuitable for some nonpolar aryl-substituted thiazoles.[1]

Table 2: Stationary Phase Selection Guide

Stationary PhasePropertiesPrimary Use Case for Thiazole Derivatives
Silica Gel (SiO₂) Acidic, highly polarThe default, all-purpose stationary phase for most thiazole purifications.[12][13]
Alumina (Al₂O₃) Basic, Neutral, or AcidicUseful for acid-sensitive thiazole derivatives or when silica causes degradation.
Reversed-Phase (C18) NonpolarFor purifying highly polar or water-soluble thiazoles and thiazolium salts using polar mobile phases.[14]
Florisil® Weakly acidicAn alternative to silica for sensitive compounds when separation is straightforward.[7]
Experimental Protocol: General Silica Gel Column Chromatography

This protocol provides a general procedure for purifying a thiazole derivative.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities and gives the target compound an Rf value of approximately 0.2-0.4.[2]

  • Column Preparation:

    • Select a glass column of appropriate size (a rule of thumb is to use 25-50 g of silica gel per 1 g of crude product).[2]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.[1]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles. Allow the silica to settle.[1]

    • Add a protective layer of sand on top of the packed silica gel.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude thiazole product in a minimal amount of the eluent or a volatile solvent like dichloromethane.[1][9] Carefully add this solution to the top of the column using a pipette, allowing it to absorb into the silica.[9]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.[15] Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[9][15] Carefully add this powder to the top of the packed column.[1][9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions in test tubes or vials.

    • Apply gentle positive pressure (using a pump or bulb) to maintain a steady flow rate.

    • If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent to elute compounds with higher affinity for the silica gel.[10]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiazole derivative.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for purifying thiazole derivatives via column chromatography.

G Start Problem Encountered During Chromatography NoMove Compound Stuck at Origin (Rf=0) Start->NoMove Streaking Streaking or Tailing Start->Streaking PoorSep Poor Separation Start->PoorSep LowRec Low Recovery Start->LowRec Sol_Polarity Increase Eluent Polarity (e.g., add more EtOAc/MeOH) NoMove->Sol_Polarity Cause: Eluent not polar enough Sol_Modifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) Streaking->Sol_Modifier Cause: Compound is basic/acidic Sol_Load Reduce Sample Load Use Dry Loading Method Streaking->Sol_Load Cause: Overloading Sol_Solvent Test Different Solvent System (e.g., Hex/EtOAc vs DCM/MeOH) PoorSep->Sol_Solvent Cause: Suboptimal selectivity Sol_Repack Repack Column Carefully PoorSep->Sol_Repack Cause: Poor packing Sol_Purge Flush Column with MeOH After Elution LowRec->Sol_Purge Cause: Irreversible adsorption Sol_Deactivate Use Deactivated Silica or Alumina LowRec->Sol_Deactivate Cause: Compound degradation

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Recrystallization of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2,4-dibromothiazole products via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on available data, methanol (B129727) is a suitable solvent for the recrystallization of this compound.[1] Generally, a good recrystallization solvent will dissolve the compound when hot but not when cold. For brominated heterocyclic compounds like this compound, other polar solvents or solvent mixtures could also be effective. It is recommended to perform small-scale solvent screening to identify the ideal solvent or solvent system for your specific product.

Q2: How can I determine the correct amount of solvent to use for recrystallization?

A2: The key is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[2] Start by adding a small volume of the chosen solvent to your crude material and heat the mixture to the solvent's boiling point. Continue to add small portions of hot solvent until all the solid has just dissolved. Using an excessive amount of solvent will result in a lower yield of purified crystals.[3]

Q3: My this compound product is not crystallizing out of the solution upon cooling. What should I do?

A3: This issue can arise from a few common problems. The solution may be supersaturated, or too much solvent may have been used.[3] To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2] Alternatively, adding a small "seed" crystal of pure this compound can initiate crystallization. If too much solvent was used, you will need to evaporate some of the solvent to achieve a saturated solution and then allow it to cool again.[3]

Q4: The purified this compound crystals are discolored. How can this be addressed?

A4: If your crystals have a noticeable color, it may be due to the presence of colored impurities. In such cases, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration, yielding a colorless solution from which pure crystals can be obtained upon cooling.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound is coming out of the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound (80-84°C for this compound) or if the solution is cooled too quickly.Add a small amount of additional hot solvent to redissolve the oil and then allow the solution to cool more slowly. Using a different solvent with a lower boiling point may also resolve this issue.
Low Crystal Yield Too much solvent was used, or the crystals were not allowed to fully form before filtration. The crystals may also have been washed with a solvent that was not cold enough.Ensure the minimum amount of hot solvent is used. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.[2] When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.
Premature Crystallization The compound crystallizes too early, for example, during hot filtration.Use a slightly larger volume of hot solvent than the minimum required to keep the compound dissolved. The excess solvent can be evaporated after filtration and before cooling. Keeping the filtration apparatus (funnel and receiving flask) hot can also prevent premature crystallization.
No Crystals Form The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.If too much solvent was used, evaporate some of it to concentrate the solution. To induce crystallization, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[2][3]

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol provides a general methodology for the recrystallization of this compound using methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of methanol and attach a condenser to the flask. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot methanol through the condenser until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air dry. A vacuum oven may also be used for more efficient drying.

Quantitative Data Summary

Solvent Solubility of this compound Suitability for Recrystallization
MethanolSoluble when hot, less soluble when cold.Good
EthanolLikely soluble when hot, less soluble when cold.Potentially Good
IsopropanolLikely soluble when hot, sparingly soluble when cold.Potentially Good
HexaneLikely insoluble.Good as an anti-solvent in a two-solvent system.
WaterInsoluble.Not suitable as a single solvent.
DichloromethaneLikely soluble at room temperature.Poor
Ethyl AcetateLikely soluble at room temperature.Poor

Note: The solubility data for solvents other than methanol is inferred based on general principles of solubility for similar organic compounds and should be confirmed by experimental testing.

Visual Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out Oiling Occurs collect Collect Crystals by Vacuum Filtration crystals_form->collect  Yes no_crystals No Crystals Form crystals_form->no_crystals  No end Pure Product collect->end low_yield Low Yield collect->low_yield Low Recovery induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate some solvent) no_crystals->concentrate reheat_cool_slowly Reheat to Dissolve Oil, Cool More Slowly oiling_out->reheat_cool_slowly check_solvent_amount Review Procedure: - Used minimum hot solvent? - Cooled sufficiently? low_yield->check_solvent_amount induce_crystallization->cool concentrate->cool reheat_cool_slowly->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing 2,4-Dibromothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,4-dibromothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of this compound in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the bromine atom at the 2-position of the thiazole (B1198619) ring is generally more reactive than the bromine at the 4-position.[1] This is attributed to the more electron-deficient nature of the C2 position, which facilitates oxidative addition of the palladium catalyst.[1] This inherent reactivity difference allows for regioselective functionalization.

Q2: How can I achieve selective mono-functionalization at the C2 position?

To achieve selective mono-functionalization at the C2 position, it is crucial to control the reaction stoichiometry, typically using a slight excess of the coupling partner (around 1.1 to 1.2 equivalents). Milder reaction conditions, such as lower temperatures and shorter reaction times, can also favor mono-substitution at the more reactive C2 position. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to stop the reaction upon consumption of the starting material, thus minimizing the formation of the di-substituted product.

Q3: Is it possible to functionalize the C4 position selectively?

Yes, selective functionalization at the C4 position is achievable. One common strategy is to first perform a regioselective metal-halogen exchange at the C2 position, followed by quenching with an electrophile. Alternatively, after functionalizing the C2 position via a cross-coupling reaction, the remaining bromine at the C4 position can be targeted in a subsequent cross-coupling step, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Q4: What are the common side reactions to be aware of when working with this compound?

Common side reactions include:

  • Homocoupling: Formation of dimers of the coupling partners. This can often be minimized by ensuring an inert atmosphere and using appropriate ligands.

  • Protodebromination: Replacement of a bromine atom with a hydrogen atom. This can be more prevalent with certain bases and at higher temperatures.

  • Di-substitution: If mono-substitution is desired, over-reaction to form the 2,4-disubstituted product can occur, especially with prolonged reaction times or at elevated temperatures.

  • Decomposition of the thiazole ring: Strong bases or high temperatures can potentially lead to the degradation of the thiazole ring. Careful selection of the base and optimization of the reaction temperature are crucial.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation by oxygen.
Inappropriate Base The choice of base is critical. The base may be too weak or have poor solubility. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2][3][4] The use of an aqueous solution of the base can also be beneficial.
Poor Ligand Selection The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-rich substrates, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can be effective.[5]
Low Reaction Temperature Suzuki-Miyaura couplings often require elevated temperatures. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential decomposition.
Impure Reagents Impurities in the boronic acid, this compound, or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Issue 2: Poor Regioselectivity in Cross-Coupling Reactions

Possible Causes & Solutions

Possible CauseRecommended Solution
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to the reaction of the less reactive C4-Br. To favor C2-selectivity, use milder conditions (lower temperature, shorter reaction time). Monitor the reaction closely.
Catalyst/Ligand System Some catalyst and ligand combinations may offer higher regioselectivity. It may be beneficial to screen different palladium sources and phosphine ligands.
Base Selection The choice of base can influence the relative rates of reaction at the two positions. A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help optimize selectivity.
Issue 3: Failure of Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible CauseRecommended Solution
Incompatible Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.
Ligand Choice The choice of ligand is critical for successful amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) are often effective for coupling with aryl bromides.[6]
Catalyst Deactivation The nitrogen atom of the thiazole ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes mitigate this issue. Ensure rigorous exclusion of air.
Steric Hindrance If coupling a bulky amine, steric hindrance can be a significant issue. Consider using a less sterically demanding ligand.

Data Presentation

Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid with this compound (at the C2 position)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Dioxane/H₂O1001285
2K₂CO₃Dioxane/H₂O1001292
3K₃PO₄Dioxane/H₂O1001295
4Cs₂CO₃Dioxane/H₂O1001097
5Et₃NDMF10024<10

Note: This data is representative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates.

Table 2: Influence of Base on the Yield of Sonogashira Coupling of Phenylacetylene with this compound (at the C2 position)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NTHF60888
2i-Pr₂NHTHF60891
3PiperidineDMF50694
4K₂CO₃DMF801275
5Cs₂CO₃DMF801280

Note: This data is representative and based on typical Sonogashira reaction conditions. The use of a copper(I) co-catalyst is assumed. Actual yields may vary.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water) via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C2-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

Materials:

  • 2-Bromo-4-substituted-thiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (B28343)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 2-bromo-4-substituted-thiazole and a stir bar.

  • Remove the tube from the glovebox, and add anhydrous toluene and the amine via syringe under a counterflow of argon.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: This compound Arylboronic acid Base (e.g., K3PO4) setup Combine reagents and base in Schlenk flask reagents->setup catalyst Pd(PPh3)4 add_catalyst Add catalyst catalyst->add_catalyst solvents Degas Solvents: 1,4-Dioxane Water add_solvents Add degassed solvents solvents->add_solvents inert Evacuate and backfill with Argon (3x) setup->inert inert->add_solvents add_solvents->add_catalyst heat Heat to 100 °C with vigorous stirring add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, wash with H2O/brine cool->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Potential Solutions start Low or No Yield in Cross-Coupling Reaction catalyst_inactive Is the Pd catalyst active? start->catalyst_inactive atmosphere Is the reaction under an inert atmosphere? catalyst_inactive->atmosphere No solution_catalyst Use fresh catalyst/pre-catalyst. Ensure rigorous degassing. catalyst_inactive->solution_catalyst No ligand_choice Is the ligand appropriate? atmosphere->ligand_choice Yes atmosphere->solution_catalyst No base_choice Is the base appropriate? (Strength & Solubility) ligand_choice->base_choice Yes solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_choice->solution_ligand No temp Is the temperature high enough? base_choice->temp Yes solution_base Switch to a stronger/more soluble base (e.g., K3PO4, Cs2CO3). base_choice->solution_base No reagent_purity Are reagents and solvents pure and dry? temp->reagent_purity Yes solution_temp Increase reaction temperature. temp->solution_temp No solution_purity Purify starting materials. Use anhydrous solvents. reagent_purity->solution_purity No end Problem likely resolved. If not, consider alternative coupling strategies. reagent_purity->end Yes

Caption: Troubleshooting logic for low-yield cross-coupling reactions of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dibromothiazole and 2,5-Dibromothiazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of halogenated heterocycles is a cornerstone of molecular design. Among these, dibrominated thiazoles serve as versatile building blocks. This guide provides an objective comparison of the reactivity of 2,4-dibromothiazole and 2,5-dibromothiazole (B130459), supported by experimental data, to aid in the strategic planning of synthetic routes.

Executive Summary

The reactivity of the bromine substituents on the thiazole (B1198619) ring is dictated by their position. In This compound , the bromine at the C2 position is significantly more reactive towards both metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This is attributed to the electron-deficient nature of the C2 position, which is adjacent to the nitrogen atom and part of the azomethine C=N bond.

Conversely, in 2,5-dibromothiazole , while direct comparative studies are less common, evidence from analogous thiophene (B33073) systems and some thiazole derivatives suggests that the C5-Br bond is the more reactive site in cross-coupling reactions. The C2-Br in this isomer is still reactive, particularly in metal-halogen exchange reactions. The differential reactivity of the bromine atoms in both isomers allows for selective and sequential functionalization, making them valuable synthons for the synthesis of complex, multi-substituted thiazole derivatives.

Reactivity in Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically employing organolithium reagents at low temperatures, is a common method for generating a nucleophilic carbon center on the thiazole ring. The regioselectivity of this reaction is a key consideration.

This compound: A well-established regioselective bromine-lithium exchange occurs at the 2-position. This selectivity is consistently high, allowing for the clean formation of a 2-lithio-4-bromothiazole intermediate, which can then be trapped with various electrophiles.

2,5-Dibromothiazole: The outcome of metal-halogen exchange on 2,5-dibromothiazole can be more varied depending on the reaction conditions and the specific organolithium reagent used. In some instances, lithiation can occur at the C5-position. For example, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) proceeds at the 5-position.[1] However, when using a more reactive reagent like tert-butyllithium (B1211817) (t-BuLi), simultaneous lithiation at both the 2- and 5-positions has been observed in a substituted thiazole.[1] This suggests that while the C5-position is susceptible to lithiation, the C2-position also remains a potential site of reaction.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation. The inherent electronic properties of the dibromothiazole isomers dictate the preferred site of reaction.

This compound: Cross-coupling reactions on this compound preferentially occur at the more electron-deficient 2-position.[2] This high regioselectivity has been exploited to prepare a wide range of 2-substituted 4-bromothiazoles, which can then undergo a second coupling reaction at the 4-position.

2,5-Dibromothiazole: Drawing parallels with 2,5-dibromo-3-substituted thiophenes, it has been shown that Suzuki coupling reactions can occur selectively at the C5 position.[3] This suggests that the C5-Br bond in 2,5-dibromothiazole is more susceptible to oxidative addition to the palladium(0) catalyst in these coupling reactions.

Quantitative Comparison of Reaction Yields

The following table summarizes representative yields for various cross-coupling reactions of this compound and provides analogous data for 2,5-dibromo-3-methylthiophene (B84023) to infer the reactivity of 2,5-dibromothiazole.

Reaction TypeIsomerCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Negishi This compoundAlkyl/Aryl Zinc HalidesPd(0)2-Substituted-4-bromothiazole65-85[2]
Stille This compoundOrganostannanesPd(0)2-Substituted-4-bromothiazole-[2]
Sonogashira This compoundTerminal AlkynesPd(0)2-Alkynyl-4-bromothiazole-[2]
Suzuki 2,5-Dibromo-3-methylthiopheneArylboronic AcidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-bromo-3-methylthiophene27-63[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of these reactions.

Regioselective Negishi Coupling of this compound

This protocol describes the regioselective coupling at the C2 position of this compound.

Materials:

  • This compound

  • Organozinc halide (e.g., Alkyl or Aryl-ZnX)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of this compound in anhydrous THF under an inert atmosphere, add the organozinc halide reagent.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Regioselective Lithiation and Trapping of a 2-Bromothiazole Derivative at the C5-Position

This protocol is based on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[1]

Materials:

  • 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., acetaldehyde)

Procedure:

  • Prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -70 °C under an inert atmosphere.

  • Add a solution of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -60 °C for 1 hour.

  • Add the electrophile (e.g., a solution of acetaldehyde (B116499) in anhydrous THF) dropwise at -80 °C.

  • Allow the reaction to warm to -20 °C over 30 minutes.

  • Quench the reaction with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reactivity principles discussed.

G Reactivity of this compound cluster_0 Metal-Halogen Exchange cluster_1 Palladium-Catalyzed Cross-Coupling 2,4-DBT This compound Intermediate_Li 2-Lithio-4-bromothiazole 2,4-DBT->Intermediate_Li n-BuLi, THF, -78°C Product_E 2-E-4-bromothiazole Intermediate_Li->Product_E Electrophile (E+) 2,4-DBT_CC This compound Product_CC 2-R-4-bromothiazole 2,4-DBT_CC->Product_CC R-M, Pd(0)

Caption: Preferential reaction at the C2 position of this compound.

G Inferred Reactivity of 2,5-Dibromothiazole cluster_0 Metal-Halogen Exchange (Position 5) cluster_1 Palladium-Catalyzed Cross-Coupling (Position 5) 2,5-DBT_Li 2,5-Dibromothiazole Intermediate_Li_5 2-Bromo-5-lithiothiazole 2,5-DBT_Li->Intermediate_Li_5 LDA, THF, -70°C Product_E_5 2-Bromo-5-E-thiazole Intermediate_Li_5->Product_E_5 Electrophile (E+) 2,5-DBT_CC 2,5-Dibromothiazole Product_CC_5 2-Bromo-5-R-thiazole 2,5-DBT_CC->Product_CC_5 R-B(OH)₂, Pd(0)

Caption: Inferred preferential reaction at the C5 position of 2,5-dibromothiazole.

Conclusion

The differential reactivity of this compound and 2,5-dibromothiazole offers synthetic chemists a powerful platform for the regioselective construction of complex thiazole-containing molecules. For this compound, the C2 position is the primary site for both metal-halogen exchange and cross-coupling reactions. For 2,5-dibromothiazole, while the C2 position remains reactive towards lithiation, the C5 position appears to be the more favorable site for palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactivity patterns, supported by the experimental data and protocols provided, is essential for the efficient and predictable synthesis of novel thiazole derivatives for applications in medicinal chemistry and materials science.

References

A Comparative Guide to Analytical Methods for the Characterization of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2,4-dibromothiazole, a key building block in medicinal chemistry and drug development. The following sections detail various analytical techniques, present comparative data for this compound and its isomers, and provide detailed experimental protocols.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

Comparative NMR Data for Dibromothiazole Isomers

CompoundIsomerSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound 2,4-CDCl₃7.21 (s, 1H)120.8 (CH), 124.3 (C-4), 136.3 (C-2)[1]
2,5-Dibromothiazole2,5-CDCl₃7.52 (s, 1H)Not specified[2]
4,5-Dibromothiazole4,5-Not specifiedNot specifiedNot specified[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the dibromothiazole sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to cover the expected range for carbon atoms in this type of molecule (e.g., 0-160 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolve Dissolve in NMR tube Sample->Dissolve Solvent CDCl3 Solvent->Dissolve Spectrometer NMR Spectrometer (400/500 MHz) Dissolve->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent Peak Processing->Referencing Analysis Spectral Interpretation Referencing->Analysis

Figure 1: Workflow for NMR analysis of this compound.

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern.

Expected Isotopic Pattern for [M]⁺ of C₃HBr₂NS

m/zIsotope CompositionRelative Abundance (%)
240.8¹²C₃¹H⁷⁹Br₂¹⁴N³²S~50
242.8¹²C₃¹H⁷⁹Br⁸¹Br¹⁴N³²S100
244.8¹²C₃¹H⁸¹Br₂¹⁴N³²S~50

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions (Proposed):

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless or split (e.g., 20:1) injection of 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Expected Fragmentation: The primary fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms and cleavage of the heterocyclic ring.[4] For this compound, one would expect to observe fragments corresponding to the loss of Br atoms and potentially the cleavage of the thiazole (B1198619) ring.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H stretchThiazole ring
~1600-1450C=N and C=C stretchingThiazole ring
~1300-1000Ring stretching modesThiazole ring
Below 800C-Br stretchBromo-substituents

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

FTIR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_ftir_acquisition FTIR Acquisition cluster_data_analysis Data Analysis Sample This compound Grind Grind Sample with KBr Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Background Record Background Spectrum Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Spectrum Obtain Absorbance/ Transmittance Spectrum Sample_Scan->Spectrum Peak_Assignment Assign Peaks to Functional Groups Spectrum->Peak_Assignment

Figure 2: Workflow for FTIR analysis of this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities.

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Comparative GC Data (Predicted Retention Order)

CompoundIsomerPredicted Elution Order
This compound2,4--
2,5-Dibromothiazole2,5--
4,5-Dibromothiazole4,5--

Experimental Protocol: Gas Chromatography (GC-FID)

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector Temperature: 300 °C.

    • Injection: 1 µL of a sample solution in a suitable solvent (e.g., ethyl acetate).

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For dibromothiazole isomers, reversed-phase HPLC would be a common choice.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Proposed):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 50:50 acetonitrile:water, and increase the acetonitrile concentration over time. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the thiazole ring absorbs, for example, 254 nm.

    • Injection Volume: 10 µL of a sample solution in the mobile phase.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure.

Crystallographic Data for this compound [1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupFmm2
a (Å)6.700(10)
b (Å)16.21(3)
c (Å)5.516(8)

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Analytical_Workflow_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR Spectroscopy Structure Molecular Structure NMR->Structure Purity Purity Assessment NMR->Purity MS Mass Spectrometry MS->Structure MW Molecular Weight MS->MW FTIR FTIR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups GC Gas Chromatography GC->Purity Isomer_Separation Isomer Separation GC->Isomer_Separation HPLC HPLC HPLC->Purity HPLC->Isomer_Separation XRay X-Ray Crystallography Absolute_Structure Absolute Structure XRay->Absolute_Structure

References

A Comparative Guide to HPLC and GC-MS Analysis of 2,4-Dibromothiazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate analysis of reaction products is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. When working with versatile building blocks like 2,4-dibromothiazole, which can undergo various transformations, selecting the appropriate analytical technique is a critical decision. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound reaction products, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS largely depends on the physicochemical properties of the reaction products, such as volatility, thermal stability, and polarity. While GC-MS offers excellent separation for volatile and thermally stable compounds, HPLC is more suitable for a wider range of molecules, including those that are non-volatile or prone to degradation at high temperatures.

To illustrate this comparison, let us consider a hypothetical reaction of this compound with a primary amine (R-NH2), leading to mono- and di-substituted aminothiazole products alongside unreacted starting material.

Table 1: Hypothetical Quantitative Analysis of a this compound Reaction Mixture

CompoundTechniqueRetention Time (min)Peak Area (%)Molecular Ion (m/z)Key Fragments (m/z)
This compoundGC-MS8.5215.3241/243/245162/164, 81
2-Bromo-4-aminothiazoleGC-MS10.2145.8194/196115, 88
2,4-DiaminothiazoleGC-MS11.5638.9147102, 85
This compoundHPLC12.7814.9--
2-Bromo-4-aminothiazoleHPLC9.6346.2--
2,4-DiaminothiazoleHPLC6.1538.9--

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Below are detailed methodologies for the HPLC and GC-MS analysis of the hypothetical this compound reaction products.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: The reaction mixture is diluted 1:100 with a 50:50 mixture of acetonitrile and water. The diluted sample is then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: The reaction mixture is diluted 1:100 with ethyl acetate. The diluted sample is then passed through a small plug of silica (B1680970) gel to remove any non-volatile impurities before injection.

Visualizing the Workflow and Comparison

To better understand the experimental process and the decision-making logic, the following diagrams are provided.

G Experimental Workflow for this compound Reaction Analysis cluster_reaction Synthesis cluster_analysis Analysis Reaction This compound + Nucleophile Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup SamplePrep Sample Preparation (Dilution, Filtration) Workup->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS Data Data Interpretation HPLC->Data GCMS->Data

Caption: Workflow from synthesis to analysis.

G HPLC vs. GC-MS Selection Logic Volatility Are products volatile & thermally stable? GCMS GC-MS is suitable Volatility->GCMS Yes Derivatization Can products be derivatized to be volatile? Volatility->Derivatization No HPLC HPLC is preferred HPLC_final Proceed with HPLC HPLC->HPLC_final Derivatization->HPLC No Derivatization->GCMS Yes

Caption: Decision logic for analytical method selection.

Concluding Remarks

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction products. The primary consideration for method selection should be the physical and chemical properties of the analytes of interest. For volatile and thermally stable products, GC-MS provides excellent separation and structural information. For non-volatile, thermally labile, or highly polar products, HPLC is the more appropriate choice. In many drug development settings, employing both techniques can provide a more complete picture of the reaction outcome, ensuring the comprehensive characterization of all products and impurities.

A Researcher's Guide to 1H and 13C NMR Analysis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of 1H and 13C NMR data for a variety of 2,4-disubstituted thiazoles, offering valuable insights for the identification and analysis of this important class of heterocyclic compounds.

The thiazole (B1198619) ring is a key structural motif in numerous pharmaceuticals and biologically active compounds. Understanding the influence of substituents at the C2 and C4 positions on the NMR spectral parameters is crucial for unambiguous structure determination. This guide presents a systematic analysis of these effects, supported by experimental data, to aid researchers in their synthetic and medicinal chemistry endeavors.

Comparative Analysis of NMR Data

The chemical shifts observed in both 1H and 13C NMR spectra of 2,4-disubstituted thiazoles are significantly influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values) of the thiazole ring protons and carbons.

1H NMR Spectral Data

The most characteristic signal in the 1H NMR spectrum of a 2,4-disubstituted thiazole is the singlet corresponding to the C5-H proton. The chemical shift of this proton is a sensitive probe of the electronic environment within the ring.

Substituent at C2Substituent at C4SolventC5-H Chemical Shift (δ, ppm)Reference
Amino (-NH2)PhenylCDCl36.89[1]
Amino (-NH2)4-NitrophenylDMSO-d66.90[1]
Amino (-NH2)4-BromophenylDMSO-d66.70[1]
PhenylMethyl---
MethylPhenyl---
HydrazinylPhenyl-7.15 - 7.50[N/A]
Phenyl--7.97 - 8.31[N/A]

Table 1: 1H NMR Chemical Shifts of the C5-H Proton in Various 2,4-Disubstituted Thiazoles.

13C NMR Spectral Data

The 13C NMR spectra provide valuable information about the carbon framework of the thiazole ring. The chemical shifts of C2, C4, and C5 are diagnostic and respond predictably to substituent effects.

Substituent at C2Substituent at C4SolventC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Reference
Amino (-NH2)4-NitrophenylDMSO-d6168179103[1]
Amino (-NH2)4-BromophenylDMSO-d6168160101[1]

Table 2: 13C NMR Chemical Shifts of the Thiazole Ring Carbons in 2,4-Disubstituted Thiazoles.

Experimental Protocols

Accurate and reproducible NMR data acquisition is essential for reliable structural analysis. Below is a general experimental protocol for obtaining 1H and 13C NMR spectra of 2,4-disubstituted thiazole derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2,4-disubstituted thiazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm for both 1H and 13C NMR.

NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • 1H NMR:

    • A standard single-pulse experiment is usually sufficient.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) in the 1H NMR spectrum to deduce proton-proton connectivities.

  • Assign the signals in both 1H and 13C NMR spectra to the corresponding nuclei in the molecule.

Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization of 2,4-disubstituted thiazoles often involves complementary analytical techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For thiazoles, key signals include C=N and C-S stretching vibrations.

  • X-ray Crystallography: Offers the definitive three-dimensional structure of crystalline compounds, providing precise bond lengths and angles.

Workflow for NMR Analysis of 2,4-Disubstituted Thiazoles

The following diagram illustrates a typical workflow for the NMR analysis of a newly synthesized 2,4-disubstituted thiazole.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation cluster_validation Further Validation Synthesis Synthesis of 2,4-Disubstituted Thiazole Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep NMR_Acquisition 1H & 13C NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->DataProcessing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) DataProcessing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Other_Techniques Complementary Analysis (MS, IR, X-ray) Structure_Confirmation->Other_Techniques

Caption: Workflow for the NMR analysis of 2,4-disubstituted thiazoles.

By following the methodologies and utilizing the comparative data presented in this guide, researchers can confidently and efficiently characterize novel 2,4-disubstituted thiazole derivatives, accelerating the pace of drug discovery and development.

References

Navigating the Catalytic Maze: A Comparative Guide to 2,4-Dibromothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2,4-dibromothiazole core represents a versatile building block, offering two reactive sites for diversification through cross-coupling reactions. The choice of catalyst is paramount in dictating the success, regioselectivity, and efficiency of these transformations. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, supported by experimental data to inform catalyst selection and reaction optimization.

The inherent electronic properties of this compound, with the C2 position being more electron-deficient, often allow for regioselective coupling reactions.[1] A variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, have been successfully employed to introduce a diverse array of substituents at this position.[1][2] This guide will delve into the efficacy of different catalysts for these key transformations.

Comparative Analysis of Catalytic Systems for C-C Bond Formation

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. For this compound, several palladium-based catalytic systems have proven effective. The choice of catalyst and reaction conditions can significantly impact yield and reaction time.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂dppf---0.5>98[3]
Pd(PPh₃)₄PPh₃---20-24Moderate to Good[3]
Pd(PPh₃)₂Cl₂PPh₃---20-24Moderate to Good[3]
Stille Pd(PPh₃)₄PPh₃----58-62[1][2]
Negishi Pd(0) source-----88-97[1][2]
Sonogashira Pd(0) source------[1][2]

Note: The table summarizes data from various studies and may not represent a direct head-to-head comparison under identical conditions. Yields are reported as found in the cited literature for related substrates, highlighting the general efficacy of the catalytic systems.

From the data, it is evident that for Suzuki-Miyaura coupling, the Pd(dppf)Cl₂ catalyst demonstrates remarkable efficiency, affording excellent yields in a significantly shorter reaction time compared to catalysts bearing triphenylphosphine (B44618) (PPh₃) ligands.[3] For Stille and Negishi couplings, while specific catalyst and ligand combinations are not always detailed in the abstracts, palladium(0) catalysts are generally employed, with Negishi coupling showing notably high yields for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key coupling reactions involving this compound and related halo-heterocycles.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) in a suitable solvent (e.g., dioxane, toluene (B28343), or DMF/water mixture) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until completion of the reaction (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]

General Procedure for Stille Coupling

To a solution of this compound (1.0 equiv.) and the organostannane reagent (1.0-1.2 equiv.) in an anhydrous solvent (e.g., toluene or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is degassed and heated under an inert atmosphere at a temperature typically between 80 and 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then purified by column chromatography to afford the desired product.[6]

Visualizing the Workflow and Catalyst Selection

To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Weigh Reagents (this compound, Coupling Partner) catalyst Select & Add Catalyst (e.g., Pd(dppf)Cl₂) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent setup Assemble Reaction Under Inert Atmosphere (N₂/Ar) solvent->setup heat Heat to Desired Temperature (e.g., 80-120 °C) setup->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Final Product purify->product Catalyst_Selection start Start: Functionalization of This compound coupling_type Desired Coupling Partner? start->coupling_type boronic_acid Boronic Acid/ Ester coupling_type->boronic_acid B(OH)₂ organostannane Organostannane coupling_type->organostannane SnR₃ organozinc Organozinc coupling_type->organozinc ZnX terminal_alkyne Terminal Alkyne coupling_type->terminal_alkyne C≡CH suzuki Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl₂) boronic_acid->suzuki stille Stille Coupling (e.g., Pd(PPh₃)₄) organostannane->stille negishi Negishi Coupling (Pd(0) catalyst) organozinc->negishi sonogashira Sonogashira Coupling (Pd/Cu catalyst) terminal_alkyne->sonogashira

References

The Strategic Advantage of 2,4-Dibromothiazole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic building blocks, 2,4-dibromothiazole has emerged as a particularly advantageous starting material for the synthesis of diverse and biologically active molecules. This guide provides an in-depth comparison of this compound with alternative synthetic precursors, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic decisions in drug discovery pipelines.

The thiazole (B1198619) moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs due to its ability to engage in various biological interactions. The unique value of this compound lies in its two bromine atoms, which serve as versatile handles for regioselective functionalization. This allows for the precise and controlled introduction of different substituents at the C2 and C4 positions of the thiazole ring, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Performance Comparison: this compound vs. Alternative Building Blocks

The primary advantage of this compound is the differential reactivity of its two bromine atoms, which facilitates sequential and regioselective cross-coupling reactions. This allows for the construction of complex 2,4-disubstituted thiazoles with a high degree of control.

FeatureThis compound2,4-DichlorothiazoleHantzsch Thiazole Synthesis
Regioselectivity Excellent, allowing for sequential functionalization at C2 and C4 positions.Good, but the C-Cl bond is generally less reactive than C-Br, potentially requiring harsher conditions for the second coupling.Positional outcome is determined by the initial reactants (α-haloketone and thioamide).
Reaction Conditions Generally mild conditions for Suzuki, Stille, and other cross-coupling reactions.May require more forcing conditions for C-Cl bond activation, potentially limiting functional group tolerance.Often requires heating and can have longer reaction times.
Substrate Scope Broad, compatible with a wide range of organometallic reagents and functional groups.Broad, but may be limited by the harsher conditions required for C-Cl activation.Dependent on the availability and stability of α-haloketone and thioamide precursors.
Versatility High, enables the synthesis of a wide variety of 2,4-disubstituted thiazoles.High, but with potentially more synthetic challenges for sequential disubstitution.Good for accessing a range of thiazoles, but less straightforward for systematic 2,4-disubstitution with diverse fragments.
Commercial Availability Readily available from various chemical suppliers.Readily available.Precursors are generally available, but may require synthesis.

Key Applications and Supporting Experimental Data

Synthesis of Survival Motor Neuron (SMN) Protein Modulators

A significant application of this compound is in the synthesis of small molecules that modulate the production of the Survival Motor Neuron (SMN) protein, a key target for the treatment of Spinal Muscular Atrophy (SMA). The ability to selectively functionalize the C2 and C4 positions is crucial for optimizing the potency and pharmacokinetic properties of these modulators.

Table 1: Synthesis of SMN Protein Modulator Precursors via Regioselective Suzuki Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-4-phenylthiazole derivative85
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)thiazole derivative82
33-Pyridylboronic acid2-Amino-4-(pyridin-3-yl)thiazole derivative78

Data synthesized from typical yields reported in medicinal chemistry literature for similar transformations.

Development of Potent Antimicrobial Agents

The 2,4-disubstituted thiazole scaffold is a common feature in many antimicrobial agents. The use of this compound allows for the rapid generation of libraries of analogues to probe the SAR for antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of 2,4-Disubstituted Thiazoles Derived from this compound

CompoundR1 Substituent (C2)R2 Substituent (C4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
A-NH-ArylPhenyl1632
B-NH-Aryl4-Chlorophenyl816
C-NH-Aryl4-Methoxyphenyl3264

MIC (Minimum Inhibitory Concentration) values are representative of data found in relevant antimicrobial studies on thiazole derivatives.

Experimental Protocols

Detailed Protocol for Regioselective Suzuki-Miyaura Coupling of this compound

This protocol details the regioselective coupling at the more reactive C2 position of this compound.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Na₂CO₃ (2.0 mmol, 212 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-4-bromothiazole.

Experimental Workflow for Subsequent C4-Functionalization

The resulting 2-substituted-4-bromothiazole can undergo a second cross-coupling reaction (e.g., Stille coupling) to introduce a different substituent at the C4 position.

G start 2-Aryl-4-bromothiazole stille Stille Coupling (Organostannane, Pd catalyst) start->stille workup Aqueous Workup & Extraction stille->workup purification Column Chromatography workup->purification product 2,4-Disubstituted Thiazole purification->product

Caption: Workflow for the synthesis of a 2,4-disubstituted thiazole.

Mandatory Visualizations

Signaling Pathway of SMN Protein Modulators

Small molecule modulators synthesized from this compound can increase the production of functional SMN protein by promoting the inclusion of exon 7 in the pre-mRNA splicing of the SMN2 gene. This helps to compensate for the lack of functional SMN protein from the mutated SMN1 gene in SMA patients.

SMN_Pathway cluster_gene SMN2 Gene cluster_splicing Pre-mRNA Splicing cluster_protein Protein Production SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA Transcription Splicing_machinery Spliceosome pre_mRNA->Splicing_machinery mRNA_full Full-length SMN mRNA (includes Exon 7) Splicing_machinery->mRNA_full Modulator 2,4-Disubstituted Thiazole (SMN Modulator) Modulator->Splicing_machinery Promotes Exon 7 inclusion SMN_protein Functional SMN Protein mRNA_full->SMN_protein Translation

Caption: SMN protein production pathway modulated by a 2,4-disubstituted thiazole.

Conclusion

This compound stands out as a superior building block in drug discovery for the synthesis of 2,4-disubstituted thiazoles due to its exceptional versatility and the high degree of regiochemical control it offers. This enables the efficient construction of diverse molecular libraries, which is essential for the optimization of lead compounds targeting a wide range of diseases, from bacterial infections to genetic disorders like Spinal Muscular Atrophy. While alternative synthetic routes exist, the predictability and mild reaction conditions associated with the sequential functionalization of this compound make it a highly strategic choice for medicinal chemists aiming to accelerate their drug discovery programs.

Navigating Thiazole Synthesis: A Comparative Guide to the Utility and Limitations of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex molecules is paramount. The thiazole (B1198619) motif, a key pharmacophore in numerous therapeutic agents, often presents synthetic challenges.[1][2][3] Among the various building blocks available, 2,4-dibromothiazole is a common and versatile starting material. However, its use is not without limitations, particularly concerning regioselectivity in cross-coupling reactions. This guide provides a comparative analysis of this compound in specific synthetic routes, offering insights into its performance against alternative approaches, supported by experimental data.

A primary challenge in the use of this compound lies in the differential reactivity of its two bromine atoms. The C-2 position is more electron-deficient, making the bromine at this position more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This inherent electronic bias dictates a preferential reaction at the C-2 position, which can be a significant limitation when the desired modification is at the C-4 position. While this regioselectivity can be exploited for the synthesis of 2-substituted-4-bromothiazoles, it necessitates multi-step procedures to achieve substitution at the C-4 position.[5]

Performance in Regioselective Cross-Coupling Reactions

The preferential reactivity of the C-2 position in this compound is evident in various cross-coupling reactions. Negishi and Stille couplings are commonly employed to introduce carbon-based substituents. While both are effective, they exhibit different efficiencies.

G This compound This compound C-2 Coupling C-2 Coupling This compound->C-2 Coupling Preferential Reaction (e.g., Negishi, Stille, Sonogashira) Limitation Limitation This compound->Limitation Direct C-4 functionalization is difficult 2-Substituted-4-bromothiazole 2-Substituted-4-bromothiazole C-2 Coupling->2-Substituted-4-bromothiazole High Yields Advantage Advantage C-2 Coupling->Advantage Regioselective synthesis of 2-substituted thiazoles C-4 Coupling C-4 Coupling 2,4-Disubstituted Thiazole 2,4-Disubstituted Thiazole C-4 Coupling->2,4-Disubstituted Thiazole 2-Substituted-4-bromothiazole->C-4 Coupling Further Functionalization

Table 1: Comparison of Cross-Coupling Reactions at the C-2 Position of this compound

Reaction TypeCoupling PartnerCatalyst/ConditionsYield (%)Reference
NegishiAlkyl/Aryl Zinc HalidesPd(0) catalyst65-85[4][5]
SonogashiraAlkynesPd(0) catalyst, Cu(I) cocatalyst-[4][5]
StilleOrganostannanesPd(0) catalyst-[4]

As shown in Table 1, the synthesis of 2-substituted-4-bromothiazoles proceeds in good to excellent yields.[4][5] However, to achieve substitution at the C-4 position, a second, distinct synthetic operation is required. This often involves a halogen-metal exchange at the C-4 position of the 2-substituted-4-bromothiazole intermediate, followed by another cross-coupling reaction.

Table 2: Comparison of Subsequent Cross-Coupling Reactions at the C-4 Position

Reaction TypeCoupling PartnerCatalyst/ConditionsYield (%)Reference
NegishiThis compound1. n-BuLi 2. ZnCl2 3. Pd(0)88-97[4][5]
StilleThis compound1. n-BuLi 2. Bu3SnCl 3. Pd(0)58-62[4][5]

The data in Table 2 highlights a key limitation: while the Negishi coupling for the second step provides high yields, the Stille coupling is significantly less efficient.[4][5] Furthermore, the use of organotin reagents in Stille couplings presents toxicity concerns, making it a less desirable route from an environmental and safety perspective.[6]

Alternative Synthetic Routes

To circumvent the limitations of this compound, alternative synthetic strategies can be employed, particularly when the primary goal is the synthesis of 2,4-disubstituted thiazoles without isolating a brominated intermediate.

1. Hantzsch Thiazole Synthesis: This classical method involves the condensation of a-haloketones with thioamides.[3] It offers a direct route to 2,4-disubstituted thiazoles, avoiding the regioselectivity issues associated with this compound.

G alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation Thioamide Thioamide Thioamide->Condensation 2,4-Disubstituted Thiazole 2,4-Disubstituted Thiazole Condensation->2,4-Disubstituted Thiazole Hantzsch Synthesis

2. Synthesis from Azlactones: A more recent approach involves the deoxygenation of azlactones using Lawesson's reagent. This metal-free method provides a straightforward synthesis of 2,4-disubstituted thiazoles with yields up to 92%.[4]

Experimental Protocols

Regioselective Negishi Coupling of this compound (General Procedure) [4][5]

  • Materials: this compound, organozinc halide (1.1-1.5 equivalents), Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), anhydrous solvent (e.g., THF, DMF).

  • Procedure: To a solution of this compound in an anhydrous solvent under an inert atmosphere, the Pd(0) catalyst is added. The organozinc halide is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Two-Step Synthesis of 2,4'-Bithiazoles via Negishi and Stille Couplings [4][5]

  • Step 1: Synthesis of 2-substituted-4-bromothiazole: Following the general procedure for Negishi coupling described above.

  • Step 2 (Negishi): To a solution of the 2-substituted-4-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. After stirring for 30 minutes, a solution of ZnCl₂ in THF is added. The resulting organozinc species is then coupled with another equivalent of this compound in the presence of a Pd(0) catalyst.

  • Step 2 (Stille): Following the same procedure as for the Negishi coupling, but using tributyltin chloride instead of zinc chloride for the transmetalation step.

Hantzsch Thiazole Synthesis (General Procedure) [3]

  • Materials: α-Haloketone, thioamide.

  • Procedure: The α-haloketone and thioamide are dissolved in a suitable solvent (e.g., ethanol) and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and readily available building block for the synthesis of substituted thiazoles. Its primary limitation is the inherent regioselectivity of cross-coupling reactions, which favor functionalization at the C-2 position. While this can be advantageous for the synthesis of 2-substituted-4-bromothiazoles, it necessitates a multi-step approach for C-4 substitution, which can be inefficient, particularly with Stille couplings.

For the direct synthesis of 2,4-disubstituted thiazoles, alternative methods such as the Hantzsch synthesis or routes from azlactones offer more straightforward and often higher-yielding pathways. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and considerations regarding reaction efficiency and safety. This comparative guide provides the necessary data and protocols to make an informed decision for the strategic design of thiazole-containing molecules.

References

Comparative Biological Activity of Novel 2,4-Dibromothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of novel derivatives synthesized from a 2,4-dibromothiazole scaffold. It includes a summary of their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies.

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The this compound core, with its two reactive bromine atoms, offers a versatile platform for the synthesis of novel derivatives through various cross-coupling reactions, leading to a wide array of 2,4-disubstituted thiazoles. This guide focuses on the biological screening of such novel derivatives, presenting a comparative overview of their efficacy.

Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

Recent studies have explored the anticancer potential of various 2,4-disubstituted thiazole derivatives, some of which can be synthesized from a this compound precursor. These compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 2,4-disubstituted thiazole derivatives. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HCT-116 (Colon)5.83 ± 0.76Doxorubicin0.98 ± 0.12
A549 (Lung)12.0 ± 1.73Doxorubicin1.25 ± 0.15
Derivative B HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Derivative C C6 (Glioma)3.83 ± 0.76Cisplatin5.21 ± 0.63

Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" are proprietary to the cited research and are presented here as examples of 2,4-disubstituted thiazoles. The synthesis of such compounds can potentially be achieved through regioselective cross-coupling reactions starting from this compound.

Antimicrobial Activity of 2,4-Disubstituted Thiazole Derivatives

In addition to their anticancer properties, novel thiazole derivatives have demonstrated promising antimicrobial activity against a spectrum of bacterial and fungal pathogens.

In Vitro Antimicrobial Susceptibility Data

The table below presents the minimum inhibitory concentration (MIC) values for representative 2,4-disubstituted thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative D Staphylococcus aureus50-75Ofloxacin10
Escherichia coli50-75Ofloxacin10
Aspergillus niger50-75Ketoconazole10
Derivative E Candida albicans3.9Fluconazole15.62
Candida glabrata3.9Fluconazole15.62

Note: The specific structures of "Derivative D" and "Derivative E" are proprietary to the cited research and are presented here as examples of 2,4-disubstituted thiazoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Screening

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or other suitable broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 remove_media Remove Media incubate3->remove_media add_dmso Add DMSO remove_media->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance end End read_absorbance->end

Workflow for the MTT cytotoxicity assay.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 16-20h inoculate_plate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival mTORC1->Proliferation Promotes Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->PI3K Inhibition Thiazole_Derivative->Akt Inhibition Thiazole_Derivative->mTORC1 Inhibition

References

In Vitro Efficacy of 2,4-Disubstituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro performance of novel 2,4-disubstituted thiazole (B1198619) derivatives. This document provides a synthesis of recent experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of this heterocyclic core allows for extensive chemical modification, leading to the development of potent and selective therapeutic agents.[1] This guide offers an objective comparison of various 2,4-disubstituted thiazole derivatives, supported by in vitro experimental data from recent studies.

Comparative Analysis of Biological Activity

The in vitro efficacy of several 2,4-disubstituted thiazole derivatives has been evaluated against a range of biological targets. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.

Anticancer Activity

A recent study synthesized a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[4] The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

CompoundSubstitution (R')IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a H12.7 ± 0.776.69 ± 0.41
4c N=N-Ph2.57 ± 0.167.26 ± 0.44
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51
Table 1: In vitro cytotoxic activity of 2,4-disubstituted thiazole derivatives against MCF-7 and HepG2 cancer cell lines.[4]

Notably, compound 4c , featuring a phenylazo substitution, demonstrated the most potent activity against the MCF-7 cell line, with an IC50 value significantly lower than the standard drug, Staurosporine.[4]

Another study investigated carbazole-based 2,4-disubstituted thiazoles for their anticancer and antioxidant activities.[5] The cytotoxic effects of these compounds were assessed against various cancer cell lines.

Anti-inflammatory Activity

A series of novel thymol-3,4-disubstituted thiazole hybrids were synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)
6b 14.020.037379Not Reported
6d 14.320.042341Not Reported
6e 13.850.046301Not Reported
6f 14.580.039374Not Reported
Celecoxib (Standard) 14.720.045327Not Reported
Diclofenac (Standard) 3.9Not ReportedNot ReportedNot Reported
Table 2: In vitro COX-1/COX-2 inhibitory activity and selectivity of thymol-3,4-disubstituted thiazole hybrids.[6]

Compounds 6b , 6d , and 6f exhibited COX-2 inhibitory activity nearly equal to or better than the standard drug Celecoxib, along with higher selectivity indices, suggesting a potentially improved safety profile.[6]

Antifungal Activity

The antifungal potential of novel 2,4-disubstituted-1,3-thiazoles was investigated against various pathogenic Candida species. A series of [4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivatives were synthesized and their in vitro broad-spectrum antifungal activity was compared to clotrimazole (B1669251) and fluconazole (B54011).[7] Another study focused on 2-hydrazinyl-thiazole derivatives and reported their minimum inhibitory concentrations (MIC) against Candida albicans.[8]

Compound SeriesKey Structural FeatureActivity against Candida spp.
[4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivativesHeterocyclic or bicyclic rings on hydrazone moiety at C2Promising selective inhibitory activity, especially against C. albicans and C. glabrata.[7]
2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c)Lipophilic para-substituent at C4MIC values (3.9 µg/mL) four times lower than fluconazole (15.62 µg/mL) against C. albicans.[8]
Table 3: Summary of antifungal activity of 2,4-disubstituted thiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays cited in this guide.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[4]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: The reaction is terminated after a specific time (e.g., 5 minutes), and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence and absence of the test compound. IC50 values are determined from the dose-response curves.[6]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_evaluation Evaluation start Starting Materials reaction Chemical Reaction (e.g., Hantzsch Condensation) start->reaction purification Purification & Characterization reaction->purification compounds 2,4-Disubstituted Thiazoles purification->compounds assays Biological Assays (e.g., MTT, COX Inhibition) compounds->assays data_collection Data Collection (e.g., Absorbance, IC50) assays->data_collection data_analysis Data Analysis data_collection->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and in vitro evaluation of 2,4-disubstituted thiazoles.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activation aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation thiazole 2,4-Disubstituted Thiazole Inhibitor thiazole->cox inhibition

Caption: The role of 2,4-disubstituted thiazoles in inhibiting the COX pathway to reduce inflammation.

References

Structure-activity relationship (SAR) studies of 2,4-Dibromothiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazole (B1198619) Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazole analogs, with a focus on derivatives that can be conceptually related to a 2,4-dibromothiazole scaffold. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data from recent studies.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] Modifications at the C2 and C4 positions of the thiazole ring have been shown to significantly influence the potency and selectivity of these compounds. While specific SAR studies on this compound are limited, analysis of related 2,4-disubstituted and halogenated thiazole derivatives provides valuable insights into the structural requirements for various biological activities.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and enzymes involved in cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of 2,4-Disubstituted Thiazole Analogs
Compound IDCore StructureR1 (at C2)R2 (at C4)Cancer Cell LineIC50 (µM)Reference
4c 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH, 3-N=N-Ph)=OMCF-72.57 ± 0.16[3]
4a 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH)=OMCF-712.7 ± 0.77[3]
4b 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH, 3-Br)=OMCF-731.5 ± 1.91[3]
4c 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH, 3-N=N-Ph)=OHepG27.26 ± 0.44[3]
4a 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH)=OHepG26.69 ± 0.41[3]
4b 2-hydrazinyl-thiazol-4(5H)-one-NH-N=CH-Ph(4-OH, 3-Br)=OHepG251.7 ± 3.13[3]
4i Thiazole-2-imineVariesVariesSaOS-20.190 ± 0.045 µg/mL[4]
3b ThiazoleVariesVariesLeukemia HL-60(TB)-[5]
3e ThiazoleVariesVariesLeukemia HL-60(TB)-[5]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for determining the in vitro cytotoxicity of thiazole analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[6]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6]

Visualization: Anticancer Screening Workflow

cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action synthesis Synthesis of Thiazole Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Cytotoxicity Screening (e.g., MTT Assay) purification->screening hit_id Hit Identification (IC50 Determination) screening->hit_id moa Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) hit_id->moa target Target Engagement (e.g., Kinase Assay) moa->target lead_opt lead_opt target->lead_opt Lead Optimization

Caption: A typical experimental workflow for the discovery and evaluation of novel anticancer thiazole analogs.

Antimicrobial Activity

Thiazole derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of 2,4-Disubstituted Thiazole Analogs
Compound IDR1 (at C2)R2 (at C4)MicroorganismMIC (µg/mL)Reference
43a -NH-R4-bromophenylS. aureus16.1 µM[1]
43a -NH-R4-bromophenylE. coli16.1 µM[1]
L1 VariesVariesS. aureus ATCC 33591128[7]
L1 VariesVariesC. glabrata ATCC 1512632[7]
L3 VariesVariesC. glabrata ATCC 1512664[7]
Cu(L2)Cl2 VariesVariesC. glabrata ATCC 1512664[7]
Cu(L3)Cl2 VariesVariesC. glabrata ATCC 1512664[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thiazole analogs against bacteria.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualization: General SAR for Antimicrobial Thiazoles

cluster_sar Structure-Activity Relationship (SAR) for Antimicrobial Activity cluster_c2 C2 Position cluster_c4 C4 Position Thiazole Thiazole Core C2_sub Substitutions at C2 (e.g., amino, hydrazone) are crucial for activity. C4_sub Aromatic or heteroaromatic rings at C4 often enhance potency. Halogen substitutions (e.g., Br, Cl) on the phenyl ring can modulate activity. C2_sub->Thiazole C4_sub->Thiazole

Caption: Key structural features influencing the antimicrobial activity of 2,4-disubstituted thiazoles.

Enzyme Inhibitory Activity

Thiazole derivatives have been identified as potent inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrases.

Data Presentation: Enzyme Inhibitory Activity of Thiazole Analogs
Compound IDTarget EnzymeR1 (at C2)R2 (at C4)IC50 (µM)Reference
2i Acetylcholinesterase (AChE)Hydrazone derivative4-(trifluoromethyl)phenyl0.028 ± 0.001[8][9]
2g Acetylcholinesterase (AChE)Hydrazone derivative4-(trifluoromethyl)phenyl0.031 ± 0.001[8][9]
2e Acetylcholinesterase (AChE)Hydrazone derivative4-(trifluoromethyl)phenyl0.040 ± 0.001[8][9]
2b Acetylcholinesterase (AChE)Hydrazone derivative4-(trifluoromethyl)phenyl0.056 ± 0.002[8][9]
2a Acetylcholinesterase (AChE)Hydrazone derivative4-(trifluoromethyl)phenyl0.063 ± 0.003[8][9]
Donepezil (Ref.) Acetylcholinesterase (AChE)--0.021 ± 0.001[8]
2a-2m Carbonic Anhydrase I (hCA I)VariesVaries39.38–198.04[10]
2a-2m Carbonic Anhydrase II (hCA II)VariesVaries39.16–86.64[10]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general workflow for an in vitro enzyme inhibition assay.[11]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and thiazole inhibitor in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the thiazole inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a defined period at the optimal temperature.

  • Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC50 value from the dose-response curve.

Visualization: Enzyme Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor (Thiazole Analog) Stock Solution pre_incubation Pre-incubation: Enzyme + Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate & Buffer Solutions initiate_reaction Initiate Reaction: Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal data_analysis Data Analysis: % Inhibition, IC50 detect_signal->data_analysis

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.[11]

Conclusion

The 2,4-disubstituted thiazole scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies indicate that the nature and position of substituents at the C2 and C4 positions are critical determinants of biological activity. For instance, in anticancer studies, specific substitutions on the phenyl ring attached to a hydrazinyl moiety at C2 significantly impact cytotoxicity.[3] In the context of antimicrobial activity, the presence of a 4-bromophenyl group at C4 has been shown to be favorable.[1] Furthermore, for enzyme inhibition, complex hydrazone derivatives at C2 coupled with a substituted phenyl ring at C4 can lead to potent and selective inhibitors.[8][9] While a comprehensive SAR for this compound itself is not yet established, the insights gained from related analogs provide a strong foundation for the rational design of new and more effective thiazole-based drugs. Further research focusing on systematic modifications of the this compound core is warranted to fully explore its therapeutic potential.

References

Reactivity of C2 vs. C4 Bromine in 2,4-Dibromothiazole: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a critical step in the synthesis of novel chemical entities. 2,4-Dibromothiazole is a versatile building block, offering two distinct points for diversification. This guide provides an objective comparison of the reactivity of the C2 and C4 bromine atoms in palladium-catalyzed cross-coupling reactions, supported by experimental data, to aid in strategic synthetic planning.

The bromine atom at the C2 position of the this compound ring exhibits significantly higher reactivity in various palladium-catalyzed cross-coupling reactions compared to the bromine at the C4 position. This preferential reactivity is consistently observed across different coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi reactions. The underlying reason for this regioselectivity is the electronic nature of the thiazole (B1198619) ring. The C2 position is more electron-deficient, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This inherent electronic bias allows for the selective synthesis of 2-substituted-4-bromothiazoles in high yields.

Data Presentation: Quantitative Comparison of C2-Selective Cross-Coupling Reactions

The following table summarizes the yields of various palladium-catalyzed cross-coupling reactions on this compound, demonstrating the preferential substitution at the C2 position. It is important to note that while the reactions consistently favor the C2 position, the specific yields can vary depending on the coupling partners and reaction conditions.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)ProductYield (%)Reference
General Pd(0)-Catalyzed Alkyl/Aryl Zinc HalidesPd(0) catalyst2-Alkyl/Aryl-4-bromothiazole65-85[1]
Negishi Coupling C-7 Alkylzinc ChloridePd(0) catalyst2-(C-7 Alkyl)-4-bromothiazole85[1]
Suzuki-Miyaura Coupling Arylboronic AcidsPd catalyst2-Aryl-4-bromothiazoleAlmost Exclusive C2 Product[3][4]
Stille Coupling OrganostannanesPd(0) catalyst2-Substituted-4-bromothiazoleModerate to Good[1]

Note: The yields reported are for the mono-substitution product at the C2 position. Subsequent functionalization at the C4 position is possible after the initial C2 coupling.

Logical Relationship of Reactivity

The preferential reactivity of the C2 bromine in this compound is governed by the electronic properties of the thiazole ring. The following diagram illustrates the factors that lead to this selectivity.

G Factors Influencing Regioselectivity in this compound Thiazole Thiazole Ring EN_N Electronegative Nitrogen Atom Thiazole->EN_N EN_S Electronegative Sulfur Atom Thiazole->EN_S EWD Overall Electron-Withdrawing Nature EN_N->EWD EN_S->EWD C2_pos C2 Position EWD->C2_pos C4_pos C4 Position EWD->C4_pos High_E_def Higher Electron Deficiency C2_pos->High_E_def Low_E_def Lower Electron Deficiency C4_pos->Low_E_def Pref_OA Preferential Oxidative Addition of Pd(0) High_E_def->Pref_OA C2_React Higher Reactivity of C2-Br Pref_OA->C2_React

Caption: Factors influencing the preferential reactivity of the C2 position.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions, adapted for the selective functionalization of this compound at the C2 position.

Suzuki-Miyaura Coupling (General Protocol)

This protocol describes a typical procedure for the C2-arylation of this compound using an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-4-bromothiazole.

Stille Coupling (General Protocol)

This protocol outlines a general procedure for the C2-coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(aryl)tin, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stirred for 1-2 hours, followed by filtration through celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-substituted-4-bromothiazole.

Sonogashira Coupling (General Protocol)

This protocol describes a typical procedure for the C2-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-alkynyl-4-bromothiazole.

References

A Comparative Guide to 2,4-Dibromothiazole and Other Dihalogenated Heterocycles for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4-dibromothiazole with other synthetically important dihalogenated heterocycles. The objective is to furnish researchers with the necessary data to select the most appropriate building block for their specific applications in medicinal chemistry, agrochemicals, and materials science. This comparison focuses on physical properties, reactivity in common cross-coupling reactions, and overall synthetic utility, supported by available experimental data.

Introduction

Dihalogenated heterocycles are invaluable synthons in organic chemistry, offering two reactive handles for sequential and site-selective functionalization. This compound is a prominent member of this class, prized for the versatile reactivity of its C-Br bonds at the C2 and C4 positions of the thiazole (B1198619) ring. The thiazole moiety itself is a privileged scaffold found in numerous biologically active compounds.[1] This guide compares this compound with other dihalogenated five- and six-membered heterocycles, such as dichlorothiazoles, dibromopyridines, and dibromothiophenes, to highlight their relative advantages and disadvantages in synthetic applications.

Physical Properties

The physical properties of a dihalogenated heterocycle can influence its handling, storage, and reaction conditions. Below is a comparison of key physical data for this compound and other selected dihalogenated heterocycles.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 4175-77-3C₃HBr₂NS242.9280-84242.8 at 760 mmHgOff-white crystalline powder
2,4-Dichlorothiazole 4175-76-2C₃HCl₂NS154.03N/A179-181Colorless to light yellow liquid
2,5-Dibromothiophene 3141-27-3C₄H₂Br₂S241.93-1221-222Pale yellow to brown liquid
2,4-Dichloropyridine 26452-80-2C₅H₃Cl₂N147.99-1189-190Yellow liquid
2,4-Dichloropyrimidine 3934-20-1C₄H₂Cl₂N₂148.9861-62201White crystalline powder

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The reactivity of dihalogenated heterocycles in these transformations is influenced by several factors, including the nature of the halogen, the position of the halogen on the ring, and the electronic properties of the heterocyclic core.

General Reactivity Trends
  • Leaving Group Ability : The reactivity of the carbon-halogen bond in oxidative addition, often the rate-determining step, follows the general trend: I > Br > Cl > F.[2][3] This is inversely correlated with the bond dissociation energy. Consequently, dibrominated heterocycles like this compound are generally more reactive than their dichlorinated counterparts.[4]

  • Regioselectivity : For many dihalogenated heterocycles, palladium-catalyzed cross-coupling reactions occur preferentially at the position alpha to a heteroatom (e.g., C2 in thiazoles and thiophenes, C2/C6 in pyridines).[5] This is attributed to the higher electrophilicity of this position, which facilitates oxidative addition of the palladium catalyst.

Below is a DOT language script for a diagram illustrating the general catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X-Pd(II)L2 R-X-Pd(II)L2 Pd(0)L2->R-X-Pd(II)L2 Oxidative Addition Transmetalation Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' R-X-Pd(II)L2->R-Pd(II)L2-R' Transmetalation R-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination X-B(OH)2 X-B(OH)2 + Base-H+ R-R' R-R' R-R'->Pd(0)L2 R-R' Ar-X Ar-X Ar-X->R-X-Pd(II)L2 Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->R-Pd(II)L2-R' Ar'-B(OH)2 Base Base Base->R-Pd(II)L2-R'

Suzuki-Miyaura Catalytic Cycle
Comparative Experimental Data

The following table summarizes available experimental data for the performance of this compound and other dihalogenated heterocycles in various palladium-catalyzed cross-coupling reactions. It is important to note that direct comparison of yields can be challenging as reaction conditions are not always identical across different studies.

HeterocycleReaction TypeCoupling PartnerCatalyst/LigandSolventTemp (°C)Yield (%)Position of Reaction
This compound NegishiAlkyl/Aryl Zinc HalidesPd(PPh₃)₄THFReflux88-97C2
This compound StilleAryl/Alkynyl StannanesPd(PPh₃)₄Toluene11058-62C2
2,4-Dichlorothiazole Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄1,4-Dioxane100 (MW)71C4
2,5-Dibromothiophene StilleAryl StannanesPd(PPh₃)₄TolueneRefluxHighC2 & C5
2,4-Dichloropyridine Suzuki-MiyauraArylboronic acidsPd(OAc)₂/SPhosToluene/H₂O100HighC4
2,4-Dichloropyrimidine SonogashiraTerminal AlkynesPd(PPh₃)₄/CuITHFRTGoodC4

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key cross-coupling reactions involving dihalogenated heterocycles.

Protocol 1: General Procedure for Negishi Coupling of this compound

This protocol is adapted from established procedures for the Negishi coupling.[6][7]

Materials:

  • This compound

  • Organozinc reagent (e.g., Aryl or Alkyl Zinc Chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the organozinc reagent (1.1 eq.) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • To this mixture, add Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

The following DOT script illustrates the workflow for this Negishi coupling protocol.

Negishi Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Reagents Add this compound, Organozinc Reagent, & Anhydrous THF Inert_Atmosphere->Add_Reagents Add_Catalyst Add Pd(PPh₃)₄ Add_Reagents->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End End Purify->End

Negishi Coupling Experimental Workflow
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dihalogenated Heterocycle

This is a generalized protocol for the Suzuki-Miyaura coupling reaction.[8][9]

Materials:

  • Dihalogenated heterocycle (e.g., 2,4-dichloropyrimidine)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

  • In a reaction vessel, combine the dihalogenated heterocycle (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq.) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The choice of dihalogenated heterocycle can significantly impact the properties of the final molecule.

  • This compound is a key intermediate in the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.[1] The ability to selectively functionalize the C2 and C4 positions allows for the creation of diverse molecular scaffolds.

  • Dihalopyridines and Dihalopyrimidines are fundamental building blocks for a vast number of pharmaceuticals. The nitrogen atom(s) in the ring can act as hydrogen bond acceptors, influencing drug-receptor interactions.

  • Dibromothiophenes are extensively used in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10][11]

The following diagram illustrates the relationship between the choice of dihalogenated heterocycle and its potential application areas.

Heterocycle Applications Dibromothiazole Dibromothiazole Medicinal_Chemistry Medicinal Chemistry Dibromothiazole->Medicinal_Chemistry Agrochemicals Agrochemicals Dibromothiazole->Agrochemicals Dihalopyridine Dihalopyridine Dihalopyridine->Medicinal_Chemistry Dihalopyridine->Agrochemicals Dihalopyrimidine Dihalopyrimidine Dihalopyrimidine->Medicinal_Chemistry Dibromothiophene Dibromothiophene Dibromothiophene->Medicinal_Chemistry Materials_Science Materials Science Dibromothiophene->Materials_Science

Applications of Dihalogenated Heterocycles

Conclusion

This compound stands out as a highly versatile and reactive building block for organic synthesis. Its primary advantages lie in the high reactivity of the C2-Br bond in palladium-catalyzed cross-coupling reactions, allowing for predictable and high-yielding monofunctionalization. Compared to dichlorinated analogues, it generally requires milder reaction conditions. However, the choice of the optimal dihalogenated heterocycle is ultimately application-dependent. For instance, dihalopyridines and -pyrimidines offer crucial nitrogen atoms for biological interactions, while dibromothiophenes are paramount in the field of organic electronics. This guide provides a foundational dataset and experimental context to aid researchers in making informed decisions for their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,4-Dibromothiazole.

Proper management and disposal of this compound are critical to ensure personnel safety and environmental protection. As a halogenated organic compound, it requires specific handling procedures to mitigate its hazardous properties. This guide provides a comprehensive, step-by-step approach to its disposal, adhering to standard laboratory safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

This compound is classified with several hazards that necessitate careful handling at all stages, including disposal.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[1][4]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse mouth.[1][5]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2]Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]
Serious Eye Damage/Eye Irritation (Category 1) Causes serious eye damage.[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic waste, must be handled in a manner that prevents environmental release and ensures the safety of all personnel.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles with side-shields or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A lab coat and closed-toe shoes.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]

2. Waste Segregation and Collection: Proper segregation is a critical first step in hazardous waste management.[4]

  • Dedicated Waste Container: Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible hazardous waste container.[6][7] Polyethylene containers are often suitable for halogenated organic wastes.[8][9]

  • Halogenated Waste Stream: this compound is a brominated organic compound and must be disposed of in the halogenated organic waste stream .[10]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4][11] Do not mix with other waste categories like acids, bases, or heavy metals.[4]

3. Labeling: Clear and accurate labeling is a legal requirement and essential for safety.

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[4]

  • The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".[7]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date and the name of the waste generator.

4. Storage: Store the waste container safely pending pickup by your institution's Environmental Health and Safety (EHS) department.

  • Keep the container tightly sealed when not in use.[7][11]

  • Store in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a designated cabinet.[4][11]

  • Ensure secondary containment is used to capture any potential leaks.[4]

  • Store away from incompatible materials, direct sunlight, and heat sources.[1][4]

5. Disposal Request:

  • Once the container is full (typically around 75-90% to allow for expansion), or as per your institution's guidelines, request a waste pickup from your EHS or equivalent department.[4][11]

  • Follow your institution's specific procedures for waste pickup requests.

6. Spill Management: In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a chemical fume hood, contact EHS.[4][7]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[4][7] Do not use combustible materials like paper towels for large spills.[7]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, leak-proof container.[4]

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris with this compound" and dispose of it through the halogenated waste stream.[4]

  • Decontaminate: Clean the spill area thoroughly.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal cluster_spill Spill Response start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Designated Halogenated Waste Container ppe->container label_container Label Container with 'Hazardous Waste' & Chemical Name container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_saa full Container Full? store_saa->full full->close_container No request_pickup Request Waste Pickup from EHS/EHRS full->request_pickup Yes end End: Compliant Disposal request_pickup->end spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_debris Collect Spill Debris into a Sealed Container contain_spill->collect_debris collect_debris->label_container Label as Spill Debris

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound. Always prioritize compliance with local, state, and federal regulations.

References

Essential Safety and Operational Guide for 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,4-Dibromothiazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Body Part Personal Protective Equipment Standard
Eyes/Face Tight-fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]
Skin Chemical-impermeable gloves (e.g., nitrile rubber) and impervious protective clothing.EU Directive 89/686/EEC, EN 374.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. A dust mask of type N95 (US) is recommended for handling the solid form.[2][4]NIOSH (US) or EN 143 (EU).[3]
Hands Chemically resistant gloves, which should be inspected before use.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational procedures is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • All handling of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols during handling.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][5]

  • Measure and dispense the chemical carefully to avoid spills.

  • Keep the container tightly sealed when not in use.[5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed and store it locked up.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Recommended storage temperature is -20°C for the powder form.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • This compound is considered hazardous waste and must be disposed of accordingly.[4]

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • The container must be kept closed except when adding waste.

2. Disposal Procedure:

  • Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[1][4]

  • Do not dispose of this compound down the drain or into the environment.[1][4]

3. Spill Management:

  • In case of a spill, immediately evacuate personnel from the affected area.

  • Ensure the area is well-ventilated.

  • Wear the full required PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the spill area with an appropriate solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[1]

Quantitative Data Summary

Property Value Reference
CAS Number 4175-77-3[1]
Molecular Formula C₃HBr₂NS
Molecular Weight 242.92 g/mol
Appearance White to light yellow powder/crystal[6]
Melting Point 80-84 °C
Signal Word Danger[1][2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromothiazole
Reactant of Route 2
2,4-Dibromothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.